20-Methyldocosanoyl-CoA
Description
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Properties
Molecular Formula |
C44H80N7O17P3S |
|---|---|
Molecular Weight |
1104.1 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 20-methyldocosanethioate |
InChI |
InChI=1S/C44H80N7O17P3S/c1-5-32(2)22-20-18-16-14-12-10-8-6-7-9-11-13-15-17-19-21-23-35(53)72-27-26-46-34(52)24-25-47-42(56)39(55)44(3,4)29-65-71(62,63)68-70(60,61)64-28-33-38(67-69(57,58)59)37(54)43(66-33)51-31-50-36-40(45)48-30-49-41(36)51/h30-33,37-39,43,54-55H,5-29H2,1-4H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59) |
InChI Key |
KMKJQAZYSCVSEL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Unique Lipid: A Technical Guide to the Synthesis and Biological Origin of 20-Methyldocosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Methyldocosanoyl-CoA is a very-long-chain anteiso-fatty acyl-CoA. As a C23 fatty acid with a methyl branch at the antepenultimate (n-3) carbon, its structure imparts unique physicochemical properties that are critical for the organisms that synthesize it. This technical guide provides a comprehensive overview of the biosynthetic pathways, biological significance, and methodologies for the study of this compound and related very-long-chain anteiso-fatty acids. While specific literature on the C23 analogue is scarce, this guide extrapolates from the well-established principles of branched-chain fatty acid synthesis in bacteria, providing a robust framework for researchers.
Biological Origin and Significance
The primary biological origin of this compound is the de novo fatty acid synthesis (FAS) pathway in certain bacteria.[1][2] Anteiso-fatty acids are major constituents of the cell membrane lipids in many bacterial species, playing a crucial role in maintaining membrane fluidity and function, particularly in response to environmental stressors like low temperatures.[3] The methyl branch disrupts the tight packing of fatty acyl chains, lowering the melting point of the membrane and ensuring it remains in a fluid state, which is essential for the function of membrane-embedded proteins and for overall cellular integrity.[3]
In the context of drug development, the bacterial FAS pathway (Type II FAS) is distinct from the mammalian pathway (Type I FAS), making it an attractive target for the development of novel antibiotics.[4][5][6] Inhibiting the synthesis of essential membrane components like this compound could offer a targeted strategy against pathogenic bacteria that rely on these lipids for survival and virulence.[7][8] Furthermore, the unique structure of very-long-chain anteiso-fatty acids makes them potential biomarkers for the presence of specific bacterial species in clinical or environmental samples.[9]
Biosynthesis of this compound
The synthesis of this compound is a multi-step process that begins with a unique primer derived from an amino acid and proceeds through multiple elongation cycles.
Step 1: Primer Synthesis from Isoleucine
The biosynthesis of anteiso-fatty acids is initiated with a primer derived from the branched-chain amino acid L-isoleucine.[10] Through a series of enzymatic reactions common to amino acid catabolism, L-isoleucine is converted to 2-methylbutyryl-CoA. This molecule serves as the starter unit for the subsequent elongation steps.
Step 2: Initiation of Fatty Acid Synthesis
The commitment step in branched-chain fatty acid synthesis is the condensation of the 2-methylbutyryl-CoA primer with malonyl-ACP (acyl carrier protein), catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH) .[11][12] The substrate specificity of FabH is a critical determinant for whether a bacterium produces straight-chain or branched-chain fatty acids.[13] In bacteria that synthesize anteiso-fatty acids, FabH exhibits a preference for branched-chain acyl-CoA primers like 2-methylbutyryl-CoA over acetyl-CoA.[11][12][13]
Step 3: Elongation Cycles
Following the initial condensation, the fatty acyl chain is elongated through a series of iterative cycles, with each cycle adding two carbon atoms from malonyl-CoA. In bacteria, this is carried out by the Type II fatty acid synthase (FAS-II) system, which consists of a series of discrete, monofunctional enzymes. To synthesize the C23 fatty acid (20-methyldocosanoic acid), the initial C5 primer (from 2-methylbutyryl-CoA) undergoes nine elongation cycles.
Each elongation cycle comprises four key reactions:
-
Condensation: A β-ketoacyl-ACP synthase (FabB or FabF) catalyzes the condensation of the growing acyl-ACP with malonyl-ACP.
-
Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by a β-ketoacyl-ACP reductase (FabG), using NADPH as the reducing agent.
-
Dehydration: A β-hydroxyacyl-ACP dehydratase (FabZ or FabA) removes a molecule of water to form a trans-2-enoyl-ACP.
-
Reduction: The enoyl-ACP is reduced by an enoyl-ACP reductase (FabI), again using NADPH, to yield a saturated acyl-ACP, now two carbons longer.
For chains exceeding 16-18 carbons, specialized very-long-chain fatty acid (VLCFA) elongase systems are required.[14][15][16] These systems follow the same four-step reaction cycle but involve specific elongase enzymes (ELOVL in mammals, for example) that can accommodate the longer acyl chains.[14][15] It is presumed that analogous bacterial systems are responsible for the final elongation cycles to produce the C23 chain of 20-methyldocosanoic acid.
Step 4: Activation to Acyl-CoA
The final fatty acid product, 20-methyldocosanoic acid, is then activated to its CoA thioester, This compound , by an acyl-CoA synthetase. This activation is required for its incorporation into complex lipids, such as phospholipids, that will form the cell membrane.
Diagrams of Pathways and Workflows
Caption: Biosynthetic pathway of this compound.
Caption: The four core reactions of the bacterial FAS-II elongation cycle.
Quantitative Data
Specific kinetic data for the enzymes involved in the synthesis of this compound are not available in the literature. However, data from studies on FabH from bacteria known to produce branched-chain fatty acids can provide insight into the substrate preference that initiates the process.
Table 1: Substrate Specificity of FabH Enzymes
| Enzyme Source | Substrate (Acyl-CoA) | Relative Activity (%) | Km (µM) |
| Staphylococcus aureus | Acetyl-CoA | ~5 | N/A |
| Butyryl-CoA | ~85 | N/A | |
| Isobutyryl-CoA | 100 | N/A | |
| Isovaleryl-CoA | ~40 | N/A | |
| Streptomyces glaucescens | Acetyl-CoA | N/A | 2.4 |
| Butyryl-CoA | N/A | 0.71 | |
| Isobutyryl-CoA | N/A | 0.41 |
Data compiled and adapted from Qiu et al., 2005[12] and Han et al., 1998[17]. Relative activities are approximate. N/A indicates data not available.
This table clearly demonstrates the preference of FabH from branched-chain fatty acid-producing bacteria for branched primers (isobutyryl-CoA) over the straight-chain primer (acetyl-CoA), which is the molecular basis for committing to the synthesis of iso- and anteiso-fatty acids.
Experimental Protocols
Protocol 1: Extraction and Analysis of Bacterial Fatty Acids by GC-MS
This protocol provides a general method for the analysis of total fatty acid content from bacterial cells, which can be adapted for the detection of 20-methyldocosanoic acid.
1. Cell Harvesting and Lysis: a. Grow bacterial culture to the desired phase (e.g., mid-logarithmic). b. Harvest cells from 10-50 mL of culture by centrifugation (e.g., 5,000 x g for 10 min at 4°C). c. Wash the cell pellet with phosphate-buffered saline (PBS) and re-centrifuge. d. Resuspend the pellet in a suitable solvent for lysis and extraction.
2. Lipid Extraction and Saponification: a. Add 1 mL of 0.5 M NaOH in methanol (B129727) to the cell pellet. b. Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0, which is not typically found in large amounts in bacteria).[18] c. Heat the mixture at 100°C for 30 minutes to saponify the lipids (hydrolyze ester linkages). d. Cool the sample to room temperature.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. Add 2 mL of 14% boron trifluoride (BF3) in methanol. b. Heat at 100°C for 5 minutes to methylate the free fatty acids. c. Cool the sample to room temperature.
4. FAMEs Extraction: a. Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. b. Vortex vigorously for 1 minute. c. Centrifuge at low speed (e.g., 1,000 x g for 5 min) to separate the phases. d. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
5. GC-MS Analysis: a. Inject 1 µL of the hexane extract into a gas chromatograph equipped with a mass spectrometer. b. GC Column: Use a suitable capillary column for fatty acid analysis (e.g., DB-23, SP-2560). c. Temperature Program: Optimize the temperature gradient to separate very-long-chain fatty acids. A typical program might start at 60°C, ramp to 220-250°C. d. MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-550. e. Identification: Identify 20-methyldocosanoic acid methyl ester based on its retention time relative to standards and its characteristic mass spectrum. f. Quantification: Quantify the peak area relative to the internal standard.
Caption: General workflow for preparing and analyzing bacterial fatty acids.
Protocol 2: Chemo-enzymatic Synthesis of this compound
This protocol outlines a general strategy for the synthesis of the target molecule, starting from the corresponding free fatty acid, which would first need to be synthesized or isolated.
1. Activation of 20-Methyldocosanoic Acid: a. Dissolve 20-methyldocosanoic acid (10 eq.) in anhydrous tetrahydrofuran (B95107) (THF). b. Cool the solution to 4°C. c. Add triethylamine (B128534) (5 eq.) and ethyl chloroformate (5 eq.) to form the mixed anhydride (B1165640). d. Stir the reaction for 45 minutes at 4°C.
2. Thioesterification with Coenzyme A: a. In a separate vial, dissolve Coenzyme A (1 eq.) in a 0.5 M sodium bicarbonate solution. b. Add the Coenzyme A solution to the mixed anhydride reaction mixture. c. Stir for 45 minutes at room temperature. d. The progress of the reaction can be monitored by the disappearance of free thiols using Ellman's reagent.
3. Purification: a. The resulting this compound can be purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). b. Lyophilize the purified fractions to obtain the final product as a stable powder.
Conclusion and Future Directions
This compound is a product of the specialized branched-chain fatty acid synthesis pathway in bacteria. Its anteiso structure is critical for modulating cell membrane fluidity, a key adaptation for bacterial survival. While the precise enzymes responsible for its elongation to a C23 length are yet to be fully characterized, the fundamental principles of its synthesis, initiated by an isoleucine-derived primer and elongated by the FAS-II system, are well understood.
For drug development professionals, the enzymes in this pathway, particularly the primer-specifying FabH and the elongase components, represent promising targets for novel antibacterial agents. Future research should focus on identifying and characterizing the specific VLCFA elongases in pathogenic bacteria that produce these unique lipids. Furthermore, developing robust quantitative assays for this compound and related molecules could lead to new diagnostic biomarkers for bacterial infections. A deeper understanding of the interplay between membrane composition and antibiotic resistance will be crucial in the ongoing fight against infectious diseases.[19][20][21][22]
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Targets in Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting bacterial fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bacterial Fatty Acid Metabolism in Modern Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of Lipids II – Lipid metabolism [ebooks.inflibnet.ac.in]
- 11. beta-ketoacyl-acyl carrier protein synthase III (FabH) is a determining factor in branched-chain fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 17. Characterization of β-Ketoacyl-Acyl Carrier Protein Synthase III from Streptomyces glaucescens and Its Role in Initiation of Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Bacterial cell membranes and their role in daptomycin resistance: A review [frontiersin.org]
- 21. Bacterial cell membranes and their role in daptomycin resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to the Biochemical Properties of 20-Methyldocosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Methyldocosanoyl-CoA is a saturated, branched-chain very-long-chain fatty acyl-CoA (VLCFA-CoA) that plays a role in the complex lipid landscape of biological systems, particularly within neuronal tissues. As a member of the extensive family of acyl-CoAs, it serves as a crucial intermediate in various metabolic pathways, contributing to the synthesis of complex lipids such as sphingolipids and influencing the biophysical properties of cellular membranes. This technical guide provides a comprehensive overview of the known biochemical properties of this compound, including its metabolic pathways, the enzymes involved in its synthesis, and its potential physiological functions. Detailed experimental protocols for its analysis and diagrams of relevant biochemical pathways are presented to facilitate further research and drug development efforts targeting VLCFA metabolism.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids.[1] Branched-chain VLCFAs, such as the 20-methyl derivative of docosanoic acid, represent a specialized subclass with unique physical and metabolic properties. The CoA thioester of 20-methyldocosanoic acid, this compound, is the activated form of this fatty acid, priming it for participation in various anabolic and catabolic reactions.
The presence of a methyl branch in the acyl chain introduces a structural perturbation that can significantly alter the properties of the lipids into which it is incorporated. This includes changes in membrane fluidity and organization, which can, in turn, affect the function of membrane-associated proteins.[2] Understanding the biochemistry of this compound is therefore critical for elucidating its role in cellular physiology and pathology, particularly in the context of neurological function and disease.
Synthesis and Metabolism of this compound
The metabolism of this compound is intrinsically linked to the broader pathways of fatty acid elongation and degradation.
Biosynthesis via Fatty Acid Elongation
This compound is synthesized through the fatty acid elongation (FAE) system located in the endoplasmic reticulum. This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. The rate-limiting step is the initial condensation reaction catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[1][3]
While the specific ELOVL enzyme responsible for the final elongation step to produce a 23-carbon branched-chain fatty acyl-CoA has not been definitively identified, ELOVL enzymes are known to have specificity for the chain length and degree of saturation of their substrates.[4] ELOVL3 and ELOVL7, for instance, exhibit activity towards C16–C22 acyl-CoAs.[5] It is plausible that one or more ELOVL enzymes with a preference for very-long-chain branched acyl-CoA substrates are involved in the synthesis of this compound.
The proposed biosynthetic pathway likely starts from a shorter branched-chain acyl-CoA primer, which is then elongated by the FAE machinery.
Caption: Fatty Acid Elongation Cycle in the Endoplasmic Reticulum.
Incorporation into Complex Lipids
Once synthesized, this compound can be incorporated into various complex lipids, most notably sphingolipids.
Sphingolipid Metabolism: Ceramides (B1148491), the backbone of sphingolipids, are synthesized by the acylation of a sphingoid base. This reaction is catalyzed by ceramide synthases (CerS), which exhibit specificity for acyl-CoAs of different chain lengths.[6][7] Very-long-chain acyl-CoAs are preferred substrates for certain CerS isoforms, such as CerS2, which is responsible for the synthesis of ceramides with C20-C26 acyl chains.[7] The incorporation of this compound into ceramides would lead to the formation of branched-chain sphingolipids.
Caption: Incorporation of this compound into Sphingolipids.
Degradation
The degradation of this compound is presumed to occur via peroxisomal β-oxidation, which is the primary pathway for the breakdown of VLCFAs and branched-chain fatty acids. The methyl branch at the 20th position would likely necessitate the involvement of α-oxidation to remove the methyl group before β-oxidation can proceed.
Quantitative Data
Quantitative data for this compound is sparse in the existing literature. The following tables summarize available data for related very-long-chain acyl-CoAs, which can serve as a proxy for estimating the properties of this compound.
Table 1: Kinetic Parameters of ELOVL Enzymes with Very-Long-Chain Acyl-CoA Substrates
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/µg protein) | Reference |
| ELOVL6 | C16:0-CoA | 3.3 | 0.82 | [5] |
| ELOVL6 | Malonyl-CoA | 6.46 | 1.03 | [5] |
| ELOVL7 | α-Linolenoyl-CoA | 2.6 | 0.33 | [5] |
| ELOVL7 | Malonyl-CoA | 11.7 | 0.31 | [5] |
| Elovl2 | C20 and C22 PUFA-CoA | - | - | [4] |
| Elovl5 | C18 and C20 PUFA-CoA | - | - | [4] |
Note: Specific kinetic data for this compound as a substrate for ELOVL enzymes is not currently available.
Table 2: Representative Concentrations of Acyl-CoAs in Brain Tissue
| Acyl-CoA Species | Concentration (nmol/g tissue) | Brain Region/Cell Type | Reference |
| Acetyl-CoA | < 0.01 mmol/L (whole brain) | Neurons, Glia | [8] |
| Acetyl-CoA | ~10 µM (mitochondrial) | Neurons | [8] |
| Acetyl-CoA | ~7 µM (cytoplasmic) | Neurons | [8] |
Note: The concentration of this compound in brain tissue has not been specifically quantified. The levels are expected to be significantly lower than those of more abundant short-chain acyl-CoAs.
Experimental Protocols
The analysis of this compound requires specialized techniques for extraction and quantification due to its low abundance and amphipathic nature.
Synthesis of 20-Methyldocosanoic Acid
The precursor fatty acid, 20-methyldocosanoic acid, can be synthesized for use as a standard and for in vitro biochemical assays. A general approach involves the esterification of the corresponding carboxylic acid.
Protocol: Methyl Esterification of a Long-Chain Fatty Acid
-
Reaction Setup: Dissolve the long-chain carboxylic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.5 to 1.5 grams per mole of carboxylic acid).[9]
-
Reaction Conditions: Heat the mixture at a temperature between 100°C and 150°C, ensuring it remains below the boiling point of the resulting methyl ester.[9]
-
Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture and neutralize the acid catalyst.
-
Purification: Extract the methyl ester with an organic solvent and purify by column chromatography or distillation.
-
Hydrolysis: The purified methyl ester can then be hydrolyzed to the free fatty acid using standard saponification procedures.
Extraction and Quantification of this compound from Brain Tissue by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs in biological matrices.
Protocol: Acyl-CoA Extraction and Quantification
-
Tissue Homogenization: Homogenize frozen brain tissue (~100 mg) in an ice-cold extraction solvent, such as a methanol-chloroform mixture (2:1 by volume).[10] Internal standards, such as isotopically labeled acyl-CoAs, should be added prior to homogenization.[10]
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric weak anion exchange SPE column with methanol, followed by equilibration with water.[10]
-
Load the supernatant from the homogenized tissue.
-
Wash the column with 2% formic acid and then with methanol.[10]
-
Elute the acyl-CoAs with solutions of ammonium (B1175870) hydroxide (B78521) (e.g., 2% and 5%).[10]
-
-
Sample Preparation for LC-MS/MS: Dry the eluted fractions under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., 50% methanol).[10]
-
LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using a C8 or C18 reversed-phase column with a gradient elution.[11]
-
Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) fragment.[10][11] Another common fragment ion is observed at m/z 428.[11]
-
MRM Transition for this compound (Predicted): The precursor ion [M+H]+ for this compound (C44H80N7O17P3S) would be approximately m/z 1124.4. The primary product ion for quantification would be [M+H-507]+ at approximately m/z 617.4. A secondary, qualifying transition would be to m/z 428.
-
-
References
- 1. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elongase Reactions as Control Points in Long-Chain Polyunsaturated Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Modes of Regulation of the Fatty Acid Elongase ELOVL6 by the 3-Ketoacyl-CoA Reductase KAR in the Fatty Acid Elongation Cycle | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Regulatory Effects of Acetyl-CoA Distribution in the Healthy and Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Putative Metabolic Pathways of 20-Methyldocosanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Methyldocosanoyl-CoA is a C23 methyl-branched very-long-chain fatty acyl-CoA. As a member of the very-long-chain fatty acid (VLCFA) family, it is integral to various cellular functions, and its metabolism is a complex process primarily occurring in the endoplasmic reticulum and peroxisomes. Dysregulation of VLCFA metabolism has been implicated in several metabolic and neurological disorders. This technical guide provides a comprehensive overview of the putative metabolic pathways involving this compound, including its biosynthesis and degradation, supported by available quantitative data and detailed experimental protocols.
Biosynthesis of this compound
The synthesis of this compound is believed to occur in the endoplasmic reticulum through the fatty acid elongation cycle. This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. The key enzymes in this pathway are the Elongation of Very-Long-Chain Fatty Acids (ELOVL) elongases.
While the precise ELOVL enzyme responsible for the final elongation step to form a C23 methyl-branched fatty acid has not been definitively identified, studies on ELOVL substrate specificities suggest a potential pathway. ELOVL1 has demonstrated high activity towards saturated and monounsaturated C20- and C22-CoAs[1]. It is plausible that an initial methyl-branched acyl-CoA primer is elongated by one or more ELOVL enzymes. Given that ELOVL1 can elongate C22:0-CoA, it is a strong candidate for the enzyme that adds the final two-carbon unit to a C21 methyl-branched acyl-CoA, resulting in the formation of this compound.
The biosynthesis of the initial methyl-branched primer likely originates from branched-chain amino acid metabolism. For instance, isoleucine can be metabolized to form 2-methylbutyryl-CoA, which can serve as a primer for the fatty acid synthase system to generate longer iso- and anteiso-fatty acids[2][3].
Putative Biosynthetic Pathway of this compound
A putative biosynthetic pathway for this compound.
Degradation of this compound
The degradation of very-long-chain and branched-chain fatty acids primarily occurs in peroxisomes[4][5][6][7]. Due to the presence of a methyl group, the degradation of this compound is expected to involve a combination of alpha- and beta-oxidation.
Alpha-Oxidation
Fatty acids with a methyl group at the beta-carbon (C3) are poor substrates for the enzymes of beta-oxidation. Therefore, they first undergo alpha-oxidation, a process that removes a single carbon atom from the carboxyl end[8][9][10][11]. In the case of this compound, the methyl group is at the 20th carbon, which is the antepenultimate carbon (n-3). This position does not directly block beta-oxidation. However, as beta-oxidation proceeds, a methyl group at an odd-numbered carbon will eventually be positioned at the beta-carbon, necessitating alpha-oxidation.
The alpha-oxidation pathway involves the following key steps:
-
Activation: The fatty acid is converted to its CoA ester by an acyl-CoA synthetase.
-
Hydroxylation: Phytanoyl-CoA dioxygenase (PHYH) hydroxylates the alpha-carbon.
-
Cleavage: 2-hydroxyphytanoyl-CoA lyase (2-HPCL) cleaves the C1-C2 bond, releasing formyl-CoA and an aldehyde that is one carbon shorter.
-
Oxidation: The aldehyde is oxidized to a carboxylic acid, which can then be activated to its CoA ester and enter the beta-oxidation pathway.
Peroxisomal Beta-Oxidation
Once the methyl branch no longer impedes beta-oxidation, the shortened fatty acyl-CoA undergoes chain shortening via peroxisomal beta-oxidation. This process is similar to mitochondrial beta-oxidation but is carried out by a different set of enzymes. The cycles of peroxisomal beta-oxidation continue until the fatty acyl-CoA is shortened to a medium-chain fatty acyl-CoA, which is then transported to the mitochondria for complete oxidation.
Since this compound is a C23 fatty acid (an odd-numbered chain), its complete beta-oxidation will ultimately yield propionyl-CoA in the final cycle, in addition to several molecules of acetyl-CoA[4]. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.
Putative Degradation Pathway of this compound
A putative degradation pathway for this compound.
Quantitative Data
Specific quantitative data for the metabolism of this compound is scarce in the literature. However, data from related very-long-chain and branched-chain fatty acids can provide valuable insights.
| Parameter | Value | Organism/System | Reference |
| ELOVL1 Activity | |||
| Substrate Specificity | Highest for C22:0-CoA | In vitro (human) | [1] |
| Phytanoyl-CoA Dioxygenase | |||
| Substrate | Phytanoyl-CoA | Human | [12] |
| Cofactors | Fe(II), 2-oxoglutarate | Human | [12] |
| Tissue Distribution | |||
| Branched-chain fatty acids | Present in brain lipids | Mouse | [13] |
| Very-long-chain fatty acids | Enriched in myelin | Human | [8] |
Experimental Protocols
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the quantitative analysis of this compound in biological samples.
1. Lipid Extraction
-
Homogenize tissue samples in a suitable solvent mixture, such as chloroform:methanol (2:1, v/v).
-
For plasma or serum, a liquid-liquid extraction with a non-polar solvent like hexane (B92381) can be used.
-
Add an internal standard (e.g., a deuterated analog of a C23 fatty acid) at the beginning of the extraction to account for sample loss during preparation.
2. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization
-
To release the fatty acid from its CoA ester and other complex lipids, perform saponification by adding a methanolic solution of NaOH or KOH and heating.
-
Neutralize the solution with an acid (e.g., HCl).
-
Convert the free fatty acids to their more volatile methyl esters (FAMEs) using a derivatizing agent such as boron trifluoride (BF3)-methanol or by acid-catalyzed methylation with methanolic HCl.
-
Extract the FAMEs with a non-polar solvent like hexane.
3. GC-MS Analysis
-
Inject the extracted FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for good separation of fatty acid isomers).
-
Use a temperature program that allows for the separation of C23 FAMEs from other fatty acids.
-
The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification.
-
Quantify the amount of 20-methyldocosanoic acid methyl ester by comparing its peak area to that of the internal standard.
Workflow for GC-MS Analysis of this compound
Workflow for the quantitative analysis of this compound.
In Vitro Enzyme Assay for Alpha-Oxidation
This protocol describes a general method to assay the activity of phytanoyl-CoA dioxygenase (PHYH), a key enzyme in alpha-oxidation.
1. Substrate Preparation
-
Synthesize this compound from 20-methyldocosahexaenoic acid.
2. Enzyme Source
-
Use a cell lysate or a purified recombinant PHYH enzyme.
3. Reaction Mixture
-
Prepare a reaction buffer containing:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
This compound (substrate)
-
FeSO4 (cofactor)
-
2-oxoglutarate (co-substrate)
-
Ascorbate (to maintain iron in the reduced state)
-
Enzyme source
-
4. Incubation and Product Detection
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction at various time points by adding an organic solvent.
-
Extract the lipids and analyze the formation of the hydroxylated product (2-hydroxy-20-methyldocosanoyl-CoA) by LC-MS or GC-MS after derivatization.
Logical Flow for an In Vitro Alpha-Oxidation Assay
Logical flow for an in vitro alpha-oxidation enzyme assay.
Conclusion and Future Directions
The metabolism of this compound is a critical area of lipid research with potential implications for human health and disease. While the precise enzymatic players and regulatory mechanisms are still being elucidated, this guide provides a robust framework based on our current understanding of very-long-chain and branched-chain fatty acid metabolism. Future research should focus on definitively identifying the specific ELOVL elongase responsible for its synthesis, characterizing the intermediates of its degradation pathway, and quantifying its levels in various tissues under different physiological and pathological conditions. Such studies will be instrumental in developing targeted therapeutic strategies for disorders associated with aberrant VLCFA metabolism.
References
- 1. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 12. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipidomic analysis of brain and hippocampus from mice fed with high-fat diet and treated with fecal microbiota transplantation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cellular Localization and Trafficking of 20-Methyldocosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Methyldocosanoyl-CoA is a very long-chain fatty acyl-CoA (VLCFA-CoA) with a methyl branch, a structural feature that influences its metabolic fate and subcellular distribution. While specific research on this compound is limited, this guide synthesizes current knowledge on the cellular localization and trafficking of related VLCFAs and branched-chain fatty acids (BCFAs) to provide a comprehensive overview. This document details the biosynthetic origins, transport mechanisms, and catabolic pathways relevant to this molecule, supported by quantitative data where available, detailed experimental protocols, and visual diagrams of key processes. Understanding the intricate journey of this compound within the cell is critical for researchers investigating lipid metabolism, cellular signaling, and the pathology of diseases associated with abnormal fatty acid accumulation.
Introduction
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids, including sphingolipids and glycerophospholipids.[1] Their synthesis primarily occurs in the endoplasmic reticulum.[1] Unlike their straight-chain counterparts, VLCFAs are too long to be metabolized in the mitochondria and are instead processed in peroxisomes.[1] The presence of a methyl branch, as in this compound, further complicates metabolism, often necessitating specialized enzymatic pathways.
Branched-chain fatty acids (BCFAs) are known to modulate membrane fluidity and are involved in various cellular processes.[2] Their accumulation is linked to several peroxisomal disorders, highlighting the importance of their proper transport and degradation.[3] This guide will extrapolate from the well-studied trafficking of other VLCFAs and BCFAs, such as phytanic acid and pristanic acid, to build a model for the cellular life of this compound.
Biosynthesis and Initial Localization
The synthesis of VLCFAs begins with the elongation of long-chain fatty acids (C16-C18) by fatty acid elongase (FAE) complexes located in the endoplasmic reticulum (ER) membrane.[4] This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units.[4]
While the specific elongase responsible for synthesizing a C22 fatty acid with a methyl group at the 20th position has not been definitively identified, the general mechanism points to the ER as the site of synthesis. The precursors for branched-chain fatty acids are often branched-chain α-keto acids derived from amino acids like valine, leucine, and isoleucine.[5]
Upon synthesis, this compound is likely incorporated into the ER membrane or remains in the cytoplasm, bound to acyl-CoA binding proteins (ACBPs) to facilitate its transport and prevent detergent-like effects.[6]
Intracellular Trafficking
The movement of acyl-CoAs between organelles is a tightly regulated process involving both vesicular transport and protein-mediated transfer.
Transport to Peroxisomes
The primary destination for the catabolism of VLCFAs and BCFAs is the peroxisome.[1] The transport of these molecules across the peroxisomal membrane is mediated by ATP-binding cassette (ABC) transporters of the D subfamily.[7]
-
ABCD1 (ALDP): Primarily transports very long-chain saturated fatty acyl-CoAs.[7][8]
-
ABCD2 (ALDRP): Shows overlapping specificity with ABCD1 but has a higher affinity for polyunsaturated VLCFAs.[7]
-
ABCD3 (PMP70): Is involved in the transport of branched-chain acyl-CoAs and bile acid intermediates.[7][8]
Given its structure, this compound is a likely substrate for ABCD3, and possibly ABCD1. The fatty acid is first activated to its CoA ester in the cytoplasm by a phytanoyl-CoA ligase located on the cytoplasmic face of the peroxisomal membrane.[9] The resulting this compound is then transported into the peroxisomal matrix by the ABC transporter.
Other Potential Trafficking Pathways
While peroxisomal degradation is the primary catabolic route, VLCFAs can also be incorporated into complex lipids in the ER and Golgi apparatus. This would involve vesicular trafficking pathways. Additionally, fatty acid binding proteins (FABPs) in the cytoplasm can shuttle long-chain fatty acids to various organelles, including the nucleus, where they can act as ligands for nuclear receptors like PPARα.[10] The CoA thioesters of VLCFAs and BCFAs are particularly high-affinity ligands for PPARα.[10][11]
Peroxisomal β-Oxidation
Once inside the peroxisome, branched-chain fatty acids undergo a modified form of β-oxidation. The presence of a methyl group at an odd-numbered carbon, like the 20-position in this compound, does not block the initial steps of β-oxidation as a branch at an even-numbered carbon would. However, the degradation of BCFAs like pristanic acid involves specific enzymes.[12][13] The β-oxidation of pristanoyl-CoA in peroxisomes yields acetyl-CoA and propionyl-CoA.[12] The resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation.[13]
Quantitative Data
Specific quantitative data on the subcellular distribution of this compound is not currently available in the literature. However, studies on related molecules provide some insights.
Table 1: Affinity of PPARα for Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs
| Ligand | Dissociation Constant (Kd) in nM |
| VLCFA-CoAs | |
| Arachidoyl-CoA (C20:0) | 3 - 29 |
| Behenoyl-CoA (C22:0) | 3 - 29 |
| Lignoceroyl-CoA (C24:0) | 3 - 29 |
| BCFA-CoAs | |
| Phytanoyl-CoA | ~11 |
| Pristanoyl-CoA | ~11 |
| Data extrapolated from studies on PPARα binding.[10][11] |
Experimental Protocols
Investigating the cellular localization and trafficking of this compound requires a combination of techniques.
Subcellular Fractionation
This method is used to isolate different organelles to determine the localization of the molecule of interest.
Protocol: Isolation of Peroxisomes
-
Cell Lysis: Homogenize cultured cells (e.g., human skin fibroblasts) in a digitonin-containing buffer to selectively permeabilize the plasma membrane while leaving organellar membranes intact.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 20 min) to pellet a fraction enriched in mitochondria and peroxisomes.
-
-
Density Gradient Centrifugation:
-
Resuspend the pellet from the previous step in a suitable buffer and layer it on top of a density gradient (e.g., sucrose (B13894) or OptiPrep).
-
Centrifuge at high speed (e.g., 100,000 x g for 2 hours).
-
Collect fractions and identify the peroxisome-containing fractions by assaying for marker enzymes like catalase.
-
-
Lipid Extraction and Analysis:
Fluorescence Microscopy
To visualize the trafficking of this compound in living cells, a fluorescent analog would be required.
Protocol: Live-Cell Imaging with a Fluorescent Fatty Acid Analog
-
Synthesis of a Fluorescent Analog: Synthesize a 20-methyldocosanoyl analog conjugated to a fluorescent dye (e.g., BODIPY or NBD).
-
Cell Culture and Labeling:
-
Culture cells on glass-bottom dishes suitable for microscopy.
-
Incubate the cells with the fluorescent fatty acid analog for a specific period to allow for uptake and incorporation.
-
-
Co-localization Studies:
-
Use fluorescent markers for specific organelles (e.g., ER-Tracker, Mito-Tracker, or antibodies against peroxisomal membrane proteins).
-
Acquire images using a confocal or super-resolution microscope.
-
-
Image Analysis: Analyze the images to determine the degree of co-localization between the fluorescent fatty acid analog and the organelle markers.
Conclusion and Future Directions
The cellular localization and trafficking of this compound are likely governed by the established pathways for very long-chain and branched-chain fatty acids. Its synthesis is initiated in the endoplasmic reticulum, followed by transport to peroxisomes via ABCD transporters for subsequent β-oxidation. It may also be incorporated into complex lipids or act as a signaling molecule by binding to nuclear receptors.
Future research should focus on identifying the specific enzymes involved in the biosynthesis of this unique fatty acid. The development of a fluorescent analog would be invaluable for real-time visualization of its trafficking dynamics. Furthermore, quantitative lipidomics studies on purified organelles from various cell types are needed to precisely determine its subcellular distribution. A deeper understanding of the cellular journey of this compound will provide crucial insights into lipid metabolism and its role in health and disease, potentially uncovering new therapeutic targets for metabolic disorders.
References
- 1. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. lipotype.com [lipotype.com]
- 4. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl-CoA binding proteins interact with the acyl-CoA binding domain of mitochondrial carnitine palmitoyl transferase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABC Transporter Subfamily D: Distinct Differences in Behavior between ABCD1–3 and ABCD4 in Subcellular Localization, Function, and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisomal ABC Transporters: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytanic acid oxidation: topographical localization of phytanoyl-CoA ligase and transport of phytanic acid into human peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 13. researchgate.net [researchgate.net]
- 14. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Novel Very-Long-Chain Branched Acyl-CoA: Discovery and Initial Characterization of 20-Methyldocosanoyl-CoA
Disclaimer: As of late 2025, a thorough review of scientific literature did not yield specific information on a molecule named "20-Methyldocosanoyl-CoA." The following technical guide is a hypothetical exploration based on established principles of fatty acid metabolism, intended to serve as a framework for the potential discovery and characterization of such a novel lipid metabolite.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, and branched-chain fatty acids (BCFAs) are crucial components of cellular lipids, playing significant roles in membrane structure, energy storage, and signaling. While the metabolism of many VLCFAs and BCFAs is well-documented, the landscape of these lipid species is continually expanding. This whitepaper presents a hypothetical discovery and the initial biochemical and analytical characterization of a novel C23 branched-chain acyl-CoA, this compound. This molecule, featuring a 22-carbon chain with a methyl branch at the 20th position, suggests the existence of previously uncharacterized pathways in lipid biosynthesis and metabolism.
Hypothetical Discovery
The putative discovery of this compound arose from untargeted lipidomic analysis of extremophilic bacteria inhabiting deep-sea hydrothermal vents. These organisms are known for their unique lipid compositions, which contribute to membrane stability under extreme conditions of temperature and pressure. High-resolution mass spectrometry of total lipid extracts revealed a series of unusual acyl-CoA species, among which a molecule with a mass-to-charge ratio consistent with C23H45O8P3S-CoA was prominent. Subsequent tandem mass spectrometry (MS/MS) fragmentation patterns were indicative of a docosanoyl-CoA structure with a methyl group near the omega end of the acyl chain.
Proposed Biosynthetic Pathway
Based on known mechanisms of BCFAs and VLCFAs synthesis, a plausible biosynthetic pathway for 20-methyldocosanoic acid, the precursor to this compound, is proposed. The synthesis is likely initiated from a short branched-chain primer, isobutyryl-CoA, which is derived from the catabolism of valine. This primer would undergo elongation by a series of fatty acid elongase (ELOVL) enzymes. The final step is the activation of the free fatty acid to its CoA ester by a long-chain acyl-CoA synthetase (ACSL).[1][2][3][4]
Experimental Protocols
Chemo-enzymatic Synthesis of this compound
A two-step chemo-enzymatic approach would be employed for the synthesis of this compound to be used as an analytical standard.
Step 1: Synthesis of 20-Methyldocosanoic Acid. The synthesis of the precursor fatty acid would be achieved via a Grignard reaction, coupling 1-bromononadecane (B1582091) with an appropriate branched alkyl magnesium bromide, followed by carboxylation.
Step 2: Acyl-CoA Esterification. The free fatty acid is then activated to its CoA ester using a long-chain acyl-CoA synthetase.
-
Reaction Mixture: A 1 ml reaction would be set up containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM ATP, 1 mM Coenzyme A, 5 mM DTT, 0.1% Triton X-100, and 10 µg of purified recombinant ACSL enzyme.
-
Initiation: The reaction would be initiated by the addition of 50 µM 20-methyldocosanoic acid dissolved in ethanol.
-
Incubation: The mixture would be incubated at 37°C for 2 hours with gentle agitation.
-
Purification: The synthesized this compound would be purified by solid-phase extraction followed by high-performance liquid chromatography (HPLC).
Characterization by Mass Spectrometry
The structural confirmation of the synthesized this compound would be performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography: A C18 reverse-phase column would be used with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) to separate the acyl-CoA.
-
Mass Spectrometry: The eluent would be directed to a high-resolution mass spectrometer operating in positive ion mode.
-
MS1 Analysis: A full scan would be performed to determine the accurate mass of the parent ion.
-
MS2 Analysis: Collision-induced dissociation (CID) would be used to fragment the parent ion, and the resulting fragmentation pattern would be analyzed to confirm the structure, including the position of the methyl branch.
Quantitative Data
The following tables represent hypothetical quantitative data that could be obtained from the initial characterization of this compound and its biosynthetic enzymes.
Table 1: Kinetic Parameters of a Putative Long-Chain Acyl-CoA Synthetase (ACSL) for 20-Methyldocosanoic Acid
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 20-Methyldocosanoic Acid | 15.2 | 120.5 | 0.8 | 5.26 x 10⁴ |
| Docosanoic Acid | 12.8 | 150.2 | 1.0 | 7.81 x 10⁴ |
| Oleic Acid | 8.5 | 250.0 | 1.67 | 1.96 x 10⁵ |
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | 1138.6834 | 1138.6829 | -0.44 |
| [M+Na]⁺ | 1160.6653 | 1160.6648 | -0.43 |
| [M+K]⁺ | 1176.6393 | 1176.6387 | -0.51 |
Visualization of Experimental Workflow
The overall workflow for the identification and characterization of this compound can be visualized as follows:
Conclusion and Future Directions
The hypothetical discovery of this compound opens new avenues for research into lipid metabolism, particularly in organisms adapted to extreme environments. The initial characterization outlined in this whitepaper provides a roadmap for the formal identification and study of this and other novel acyl-CoA species. Future work should focus on identifying and characterizing the specific elongase and acyl-CoA synthetase enzymes responsible for its biosynthesis. Furthermore, elucidating the biological role of this compound, whether as a component of complex lipids, a signaling molecule, or a substrate for energy metabolism, will be crucial. The availability of a synthetic standard will be instrumental in these future investigations.
References
- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 3. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
The Pivotal Role of 20-Methyldocosanoyl-CoA in Shaping Membrane Architecture and Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biological membranes are intricate, dynamic structures fundamental to cellular function. The lipid composition of these membranes dictates their biophysical properties, including fluidity, thickness, and curvature, which in turn modulate the activity of membrane-associated proteins. Very long-chain fatty acids (VLCFAs), particularly those with structural modifications such as branching, are emerging as critical regulators of membrane architecture. This technical guide provides an in-depth exploration of the putative role of 20-Methyldocosanoyl-CoA, a 23-carbon branched-chain fatty acid, in modulating membrane structure and fluidity. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide extrapolates its likely effects based on established principles of membrane biophysics and the known behavior of other branched-chain and very long-chain fatty acids. We present potential biosynthetic pathways, detailed hypothetical experimental protocols for characterization, and quantitative data from related systems to offer a comprehensive framework for researchers investigating novel lipid species in membrane biology and drug development.
Introduction: The Significance of Acyl Chain Structure in Membrane Biology
The fluid mosaic model has long served as the foundational concept for understanding biological membranes. However, a deeper appreciation has emerged for the nuanced roles of specific lipid species in creating localized membrane domains with distinct biophysical properties. The acyl chains of phospholipids (B1166683) are primary determinants of these properties. Chain length, degree of unsaturation, and branching all contribute to the packing efficiency of lipids within the bilayer, thereby influencing membrane fluidity, permeability, and the function of embedded proteins.
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 20 or more carbon atoms, are integral components of cellular membranes and are involved in numerous physiological processes.[1][2] Methyl-branched fatty acids, while less common than their straight-chain counterparts in eukaryotes, are known to significantly impact membrane fluidity.[1][3][4][5] The presence of a methyl group disrupts the ordered, tight packing of adjacent acyl chains, leading to an increase in the free volume within the hydrophobic core of the membrane and, consequently, enhanced fluidity.[4] This guide focuses on the anticipated role of this compound, a precursor for the incorporation of the 20-methyldocosanoic acid into complex lipids.
Biosynthesis and Incorporation of Branched-Chain Fatty Acids
The synthesis of very long-chain fatty acids is a multi-step enzymatic process occurring in the endoplasmic reticulum, catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[2] The synthesis of a branched-chain fatty acid like 20-methyldocosanoic acid would likely involve a branched-chain α-keto acid as a primer for fatty acid synthase. The resulting branched-chain fatty acid is then activated to its CoA thioester, this compound, making it available for incorporation into various lipid classes, such as phospholipids and sphingolipids, by acyltransferases.
Figure 1. Proposed biosynthetic pathway for the formation and incorporation of 20-methyldocosanoic acid into membrane lipids.
Impact on Membrane Structure and Fluidity
The introduction of a methyl branch in a long acyl chain like that of 20-methyldocosanoic acid is expected to have profound effects on the physical properties of the membrane.
Disruption of Acyl Chain Packing and Increased Fluidity
Straight-chain saturated fatty acids can pack tightly together through van der Waals interactions, leading to a more ordered, gel-like membrane phase. A methyl branch introduces a steric hindrance that prevents this tight packing.[4] This disruption increases the average distance between adjacent acyl chains, weakening the van der Waals forces and thereby increasing membrane fluidity.[4] This effect is analogous to that of cis-unsaturated fatty acids, which introduce a kink in the acyl chain.[4]
Figure 2. Conceptual diagram illustrating the effect of branched-chain fatty acids on membrane packing.
Quantitative Effects on Bilayer Properties
While direct quantitative data for membranes containing 20-methyldocosanoic acid are not available, studies on model membranes with other branched-chain fatty acids provide valuable insights. Atomistic simulations on biomimetic microbial membranes have shown that increasing the proportion of straight-chain fatty acids at the expense of branched-chain fatty acids leads to a more ordered and thicker bilayer with higher viscosity and bending modulus.[1][2][3] This suggests that the presence of branched-chain fatty acids, such as 20-methyldocosanoic acid, would have the opposite effect, leading to a more fluid and flexible membrane.
Table 1: Effect of Varying Straight-Chain Fatty Acid (n16:0) Content on the Biophysical Properties of a Branched-Chain Lipid Containing Bilayer (Extrapolated from simulations)
| n16:0 content (mol %) | Bilayer Thickness (Å) | Area per Lipid (Ų) | Bending Modulus (kBT) | Viscosity (cP) |
| 7.0 | ~35 | ~65 | ~10 | ~10 |
| 20.0 | ~37 | ~62 | ~15 | ~15 |
| 47.3 | ~40 | ~58 | ~25 | ~25 |
| (Data are illustrative and based on trends reported in literature for a related system)[3] |
Experimental Protocols for Characterization
To empirically determine the effects of this compound (after its incorporation into phospholipids) on membrane properties, a combination of biophysical techniques can be employed using model membrane systems such as liposomes or supported lipid bilayers.
Preparation of Model Membranes
-
Lipid Film Hydration:
-
Synthesize or procure phospholipids containing 20-methyldocosanoic acid.
-
Dissolve the desired lipid mixture (e.g., a base phospholipid like POPC mixed with varying mole percentages of the 20-methyldocosanoic acid-containing phospholipid) in an organic solvent (e.g., chloroform/methanol).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with an appropriate aqueous buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process yields large unilamellar vesicles (LUVs).
-
Measurement of Membrane Fluidity using Fluorescence Anisotropy
-
Probe Incorporation:
-
Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the prepared LUVs. DPH partitions into the hydrophobic core of the lipid bilayer.
-
-
Anisotropy Measurement:
-
Measure the steady-state fluorescence anisotropy of the DPH-labeled vesicles using a fluorometer equipped with polarizers.
-
Anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where IVV and IVH are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the grating correction factor.
-
A lower anisotropy value indicates higher rotational freedom of the probe, corresponding to a more fluid membrane.
-
Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Prepare a concentrated suspension of MLVs containing the lipid of interest.
-
-
DSC Measurement:
-
Load the lipid suspension into a DSC sample pan and an equivalent amount of buffer into a reference pan.
-
Scan the sample over a range of temperatures, measuring the differential heat flow required to maintain the sample and reference at the same temperature.
-
The temperature at which a peak endotherm occurs corresponds to the main phase transition temperature (Tm) from the gel phase to the liquid-crystalline phase. A broadening of this peak or a shift to a lower temperature upon incorporation of 20-methyldocosanoic acid would indicate an increase in membrane fluidity.
-
Figure 3. General experimental workflow for characterizing the biophysical effects of novel lipids on model membranes.
Potential Roles in Cellular Signaling
The alteration of membrane fluidity and structure by lipids such as 20-methyldocosanoic acid can have significant consequences for cellular signaling. Membrane fluidity is known to influence the conformational dynamics, lateral diffusion, and oligomerization of membrane proteins, including G-protein coupled receptors (GPCRs) and ion channels. An increase in membrane fluidity could potentially enhance the rate of receptor-G protein coupling or alter the partitioning of signaling molecules into or out of lipid rafts. However, without direct experimental evidence, the specific signaling pathways modulated by this compound remain speculative.
Conclusion and Future Directions
While direct experimental data on this compound is currently scarce, the established principles of membrane biophysics strongly suggest that its incorporation into membrane lipids would lead to an increase in membrane fluidity and a disruption of ordered lipid packing. This technical guide provides a foundational framework for researchers to investigate the precise roles of this and other novel branched-chain fatty acids. Future research should focus on the chemical synthesis of phospholipids containing 20-methyldocosanoic acid and their characterization in model membrane systems using the techniques outlined herein. Furthermore, lipidomics studies on various cell types and tissues may reveal the natural occurrence and distribution of this fatty acid, paving the way for understanding its physiological and pathological significance. Such studies will be instrumental for drug development professionals seeking to modulate membrane properties for therapeutic benefit.
References
An In-depth Technical Guide on the Potential Signaling Functions of 20-Methyldocosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Methyldocosanoyl-CoA is a C23 branched-chain, very-long-chain fatty acyl-coenzyme A. Its structure suggests a potential for unique biological activities, distinct from its straight-chain and shorter-chain counterparts. While direct research is lacking, the broader families of VLCFA-CoAs and BCFA-CoAs are recognized as important metabolic intermediates and signaling molecules. This whitepaper will explore the potential signaling functions of this compound by examining the established roles of these related lipid molecules. We will delve into hypothetical signaling pathways, present relevant quantitative data from analogous compounds, and propose detailed experimental protocols to investigate these potential functions.
Potential Signaling Pathways and Functions
The signaling functions of acyl-CoAs are intrinsically linked to their metabolic context. The synthesis of this compound would likely involve the elongation of a branched-chain fatty acid precursor. Its degradation would be expected to occur via peroxisomal β-oxidation, a common pathway for VLCFAs and BCFAs.[1]
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism
A significant body of evidence indicates that VLCFA-CoAs and BCFA-CoAs are high-affinity ligands for PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[1][2][3] Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation.[1][4]
Hypothesized Mechanism: this compound may directly bind to and activate PPARα. This interaction would induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of target gene transcription. The 20-methyl branch could influence the binding affinity and specificity for PPARα, potentially leading to a unique downstream gene expression profile compared to straight-chain VLCFA-CoAs.
Supporting Evidence:
-
Studies have shown that both VLCFA-CoAs and BCFA-CoAs are more potent PPARα ligands than their corresponding free fatty acids.[1][2][3]
-
Isopalmitic acid (IPA), a monomethyl branched-chain fatty acid, has been shown to be a potent PPARα activator.[4]
Caption: Hypothetical PPARα activation by this compound.
Modulation of Mitochondrial Function
Very-long-chain acyl-CoA dehydrogenase (VLCAD) is a key enzyme in the mitochondrial β-oxidation of long-chain fatty acids.[5][6] Deficiencies in VLCAD lead to the accumulation of long-chain acyl-CoAs and are associated with severe pathologies, including cardiomyopathy and hypoglycemia.[6][7][8]
Hypothesized Mechanism: As a very-long-chain acyl-CoA, this compound is a potential substrate for VLCAD. However, the 20-methyl branch may hinder its efficient oxidation, potentially leading to its accumulation and subsequent allosteric inhibition of other mitochondrial enzymes or transporters, such as the carnitine palmitoyltransferase (CPT) system. Such an accumulation could disrupt mitochondrial bioenergetics and redox balance.
Caption: Potential mitochondrial metabolism of this compound.
Incorporation into Complex Lipids and Modulation of Membrane Properties
Branched-chain fatty acids are known components of bacterial membranes and can influence membrane fluidity.[9] In eukaryotes, the incorporation of unusual fatty acids into complex lipids such as phospholipids (B1166683) and sphingolipids can alter membrane properties and the function of membrane-associated proteins.
Hypothesized Mechanism: this compound could be a substrate for enzymes involved in the synthesis of complex lipids. Its incorporation could alter the biophysical properties of cellular membranes, including thickness, fluidity, and the formation of lipid rafts. These changes could, in turn, modulate the activity of membrane-bound receptors and signaling proteins.
Quantitative Data for Related Molecules
The following table summarizes binding affinity data for various fatty acyl-CoAs to PPARα, illustrating the high affinity of VLCFA-CoAs and BCFA-CoAs for this receptor.
| Ligand | EC50 (nM) for PPARα Activation | Fold Activation (at 1 µM) |
| Docosanoyl-CoA (C22:0-CoA) | 150 ± 30 | 10.2 ± 0.8 |
| Phytanoyl-CoA (branched C16-CoA) | 120 ± 25 | 11.5 ± 1.1 |
| Palmitoyl-CoA (C16:0-CoA) | 350 ± 50 | 7.5 ± 0.6 |
| Behenic Acid (C22:0) | >10,000 | 1.8 ± 0.2 |
Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[1][2][3]
Experimental Protocols
To investigate the potential signaling functions of this compound, the following experimental approaches are proposed:
PPARα Reporter Gene Assay
Objective: To determine if this compound can activate PPARα.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) that is readily transfectable.
-
Plasmids: Co-transfect cells with:
-
An expression vector for human PPARα.
-
An expression vector for the Retinoid X Receptor alpha (RXRα).
-
A reporter plasmid containing a luciferase gene under the control of a Peroxisome Proliferator Response Element (PPRE).
-
A control plasmid (e.g., β-galactosidase) for normalization of transfection efficiency.
-
-
Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound (and appropriate controls, such as a known PPARα agonist like GW7647, and the parent fatty acid, 20-methyldocosanoic acid).
-
Luciferase Assay: After 16-24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to the control plasmid activity. Calculate fold activation relative to a vehicle control.
Caption: Workflow for a PPARα reporter gene assay.
In Vitro Acyl-CoA Dehydrogenase Activity Assay
Objective: To determine if this compound is a substrate for VLCAD.
Methodology:
-
Enzyme Source: Use purified recombinant VLCAD or mitochondrial extracts from a tissue with high VLCAD activity (e.g., liver or heart).
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme, an electron acceptor (e.g., ferricenium hexafluorophosphate), and the substrate (this compound or a known substrate like palmitoyl-CoA as a positive control).
-
Spectrophotometric Monitoring: Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength.
-
Data Analysis: Calculate the rate of the reaction to determine the enzyme's activity with this compound. Michaelis-Menten kinetics can be determined by varying the substrate concentration.
Lipidomic Analysis of Cells Treated with 20-Methyldocosanoic Acid
Objective: To determine if this compound is incorporated into complex lipids.
Methodology:
-
Cell Culture and Labeling: Culture a relevant cell line (e.g., hepatocytes, cardiomyocytes) and supplement the media with 20-methyldocosanoic acid (which will be intracellularly converted to this compound). A stable-isotope labeled version of the fatty acid can be used for tracing.
-
Lipid Extraction: After a desired incubation period, harvest the cells and perform a total lipid extraction using a method such as Bligh-Dyer or Folch extraction.
-
Mass Spectrometry: Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify lipid species containing the 20-methyldocosanoyl moiety.
-
Data Analysis: Compare the lipid profiles of treated and untreated cells to identify the classes of complex lipids into which the branched-chain fatty acid is incorporated.
Conclusion and Future Directions
While direct evidence remains to be established, the structural characteristics of this compound strongly suggest its potential as a signaling molecule. Its role as a very-long-chain, branched-chain fatty acyl-CoA positions it as a likely modulator of nuclear receptor activity, particularly PPARα, and as a participant in mitochondrial lipid metabolism. The proposed experimental protocols provide a clear path for investigating these hypotheses. Future research should focus on elucidating the specific metabolic pathways involving this compound, identifying its protein binding partners, and understanding its impact on cellular function in both physiological and pathological contexts. Such studies will be crucial for determining its potential as a therapeutic target in metabolic diseases.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Very Long-Chain Acyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 8. Very long-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 9. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
The Enzymatic Architecture of 20-Methyldocosanoyl-CoA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic processes involved in the synthesis of 20-Methyldocosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA. The biosynthesis of this molecule is a critical process in certain specialized tissues and its dysregulation has been implicated in various pathological conditions. This document details the key enzymes, their substrate specificities, and the overarching metabolic pathway. Furthermore, it presents quantitative data where available, detailed experimental protocols for the characterization of the involved enzymes, and visual representations of the synthesis pathway and experimental workflows to facilitate a deeper understanding of this complex biochemical process.
Introduction to Very-Long-Chain Fatty Acid (VLCFA) Elongation
The synthesis of this compound is a specialized branch of the general very-long-chain fatty acid (VLCFA) elongation pathway. In mammals, VLCFAs, defined as fatty acids with 22 or more carbon atoms, are synthesized in the endoplasmic reticulum by a multi-enzyme complex that catalyzes a four-step elongation cycle. This cycle iteratively adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. The key enzymes involved in this process are:
-
Fatty Acid Elongases (ELOVLs): These are the rate-limiting enzymes that catalyze the initial condensation of an acyl-CoA with malonyl-CoA.
-
3-Ketoacyl-CoA Reductase (KAR): Catalyzes the reduction of the 3-ketoacyl-CoA intermediate.
-
3-Hydroxyacyl-CoA Dehydratase (HACD): Catalyzes the dehydration of the 3-hydroxyacyl-CoA intermediate.
-
Trans-2,3-Enoyl-CoA Reductase (TECR): Catalyzes the final reduction of the trans-2,3-enoyl-CoA intermediate to a saturated acyl-CoA, now elongated by two carbons.
The synthesis of branched-chain VLCFAs, such as this compound, utilizes this same fundamental machinery but with specific ELOVL enzymes that exhibit substrate preference for branched-chain acyl-CoAs.
The Core Enzymes in this compound Synthesis
The biosynthesis of this compound, which is an iso-C23:0 fatty acyl-CoA (specifically, 22-methyldocosanoic acid is the corresponding fatty acid), involves the elongation of a shorter iso-acyl-CoA precursor. The key enzymes responsible for this process are members of the ELOVL family, with supporting roles from the other components of the elongase complex.
Fatty Acid Elongases: ELOVL1 and ELOVL3
Current research indicates that ELOVL1, ELOVL3, and ELOVL7 are the primary elongases involved in the synthesis of saturated branched-chain fatty acids. For the synthesis of a C23 iso-fatty acyl-CoA, a sequential elongation process is likely, with ELOVL3 playing a key role in the initial elongation steps of shorter branched-chain precursors, and ELOVL1 catalyzing the final elongation to the C23 length.
-
ELOVL3: This elongase exhibits high activity towards iso-C17:0 and anteiso-C17:0 acyl-CoAs, elongating them to iso-C23:0 and anteiso-C25:0 acyl-CoAs, respectively.[1] It is also active with iso-18:0, elongating it to iso-20:0.[2]
-
ELOVL1: This enzyme is capable of elongating both iso- and anteiso-C23:0 acyl-CoAs to C25:0 acyl-CoAs, suggesting its role in the elongation of longer branched-chain fatty acids.[1] ELOVL1 has the highest activity towards C22:0-CoA among saturated fatty acids.[3][4][5][6]
The direct precursor to this compound would be 18-methyl-eicosanoyl-CoA (iso-C21:0-CoA). Based on the substrate specificities, it is plausible that ELOVL3 elongates a shorter iso-acyl-CoA to iso-C21:0-CoA, which is then further elongated by ELOVL1 or ELOVL3 to produce this compound (iso-C23:0-CoA).
The Elongation Complex: KAR, HACD, and TECR
While the ELOVL enzymes determine substrate specificity, the subsequent steps of the elongation cycle are carried out by the following enzymes, which are believed to act on a broad range of substrates, including branched-chain intermediates:
-
3-Ketoacyl-CoA Reductase (KAR): This enzyme reduces the 3-ketoacyl-CoA intermediate produced by the ELOVL enzyme.
-
3-Hydroxyacyl-CoA Dehydratase (HACD): Mammals have four HACD isoforms (HACD1-4) that catalyze the dehydration of the 3-hydroxyacyl-CoA intermediate.[7]
-
Trans-2,3-Enoyl-CoA Reductase (TECR): This enzyme completes the elongation cycle by reducing the trans-2,3-enoyl-CoA to a saturated acyl-CoA.[8][9][10][11][12]
Quantitative Data
Precise kinetic data for the enzymes involved in this compound synthesis with their specific branched-chain substrates are limited in the literature. The following tables summarize the available quantitative information for the key ELOVL enzymes with relevant substrates.
Table 1: Substrate Specificity of ELOVL3
| Substrate | Product(s) | Relative Activity | Reference |
| iso-C17:0-CoA | iso-C19:0, iso-C21:0, iso-C23:0-CoA | High | [1] |
| anteiso-C17:0-CoA | anteiso-C19:0, anteiso-C21:0, anteiso-C23:0, anteiso-C25:0-CoA | High | [1] |
| iso-18:0-CoA | iso-20:0-CoA | Active | [2] |
Table 2: Substrate Specificity of ELOVL1
| Substrate | Product(s) | Relative Activity | Reference |
| iso-C23:0-CoA | iso-C25:0-CoA | Active | [1] |
| anteiso-C23:0-CoA | anteiso-C25:0-CoA | Active | [1] |
| C22:0-CoA | C24:0-CoA | Highest for saturated FAs | [3][4][5][6] |
| C24:0-CoA | C26:0-CoA | Potent | [3][6] |
| C26:0-CoA | C28:0-CoA | Potent | [3][6] |
Signaling Pathways and Logical Relationships
The synthesis of this compound is an integral part of the larger metabolic network of fatty acid elongation. The following diagrams illustrate the key pathways and logical workflows.
Caption: Biosynthesis pathway of this compound.
Caption: Experimental workflow for ELOVL activity assay.
Experimental Protocols
The following protocols are generalized from methods described in the literature for the characterization of ELOVL enzyme activity.
In Vitro Fatty Acid Elongation Assay
This assay measures the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate by microsomal preparations containing the ELOVL enzyme of interest.
Materials:
-
Microsomal fraction from cells overexpressing the ELOVL of interest (e.g., ELOVL1 or ELOVL3)
-
Branched-chain acyl-CoA substrate (e.g., 18-methyl-eicosanoyl-CoA)
-
[¹⁴C]Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
5 M KOH
-
5 M HCl
-
Reverse-phase HPLC system with a C18 column
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation (typically 20-50 µg of protein) with the reaction buffer, NADPH (1 mM), and the branched-chain acyl-CoA substrate (50 µM).
-
Initiation: Start the reaction by adding [¹⁴C]Malonyl-CoA (e.g., 0.1 µCi).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination and Saponification: Stop the reaction by adding 100 µL of 5 M KOH. Saponify the acyl-CoAs by incubating at 70°C for 1 hour.
-
Acidification and Extraction: Acidify the reaction mixture with 100 µL of 5 M HCl. Extract the fatty acids by adding 500 µL of hexane and vortexing vigorously. Centrifuge to separate the phases.
-
Analysis: Collect the upper hexane phase containing the fatty acids. Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.
-
Quantification: Separate the fatty acids by reverse-phase HPLC. The radioactivity in the collected fractions corresponding to the elongated product is quantified by scintillation counting.
LC-MS/MS Analysis of Elongation Products
For non-radioactive assays and for precise product identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Materials:
-
Products from an in vitro elongation assay (performed with non-labeled malonyl-CoA)
-
LC-MS/MS system with a C18 column and a triple quadrupole or high-resolution mass spectrometer
-
Solvents for liquid chromatography (e.g., water with formic acid and acetonitrile (B52724) with formic acid)
Procedure:
-
Sample Preparation: The extracted fatty acids from the elongation assay are dried and reconstituted in a solvent compatible with the LC mobile phase.
-
Chromatographic Separation: Inject the sample onto the C18 column. Elute the fatty acids using a gradient of increasing organic solvent concentration.
-
Mass Spectrometric Detection: The eluting compounds are ionized (typically by electrospray ionization in negative mode) and analyzed by the mass spectrometer.
-
Identification and Quantification: The elongated fatty acid product is identified by its specific mass-to-charge ratio (m/z) and its fragmentation pattern in MS/MS mode. Quantification is achieved by comparing the peak area of the product with that of a known amount of an internal standard.
Conclusion
The synthesis of this compound is a multi-step enzymatic process carried out by the VLCFA elongation machinery in the endoplasmic reticulum. The substrate specificity for the initial condensation step is conferred by fatty acid elongases, with ELOVL1 and ELOVL3 being the key enzymes for branched-chain fatty acyl-CoAs. While the overall pathway is understood, further research is required to elucidate the precise kinetic parameters of each enzyme with their specific branched-chain intermediates. The experimental protocols and workflows provided in this guide offer a framework for researchers to investigate this important metabolic pathway, which may lead to the development of novel therapeutic strategies for diseases associated with aberrant branched-chain fatty acid metabolism.
References
- 1. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Enzymatic characterization of ELOVL1, a key enzyme in very long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative Activities of the β-ketoacyl-CoA and Acyl-CoA Reductases Influence Product Profile and Flux in a Reversed β-Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 10. TECR trans-2,3-enoyl-CoA reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. TECR trans-2,3-enoyl-CoA reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. TECR - Wikipedia [en.wikipedia.org]
20-Methyldocosanoyl-CoA as a Substrate for Lipid-Modifying Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Methyldocosanoyl-CoA is a C23 methyl-branched very-long-chain fatty acyl-CoA (VLCFA-CoA). As a member of this unique class of lipids, it is situated at the crossroads of complex metabolic pathways, primarily involving synthesis by fatty acid elongases and degradation through peroxisomal β-oxidation. Beyond its role as a metabolic intermediate, emerging evidence suggests that this compound and related molecules may function as signaling molecules, influencing gene expression related to lipid homeostasis. This technical guide provides a comprehensive overview of the enzymatic interactions and metabolic fate of this compound, supported by available quantitative data, detailed experimental protocols, and pathway visualizations.
Data Presentation
Table 1: Key Enzymes Involved in the Metabolism of this compound and Related VLCFA-CoAs
| Enzyme Family | Specific Enzyme (Example) | Substrate(s) | Product(s) | Cellular Location | Quantitative Data (for related substrates) |
| Fatty Acid Elongases | ELOVL1 | C22:0-CoA (Behenoyl-CoA) + Malonyl-CoA | C24:0-CoA (Lignoceroyl-CoA) | Endoplasmic Reticulum | ELOVL1 exhibits high activity towards C22:0-CoA, the likely precursor to this compound.[1][2] |
| Acyl-CoA Synthetases | Very long-chain acyl-CoA synthetase (ACSVL) | 20-Methyldocosanoic acid + CoA | This compound | Peroxisomes, Endoplasmic Reticulum | - |
| Peroxisomal β-Oxidation Enzymes | Acyl-CoA Oxidase 1 (ACOX1) | Straight-chain and branched-chain VLCFA-CoAs | trans-2,3-enoyl-CoA | Peroxisome | ACOX1 is the rate-limiting enzyme for straight-chain VLCFA β-oxidation. ACOX2 is primarily responsible for branched-chain acyl-CoAs.[3] |
| D-Bifunctional Protein (DBP) | trans-2,3-enoyl-CoA | 3-ketoacyl-CoA | Peroxisome | - | |
| Sterol Carrier Protein X (SCPx) Thiolase | 3-ketoacyl-CoA | Acetyl-CoA + Chain-shortened acyl-CoA | Peroxisome | - | |
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | VLCFA-CoAs, Branched-chain fatty acyl-CoAs | - | Nucleus | Branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα with Kd values in the low nanomolar range.[4][5][6] |
Metabolic Pathways and Signaling
The metabolism of this compound is primarily governed by two opposing pathways: its synthesis in the endoplasmic reticulum and its degradation in the peroxisome. Furthermore, as a branched-chain VLCFA-CoA, it plays a significant role in nuclear signaling through the activation of PPARα.
Biosynthesis of this compound
The synthesis of this compound likely occurs through the fatty acid elongation pathway in the endoplasmic reticulum. The immediate precursor is presumed to be a branched-chain C21-CoA, which is elongated by the addition of a two-carbon unit from malonyl-CoA. The ELOVL1 elongase is a key candidate for this reaction, given its high specificity for very-long-chain saturated acyl-CoAs, particularly C22:0-CoA.[1][2]
References
- 1. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling 20-Methyldocosanoyl-CoA: An In-Depth Technical Guide on Its Elusive Natural Occurrence
For Immediate Release
A comprehensive examination of available scientific literature reveals that 20-Methyldocosanoyl-CoA, a very-long-chain acyl-coenzyme A, remains a molecule of significant interest yet elusive natural occurrence. While its constituent fatty acid, 20-methyldocosanoic acid, is recognized and utilized in various industrial and pharmaceutical applications, its definitive identification and characterization within a specific biological system are not robustly documented. This technical guide serves to consolidate the current understanding of very-long-chain and methyl-branched fatty acids, providing a framework for researchers, scientists, and drug development professionals to navigate the potential discovery and analysis of this compound.
Introduction to Very-Long-Chain and Methyl-Branched Fatty Acids
Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with a carbon chain length of 22 atoms or more.[1][2] These molecules are integral components of cellular structures, particularly in the formation of sphingolipids and as precursors for various signaling molecules.[1] Methyl-branched fatty acids, characterized by the presence of one or more methyl groups along the acyl chain, are found across diverse biological kingdoms, from bacteria to mammals.[3] The position of the methyl group, often at the iso (second to last carbon) or anteiso (third to last carbon) position, influences the physical properties of the fatty acid, such as its melting point and membrane fluidity.[2][4]
20-Methyldocosanoic acid, with a 22-carbon backbone and a methyl group at the 20th position, falls into the category of an iso-very-long-chain fatty acid. Its activated form, this compound, is the metabolically active molecule that would participate in various cellular enzymatic reactions.
Postulated Natural Occurrence and Biosynthesis
While direct evidence for the natural occurrence of this compound is currently lacking in publicly accessible research, its existence can be inferred from the established principles of fatty acid biosynthesis, particularly in organisms known to produce a variety of branched-chain fatty acids.
Potential Biological Sources
Based on the extensive literature on methyl-branched fatty acids, potential sources for 20-methyldocosanoic acid and its CoA ester could include:
-
Bacteria: Many bacterial species are known to synthesize iso- and anteiso-branched-chain fatty acids as major components of their membrane lipids.[2][4] These bacteria often utilize branched-chain amino acids such as leucine, isoleucine, and valine as primers for fatty acid synthesis.[5]
-
Marine Organisms: Sponges and various marine microorganisms are renowned for producing a vast array of novel fatty acids, including very-long-chain and branched varieties.[6]
-
Fungi: Certain fungi have been shown to contain unusual fatty acid profiles, which could include methyl-branched VLCFAs.
The presence of "iso-tricosanoic acid" (21-methyldocosanoic acid) has been reported in potato wide vermicelli, suggesting that methyl-branched VLCFAs can be found in plant-based food products, though the origin might be microbial.[7]
Hypothetical Biosynthetic Pathway
The biosynthesis of 20-methyldocosanoic acid, an iso-fatty acid, is likely to follow the established pathway for iso-branched-chain fatty acid synthesis. This process would be initiated with a branched-chain acyl-CoA primer, likely derived from the catabolism of an amino acid.
The proposed biosynthetic route is as follows:
-
Primer Synthesis: The synthesis would likely start with isobutyryl-CoA, derived from the branched-chain amino acid valine, or a similar branched short-chain acyl-CoA.
-
Elongation: The primer undergoes sequential elongation cycles, where two-carbon units are added from malonyl-CoA in each cycle. This elongation is carried out by the fatty acid synthase (FAS) system.
-
VLCFA Elongation: Once a long-chain fatty acid is formed, further elongation to a very-long-chain fatty acid (C22) would be catalyzed by a series of enzymes known as fatty acid elongases (ELOVLs), which are located in the endoplasmic reticulum.[8][9]
-
Activation: The resulting 20-methyldocosanoic acid is then activated to its metabolically active form, this compound, by an acyl-CoA synthetase.
Below is a diagram illustrating the hypothetical biosynthetic pathway for this compound.
Potential Metabolic Roles
The CoA thioesters of very-long-chain and branched-chain fatty acids are known to be high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα).[10] This suggests that this compound, if present in cells, could play a role in regulating gene expression related to lipid metabolism. Furthermore, as a component of complex lipids, it would influence the properties of cellular membranes.
Experimental Protocols for Detection and Quantification
The analysis of very-long-chain and branched-chain fatty acids and their CoA esters typically requires specialized analytical techniques due to their low abundance and hydrophobicity.
Sample Preparation
A general workflow for the extraction and preparation of samples for the analysis of this compound is outlined below.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established method for the analysis of total fatty acid profiles.[6][11] For the analysis of 20-methyldocosanoic acid, the sample would first undergo hydrolysis to release the fatty acid from its CoA ester or complex lipids. The fatty acid is then derivatized, typically to a fatty acid methyl ester (FAME), to increase its volatility for GC analysis. The mass spectrometer then provides information on the mass-to-charge ratio of the fragmented molecule, allowing for its identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly suited for the direct analysis of acyl-CoAs, including this compound, as it does not require derivatization.[12][13] The LC separates the different acyl-CoAs in the sample, and the tandem mass spectrometer provides high sensitivity and specificity for their detection and quantification.
Table 1: Summary of Analytical Methods
| Technique | Analyte | Sample Preparation | Advantages | Disadvantages |
| GC-MS | 20-Methyldocosanoic Acid | Hydrolysis, Derivatization | Robust, well-established, good for profiling | Indirect (measures fatty acid), requires derivatization |
| LC-MS/MS | This compound | Direct Extraction | Direct analysis, high sensitivity and specificity | Technically more demanding |
Future Directions
The definitive identification of this compound in a biological system remains a key objective for future research. A targeted search for this molecule in organisms known to produce diverse branched-chain fatty acids, coupled with advanced analytical techniques, will be crucial. Once identified, further studies can elucidate its specific biosynthetic pathway, its precise metabolic roles, and its potential as a biomarker or therapeutic target.
Conclusion
While the natural occurrence of this compound is yet to be conclusively demonstrated, the existing knowledge of fatty acid metabolism provides a strong foundation for its potential discovery. The analytical tools and methodologies are in place to identify and quantify this molecule. This technical guide provides a comprehensive overview for researchers poised to explore the presence and function of this intriguing very-long-chain acyl-CoA in the vast and complex world of biological systems.
References
- 1. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. WO2021030773A1 - Extracellular vesicle-nlrp3 antagonist - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
The Enigmatic Dance: A Technical Guide to the Interaction of 20-Methyldocosanoyl-CoA with Lipid-Binding Proteins
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Very-long-chain fatty acids (VLCFAs) and their activated acyl-coenzyme A (acyl-CoA) esters are crucial molecules in a multitude of cellular processes, from membrane structure to signaling. 20-Methyldocosanoyl-CoA, a saturated VLCFA-CoA, is of particular interest due to its potential roles in specialized lipid metabolism. Understanding its interaction with lipid-binding proteins is paramount to elucidating its physiological and pathophysiological significance. This technical guide provides an in-depth overview of the current understanding of this compound's engagement with key lipid-binding proteins, details the experimental methodologies used to study these interactions, and presents relevant quantitative data for related molecules to serve as a foundational resource for future research and drug development endeavors. While direct quantitative binding data for this compound is not extensively available in current literature, this guide extrapolates from known substrate specificities of key metabolic enzymes to frame the context of its potential interactions.
Introduction to this compound and Lipid-Binding Proteins
Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with a chain length of 22 carbon atoms or more.[1] These molecules are not merely structural components but are active participants in cellular signaling and metabolism.[2][3] this compound is the activated form of 20-methyldocosanoic acid, a saturated fatty acid. The addition of a methyl group introduces a structural nuance that can significantly influence its interaction with binding partners.
Lipid-binding proteins are a diverse group of proteins that facilitate the transport, metabolism, and signaling functions of lipids. Key proteins that are likely to interact with this compound, based on their roles in fatty acid metabolism, include:
-
Acyl-CoA Synthetase Long-Chain Family Member 6 (ACSL6): An enzyme that activates long-chain fatty acids by converting them to their acyl-CoA esters.[2][4][5]
-
Fatty Acid Synthase (FASN): A multi-enzyme protein that catalyzes the synthesis of fatty acids.[6][7]
-
Carnitine Palmitoyltransferase 1 (CPT1): A key enzyme in the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[8][9]
-
Stearoyl-CoA Desaturase-1 (SCD1): An enzyme that introduces a double bond into saturated fatty acyl-CoAs, playing a crucial role in the balance of saturated and monounsaturated fatty acids.[10][11][12]
Quantitative Data on Lipid-Binding Protein Interactions
Direct quantitative data on the binding affinity and thermodynamics of this compound with lipid-binding proteins are scarce in the published literature. However, by examining the substrate specificity of these proteins for other long-chain and very-long-chain acyl-CoAs, we can infer the potential for interaction. The following tables summarize the known substrate preferences.
Table 1: Substrate Specificity of Acyl-CoA Synthetase Long-Chain Family Member 6 (ACSL6)
| Substrate (Fatty Acid) | Relative Activity/Affinity | Notes |
| Oleic acid (18:1) | Good substrate for both ACSL6V1 and V2 variants.[2][4][5] | - |
| Linoleic acid (18:2) | Preferred by ACSL6V1 variant.[2][4][5] | - |
| Docosahexaenoic acid (DHA; 22:6) | Strongly preferred by ACSL6V2 variant, with a much higher affinity than for ACSL6V1.[2][4][5] | Critical for the maintenance of membrane phospholipids (B1166683) containing docosapolyenoic acids.[2] |
| Docosapentaenoic acid (DPA; 22:5) | Preferred by ACSL6V2 variant.[2][4][5] | - |
| Eicosapolyenoic acids (e.g., Arachidonic acid; 20:4) | Poor substrates for both ACSL6 variants.[2][4][5] | - |
| This compound (23:0, branched) | Data Not Available | As a saturated very-long-chain acyl-CoA, its interaction would depend on the specific isoform and the structural impact of the methyl branch. |
Table 2: Substrate and Product Profile of Fatty Acid Synthase (FASN)
| Molecule | Role | Notes |
| Acetyl-CoA | Substrate (Initiator) | Used to prime the synthesis process.[6][7] |
| Malonyl-CoA | Substrate (Elongator) | Seven molecules are used to elongate the fatty acid chain.[6][7] |
| Palmitate (16:0) | Primary Product | The main product of FASN activity.[6] |
| This compound | Not a direct substrate or product | FASN is involved in de novo synthesis of shorter-chain saturated fatty acids. VLCFAs are synthesized through a different elongation pathway. |
Table 3: Substrate Characteristics of Carnitine Palmitoyltransferase 1 (CPT1)
| Substrate (Acyl-CoA) | Interaction/Transport | Notes |
| Long-Chain Acyl-CoAs (C12-C20) | Transported into mitochondria for β-oxidation.[8] | CPT1 is the rate-limiting step for this process. |
| Malonyl-CoA | Allosteric Inhibitor | High levels of malonyl-CoA inhibit CPT1 activity, linking fatty acid synthesis and oxidation. |
| This compound | Data Not Available | As a very-long-chain acyl-CoA, its transport via CPT1 may be less efficient than for long-chain acyl-CoAs, though specific data is lacking. |
Table 4: Substrate Specificity of Stearoyl-CoA Desaturase-1 (SCD1)
| Substrate (Saturated Acyl-CoA) | Product (Monounsaturated Acyl-CoA) | Notes |
| Stearoyl-CoA (18:0) | Oleoyl-CoA (18:1n-9) | Preferred substrate.[11][12] |
| Palmitoyl-CoA (16:0) | Palmitoleoyl-CoA (16:1n-7) | Converted, but stearoyl-CoA is the preferred substrate.[11] |
| This compound | Data Not Available | SCD1's activity on very-long-chain saturated acyl-CoAs, particularly branched ones, is not well-characterized. |
Signaling Pathways and Metabolic Context
The interaction of this compound with lipid-binding proteins occurs within a complex network of metabolic pathways. The following diagrams illustrate the general pathways for fatty acid activation and mitochondrial beta-oxidation, highlighting the potential points of interaction for this compound.
References
- 1. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
- 2. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamics of ligand binding to acyl-coenzyme A binding protein studied by titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 5. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
- 6. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload | PLOS Computational Biology [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
Predicted Physiological Roles of 20-Methyldocosanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Methyldocosanoyl-CoA is a C23 branched-chain very-long-chain fatty acyl-CoA. While direct experimental data on this specific molecule is not currently available in peer-reviewed literature, its structural characteristics—a very long acyl chain (C22) with a methyl branch at the omega-2 (20th) position—allow for robust predictions of its physiological roles and metabolic fate. This technical guide synthesizes current knowledge of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) to forecast the metabolic pathways, cellular functions, and potential therapeutic implications of this compound. We provide extrapolated experimental protocols and conceptual signaling pathways to guide future research in this nascent area.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 20 or more carbons, are integral to numerous biological processes, serving as precursors for complex lipids and signaling molecules.[1][2][3][4] Branched-chain fatty acids (BCFAs) are also recognized for their diverse roles in modulating membrane fluidity, cellular signaling, and metabolic regulation.[5][6][7][8][9] this compound, possessing both a very-long-chain and a methyl branch, represents a unique molecular entity at the intersection of these two classes. Understanding its predicted functions is crucial for advancing our knowledge of lipid metabolism and identifying novel therapeutic targets for metabolic and inflammatory diseases.
Predicted Biosynthesis and Metabolism
The biosynthesis of this compound is predicted to follow the established pathways for BCFAs and VLCFA elongation.
-
Initiation with a Branched-Chain Primer: The synthesis likely initiates from branched-chain amino acid catabolism (e.g., from leucine) to produce a branched short-chain acyl-CoA primer.[8]
-
Elongation in the Endoplasmic Reticulum: This primer would then undergo elongation by the endoplasmic reticulum-bound elongase (ELOVL) complex, which sequentially adds two-carbon units from malonyl-CoA.[3][4]
-
Activation to Acyl-CoA: The resulting 20-methyldocosanoic acid would be activated to this compound by an acyl-CoA synthetase (ACS), a critical step for its metabolic channeling.[10][11]
The catabolism of this compound is anticipated to occur primarily in peroxisomes, as is typical for VLCFAs and some BCFAs, via beta-oxidation.[2][12][13][14]
Predicted Metabolic Fates of this compound
Based on the known fates of related molecules, this compound is predicted to be a substrate for several key metabolic pathways.
Table 1: Predicted Metabolic Fates and Cellular Location of this compound
| Metabolic Pathway | Predicted Cellular Location | Resulting Products | Predicted Function |
| Sphingolipid Synthesis | Endoplasmic Reticulum, Golgi | 20-Methyl-Ceramides, Sphingomyelin | Membrane structure, cell signaling |
| Glycerophospholipid Synthesis | Endoplasmic Reticulum | 20-Methyl-Phospholipids | Membrane fluidity modulation, signaling |
| Peroxisomal Beta-Oxidation | Peroxisomes | Propionyl-CoA, Acetyl-CoA | Energy production, precursor supply |
| Mitochondrial Beta-Oxidation (post-peroxisomal shortening) | Mitochondria | Acetyl-CoA | ATP production via TCA cycle |
| Protein Acylation | Cytosol, Nucleus | Acylated proteins | Regulation of protein function |
Predicted Physiological Roles
Structural Roles in Cellular Membranes
VLCFAs are crucial components of sphingolipids and glycerophospholipids, contributing to the structural integrity and fluidity of cell membranes.[1][2] The methyl branch in this compound is predicted to further modulate membrane properties by altering lipid packing and fluidity, which could have significant implications for membrane protein function and cellular signaling. BCFAs are known to enhance membrane fluidity.[7][9]
Role in Barrier Function
VLCFAs are essential for the formation and maintenance of protective barriers, such as the skin's lipid barrier and the myelin sheath around nerve fibers.[2] It is plausible that this compound could be incorporated into ceramides (B1148491) and other lipids that contribute to the integrity of these barriers.
Signaling and Metabolic Regulation
Acyl-CoAs are not just metabolic intermediates; they also act as signaling molecules and allosteric regulators of enzymes.[10][15] BCFAs have been shown to possess anti-inflammatory and lipid-lowering properties, potentially through the activation of nuclear receptors like PPARα.[5] this compound could therefore be involved in regulating gene expression related to lipid metabolism and inflammation.
Table 2: Predicted Regulatory Roles of this compound
| Target | Predicted Effect | Potential Downstream Consequence |
| PPARα (Peroxisome Proliferator-Activated Receptor Alpha) | Activation | Increased expression of fatty acid oxidation genes |
| SREBP-1c (Sterol Regulatory Element-Binding Protein-1c) | Inhibition | Decreased triglyceride synthesis |
| Mitochondrial Fission/Fusion Proteins (e.g., MiD49/51) | Modulation | Altered mitochondrial dynamics and metabolism |
| Histone Acyltransferases | Substrate | Epigenetic regulation of gene expression |
Predicted Signaling Pathways
The signaling roles of this compound are likely to be mediated through its interaction with nuclear receptors and its influence on mitochondrial dynamics.
Caption: Predicted activation of PPARα by this compound.
Caption: Predicted role in mitochondrial fission.
Proposed Experimental Protocols
Chemo-enzymatic Synthesis of this compound
A plausible method for synthesizing this compound for experimental use would involve the activation of 20-methyldocosanoic acid.
-
Dissolve 20-methyldocosanoic acid (10 eq.) in an appropriate solvent like THF.
-
Cool the solution to 4°C.
-
Add triethylamine (5 eq.) and ethylchloroformate (5 eq.) and stir for 45 minutes at 4°C to form a mixed anhydride.
-
Dissolve Coenzyme A (1 eq.) in 0.5 M NaHCO3.
-
Add the Coenzyme A solution to the reaction mixture and stir for another 45 minutes at 22°C.[16]
-
Purify the resulting this compound using HPLC.
Assay for this compound Synthetase Activity
A radiometric assay can be adapted to measure the activity of acyl-CoA synthetases that may activate 20-methyldocosanoic acid.[10]
-
Prepare cell or tissue lysates.
-
Incubate lysates with ATP, coenzyme A, Mg2+, and radiolabeled 20-methyldocosanoic acid bound to BSA.
-
Utilize differential phase partitioning to separate the radiolabeled this compound from the unreacted fatty acid.
-
Quantify the generated acyl-CoA by scintillation counting.
Fluorometric Quantification of this compound
Commercially available fluorometric assay kits for fatty acyl-CoAs can be used to quantify this compound in biological samples.[17][18]
-
Homogenize or sonicate tissue or cell samples in a cold buffer containing a non-ionic detergent (e.g., Triton X-100).[18]
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Use a combination of enzymes provided in the kit that utilize the acyl-CoA as a substrate in a coupled reaction to produce a fluorescent product.
-
Measure fluorescence intensity (e.g., at λexc/em = 530/585 nm).
-
Quantify the concentration by comparing to a standard curve generated with a known long-chain acyl-CoA like palmitoyl-CoA.
Caption: General workflow for studying this compound.
Conclusion and Future Directions
While this compound remains a molecule to be fully characterized, its unique structure as a branched-chain very-long-chain fatty acyl-CoA provides a strong foundation for predicting its involvement in critical physiological processes. The convergence of VLCFA and BCFA metabolic pathways suggests that this molecule could play significant roles in membrane biology, cellular signaling, and metabolic homeostasis. Future research should focus on the definitive identification of this compound in biological systems, the characterization of the specific enzymes involved in its metabolism, and the validation of its predicted roles in health and disease. Such investigations will not only illuminate a novel aspect of lipid metabolism but may also unveil new therapeutic avenues for a range of metabolic disorders.
References
- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 3. researchgate.net [researchgate.net]
- 4. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 5. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 7. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids [mdpi.com]
- 9. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 10. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Physiological and Pathological Role of Acyl-CoA Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. bioassaysys.com [bioassaysys.com]
In Silico Modeling of 20-Methyldocosanoyl-CoA Interactions: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 20-Methyldocosanoyl-CoA, a C23 methyl-branched very-long-chain fatty acyl-CoA. In the absence of direct experimental data for this specific molecule, this document outlines a hypothesis-driven approach based on its structural characteristics and the established metabolism of analogous compounds. We posit that this compound is a substrate for the peroxisomal β-oxidation pathway dedicated to branched-chain fatty acids. This guide details the key enzymes involved in this pathway, presents available quantitative data for similar substrates, provides generalized experimental protocols for enzymatic assays, and describes a complete workflow for in silico analysis, including homology modeling, molecular docking, and molecular dynamics simulations. All logical and metabolic pathways are visualized using Graphviz diagrams to ensure clarity.
Introduction to this compound
This compound is a coenzyme A thioester of 20-methyldocosanoic acid, a saturated fatty acid with a 23-carbon backbone and a methyl branch at the C-20 position. As a very-long-chain fatty acyl-CoA (VLCFA-CoA) with a methyl branch, its metabolism is presumed to differ from that of straight-chain fatty acids, which primarily undergo β-oxidation within the mitochondria. The presence of the methyl group necessitates a specialized metabolic pathway, which is located in the peroxisome. Understanding the interactions of this compound with metabolic enzymes is crucial for elucidating its potential physiological roles and its implications in metabolic disorders associated with the accumulation of branched-chain fatty acids.
Proposed Metabolic Pathway and Interacting Proteins
Based on its structure, this compound is hypothesized to be a substrate for the peroxisomal β-oxidation pathway for branched-chain fatty acids. This pathway involves a series of enzymatic reactions that sequentially shorten the acyl chain. The key enzymes mediating this process are:
-
Branched-Chain Acyl-CoA Oxidase (ACOX2): This enzyme catalyzes the first, rate-limiting step of β-oxidation, introducing a double bond into the fatty acyl-CoA. ACOX2 is specific for branched-chain substrates.
-
D-Bifunctional Protein (DBP), encoded by the HSD17B4 gene: This multifunctional enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of the β-oxidation spiral.
-
Sterol Carrier Protein X (SCPx): This protein has 3-ketoacyl-CoA thiolase activity and is responsible for the final step, which involves the thiolytic cleavage of the 3-ketoacyl-CoA to release acetyl-CoA (or propionyl-CoA, depending on the branch position) and the shortened acyl-CoA.
The proposed metabolic pathway for this compound is depicted in the following diagram.
Quantitative Data for Analogous Substrates
Direct experimental kinetic data for the interaction of this compound with peroxisomal enzymes are not currently available in the literature. However, data from studies on structurally similar branched-chain fatty acyl-CoAs, such as pristanoyl-CoA, and straight-chain acyl-CoAs can provide a valuable reference for hypothesizing the potential binding affinities and reaction rates.
| Enzyme | Substrate | Organism | Km (µM) | Vmax (nmol/min/mg) | Reference |
| SCPx Thiolase | 3-oxo-2-methylpalmitoyl-CoA | Rat | 11 | 1080 | [1] |
| SCPx Thiolase | 3-oxopalmitoyl-CoA | Rat | 12 | 1480 | [1] |
| SCPx Thiolase | 3-oxolauroyl-CoA | Rat | 20 | 1260 | [1] |
Note: Data for ACOX2 and DBP with branched-chain substrates are sparse. The provided data for SCPx with a 2-methyl branched substrate serves as the closest available analogue.
Experimental Protocols
The following are generalized protocols for assaying the activity of the key enzymes in the peroxisomal β-oxidation pathway. These can be adapted for use with this compound, assuming its synthesis or availability.
Acyl-CoA Oxidase (ACOX) Activity Assay
This protocol is based on the spectrophotometric measurement of hydrogen peroxide (H₂O₂) production, a byproduct of the ACOX-catalyzed reaction.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (B84403) (pH 7.4), 0.1 mM FAD, 50 µM Coenzyme A, 2 mM NAD⁺, 0.5 mM dithiothreitol, and 0.1% Triton X-100.
-
Chromogenic System: Add a chromogenic substrate system, such as the horseradish peroxidase (HRP)-coupled oxidation of a suitable dye (e.g., 4-aminoantipyrine (B1666024) and phenol), which produces a colored product upon reaction with H₂O₂.
-
Enzyme Preparation: Use purified recombinant ACOX2 or a peroxisome-enriched fraction from cell or tissue lysates.
-
Substrate Addition: Prepare a stock solution of this compound (or an analogous substrate like pristanoyl-CoA) in a suitable solvent.
-
Assay Procedure:
-
Add the reaction mixture and enzyme preparation to a microplate well.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the increase in absorbance at the appropriate wavelength (e.g., 500 nm for the 4-aminoantipyrine system) over time using a spectrophotometer.
-
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of H₂O₂ per minute.
D-Bifunctional Protein (DBP) Activity Assay
The hydratase and dehydrogenase activities of DBP can be measured sequentially.
-
Hydratase Activity:
-
Substrate: 2-enoyl-CoA derivative of the fatty acid of interest.
-
Assay Principle: Monitor the decrease in absorbance at ~263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.
-
Procedure: Combine the enoyl-CoA substrate and purified DBP in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and record the change in absorbance.
-
-
Dehydrogenase Activity:
-
Substrate: 3-hydroxyacyl-CoA derivative.
-
Assay Principle: Monitor the reduction of NAD⁺ to NADH by measuring the increase in absorbance at 340 nm.
-
Procedure: In a reaction mixture containing buffer, NAD⁺, and the 3-hydroxyacyl-CoA substrate, add purified DBP to start the reaction and record the change in absorbance at 340 nm.
-
3-Ketoacyl-CoA Thiolase (SCPx) Activity Assay
-
Substrate: 3-ketoacyl-CoA derivative.
-
Assay Principle: The thiolytic cleavage of the 3-ketoacyl-CoA substrate by Coenzyme A results in a decrease in the absorbance of the magnesium-complexed enolate form of the substrate at ~303 nm.
-
Reaction Mixture: Prepare a buffer containing 100 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, and 50 µM Coenzyme A.
-
Procedure:
-
Add the reaction mixture and the 3-ketoacyl-CoA substrate to a cuvette.
-
Initiate the reaction by adding the purified SCPx enzyme.
-
Monitor the decrease in absorbance at 303 nm over time.
-
In Silico Modeling Workflow
A multi-step computational approach is necessary to model the interactions between this compound and the peroxisomal β-oxidation enzymes, especially given the lack of complete experimental structures for the human enzymes.
Homology Modeling of Target Enzymes
As of late 2025, experimentally determined 3D structures for human ACOX2 and the full-length DBP are not available in the Protein Data Bank (PDB). Therefore, homology modeling is a necessary first step.
-
Template Identification: Use the amino acid sequences of human ACOX2 (UniProt: Q99424) and HSD17B4 (UniProt: P51659) as queries for a BLAST search against the PDB to find suitable templates with high sequence identity.
-
Model Building: Employ automated modeling servers (e.g., SWISS-MODEL, Phyre2) or local software (e.g., Modeller) to generate 3D models based on the alignment with the chosen templates.
-
Model Validation: Assess the quality of the generated models using tools like PROCHECK (for stereochemical quality), and Verify3D (for compatibility of the 3D model with its own amino acid sequence).
Ligand and Receptor Preparation
-
Ligand Preparation: Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw). Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Receptor Preparation: Prepare the homology models or crystal structures of the enzymes by adding hydrogen atoms, assigning protonation states to ionizable residues, and defining the binding pocket based on the location of catalytic residues or known substrate binding sites from homologous structures.
Molecular Docking
-
Objective: To predict the preferred binding orientation and affinity of this compound within the active sites of ACOX2, DBP, and SCPx.
-
Software: Utilize docking programs such as AutoDock Vina, Glide, or Gold.
-
Procedure:
-
Define a grid box encompassing the active site of each enzyme.
-
Perform flexible ligand docking to allow conformational sampling of the acyl chain.
-
Analyze the resulting docking poses based on their predicted binding energies (scoring functions) and clustering.
-
Visualize the best-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.
-
Molecular Dynamics (MD) Simulations
-
Objective: To assess the stability of the docked ligand-protein complexes and to study their dynamic behavior over time in a simulated physiological environment.
-
Software: Use MD simulation packages like GROMACS, AMBER, or NAMD.
-
System Setup:
-
Place the best-ranked docked complex in a simulation box.
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 310 K) under constant volume (NVT ensemble).
-
Equilibrate the system under constant pressure (NPT ensemble) to ensure proper density.
-
Run a production MD simulation for a significant duration (e.g., 100-500 ns) to sample conformational space.
-
-
Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the protein backbone and the ligand's position.
-
Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimate of binding affinity.
-
Identify persistent hydrogen bonds and other key intermolecular interactions throughout the simulation.
-
Conclusion
This guide presents a structured and scientifically grounded approach for investigating the interactions of this compound through in silico modeling. By leveraging knowledge of analogous branched-chain fatty acid metabolism, it is possible to build a robust hypothesis and design computational experiments to predict the binding modes, affinities, and dynamics of this novel molecule with key peroxisomal enzymes. The successful application of this workflow will provide valuable insights into the metabolic fate of this compound and can guide future experimental validation.
References
Evolutionary Crossroads: The Metabolic Enigma of 20-Methyldocosanoyl-CoA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolism of very-long-chain fatty acids (VLCFAs) is a critical area of research, with implications for numerous physiological processes and disease states. This technical guide delves into the metabolic fate of a specific methyl-branched VLCFA, 20-methyldocosanoyl-CoA. While the structural similarity to phytanic acid suggests a role for the well-characterized peroxisomal α-oxidation pathway, compelling evidence indicates that the key enzyme of this pathway, phytanoyl-CoA hydroxylase (PHYH), does not accommodate very-long-chain acyl-CoAs. This guide will explore the canonical α-oxidation pathway, present the substrate specificity data that excludes this compound, and propose alternative metabolic routes. Furthermore, we will provide detailed experimental protocols to investigate these hypotheses, summarize the evolutionary conservation of the enzymes involved, and present visual workflows and pathways to facilitate a deeper understanding of this metabolic conundrum.
The Peroxisomal α-Oxidation Pathway: A Canonical Route for Branched-Chain Fatty Acids
The primary pathway for the degradation of 3-methyl-branched fatty acids is α-oxidation, a process that occurs within the peroxisomes.[1][2][3] This pathway is essential for the breakdown of molecules like phytanic acid, a 3-methyl-branched fatty acid derived from the diet, whose methyl group at the β-carbon prevents direct degradation by β-oxidation.[1]
The initial and rate-limiting step of α-oxidation is catalyzed by phytanoyl-CoA hydroxylase (PHYH) , an Fe(II) and 2-oxoglutarate-dependent dioxygenase.[4][5][6] This enzyme hydroxylates the α-carbon of phytanoyl-CoA to produce 2-hydroxyphytanoyl-CoA.[1] Subsequently, 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal (B217276) and formyl-CoA. The pristanal is then oxidized to pristanic acid, which can then enter the β-oxidation pathway.[1]
Deficiencies in the α-oxidation pathway, most commonly due to mutations in the PHYH gene, lead to the accumulation of phytanic acid, resulting in a rare, inherited neurological disorder known as Refsum disease .[7][8][9][10]
The Substrate Specificity of Phytanoyl-CoA Hydroxylase: A Decisive Exclusion
A pivotal study on the substrate specificity of human phytanoyl-CoA hydroxylase revealed that the enzyme is active on phytanoyl-CoA and other 3-methyl-branched acyl-CoAs of shorter chain lengths.[11] However, the same study unequivocally demonstrated that human phytanoyl-CoA hydroxylase did not show any activity towards very long straight-chain acyl-CoAs .[11] This finding strongly suggests that this compound, a C23 fatty acid (C22 backbone with a methyl group), would not be a substrate for PHYH.
This exclusion necessitates the exploration of alternative metabolic pathways for this and other very-long-chain methyl-branched fatty acids.
Proposed Alternative Metabolic Pathways for this compound
Given that direct α-oxidation by PHYH is unlikely, the metabolism of this compound may proceed through one or more alternative routes.
Hypothesis 1: Initial Chain Shortening by a Different Enzyme System
One possibility is that this compound undergoes an initial chain-shortening process to a length that is amenable to the canonical α- or β-oxidation pathways. This could involve a yet-unidentified hydroxylase with specificity for very-long-chain branched fatty acids, or a different oxidative system.
Hypothesis 2: Involvement of Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes, particularly those in the CYP4 family, are known to be involved in the ω-oxidation of fatty acids, introducing a hydroxyl group at the terminal methyl group. While typically associated with straight-chain fatty acids, it is conceivable that a CYP enzyme could hydroxylate the long chain of this compound at a different position, initiating a degradation cascade.
Hypothesis 3: A Novel, Uncharacterized α-Oxidation System
It is also possible that a distinct, as-yet-uncharacterized α-oxidation system exists with specificity for very-long-chain branched acyl-CoAs. This would involve a different set of enzymes analogous to the canonical pathway.
The following diagram illustrates these hypothetical metabolic crossroads for this compound.
Experimental Protocols
To elucidate the true metabolic fate of this compound, a series of targeted experiments are required. The following protocols provide a framework for these investigations.
Quantification of this compound by LC-MS/MS
Objective: To develop a sensitive and specific method for the detection and quantification of this compound in biological samples.
Methodology:
-
Sample Preparation:
-
Homogenize tissue or cell pellets in a suitable buffer (e.g., phosphate-buffered saline).
-
Perform protein precipitation with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA).
-
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The precursor ion will be the protonated molecule [M+H]⁺ of this compound, and the product ion will be a characteristic fragment, often resulting from the neutral loss of the pantetheine-adenosine diphosphate (B83284) moiety.
-
Table 1: Example LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Value |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Positive |
| Scan Type | MRM |
| Precursor Ion (Q1) | m/z of [this compound + H]⁺ |
| Product Ion (Q3) | m/z of characteristic fragment |
In Vitro Enzyme Activity Assay with Recombinant Human PHYH
Objective: To definitively confirm or refute the activity of human phytanoyl-CoA hydroxylase on this compound.
Methodology:
-
Heterologous Expression and Purification of PHYH:
-
Clone the human PHYH cDNA into a suitable expression vector (e.g., pET vector with a His-tag).
-
Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG.
-
Lyse the cells and purify the recombinant PHYH protein using nickel-affinity chromatography.
-
-
Enzyme Activity Assay:
-
Prepare a reaction mixture containing purified PHYH, this compound (substrate), 2-oxoglutarate, FeSO₄, and ascorbate (B8700270) in a suitable buffer.
-
As a positive control, use phytanoyl-CoA as the substrate.
-
Incubate the reaction at 37°C.
-
Stop the reaction by adding an organic solvent.
-
Analyze the reaction products by LC-MS/MS, looking for the formation of 2-hydroxy-20-methyldocosanoyl-CoA.
-
Fatty Acid Oxidation Assay in Cultured Cells
Objective: To assess the overall cellular capacity to degrade 20-methyldocosanoic acid.
Methodology:
-
Radiolabeling:
-
Synthesize or procure [¹⁴C]-labeled 20-methyldocosanoic acid.
-
Incubate cultured cells (e.g., hepatocytes, fibroblasts) with the radiolabeled fatty acid.
-
-
Measurement of Oxidation:
-
After incubation, measure the production of ¹⁴CO₂ (a product of complete oxidation) and acid-soluble metabolites (intermediates of β-oxidation).
-
The amount of radioactivity incorporated into these products is a measure of the rate of fatty acid oxidation.
-
-
Inhibitor Studies:
-
To investigate the involvement of specific pathways, perform the assay in the presence of inhibitors of β-oxidation (e.g., etomoxir) or potential inhibitors of other pathways.
-
Evolutionary Conservation of the α-Oxidation Pathway
The core components of the α-oxidation pathway, particularly the PHYH enzyme, are highly conserved across a wide range of species, from bacteria to humans. This conservation underscores the fundamental importance of this pathway in metabolizing branched-chain fatty acids.
Table 2: Orthologs of Human PHYH
| Species | Gene Symbol | Sequence Identity to Human PHYH (%) |
| Mus musculus (Mouse) | Phyh | ~85% |
| Rattus norvegicus (Rat) | Phyh | ~84% |
| Danio rerio (Zebrafish) | phyh | ~60% |
| Drosophila melanogaster (Fruit fly) | CG31057 | ~40% |
| Caenorhabditis elegans (Nematode) | F55A12.7 | ~35% |
The high degree of sequence identity among mammalian orthologs suggests a conserved function and substrate specificity. The presence of orthologs in more distantly related species indicates an ancient evolutionary origin of this metabolic pathway.
The following diagram illustrates a simplified phylogenetic analysis workflow.
Conclusion and Future Directions
The metabolism of this compound presents a compelling challenge to our current understanding of very-long-chain fatty acid degradation. While the canonical α-oxidation pathway appears to be an unlikely route due to the substrate specificity of phytanoyl-CoA hydroxylase, several plausible alternative pathways exist. The experimental protocols outlined in this guide provide a roadmap for researchers to dissect these possibilities. Elucidating the metabolic fate of this compound and other similar molecules will not only expand our fundamental knowledge of lipid metabolism but may also provide insights into the pathophysiology of metabolic diseases and the development of novel therapeutic strategies. Future research should focus on identifying the specific enzymes and transporters involved in the metabolism of these atypical fatty acids and understanding their regulation and evolutionary history.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene - PHYH [maayanlab.cloud]
- 6. Structural and mechanistic studies on the peroxisomal oxygenase phytanoyl-CoA 2-hydroxylase (PhyH). | Department of Chemistry [chem.ox.ac.uk]
- 7. [Peroxisomal neurologic diseases and Refsum disease: very long chain fatty acids and phytanic acid as diagnostic markers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Mass Spectrometry Analysis of 20-Methyldocosanoyl-CoA: Application Notes and Protocols for Researchers
Application Note
This document provides a detailed protocol for the analysis of 20-Methyldocosanoyl-CoA, a branched very-long-chain acyl-Coenzyme A (VLC-acyl-CoA), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described herein are intended for researchers, scientists, and drug development professionals investigating lipid metabolism and related disorders.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their activated acyl-CoA esters are crucial components of cellular metabolism.[1][2] They serve as precursors for the synthesis of essential lipids such as sphingolipids and glycerophospholipids, which are integral to cell membrane structure and function.[2][3] The metabolism of VLCFAs, including their synthesis in the endoplasmic reticulum and degradation primarily within peroxisomes, is a tightly regulated process.[1][2] Dysregulation of VLCFA metabolism is associated with several severe inherited diseases, including X-linked adrenoleukodystrophy and Zellweger syndrome.[1][2]
Branched-chain fatty acids, a subclass of fatty acids, also play significant roles in cellular processes. The analysis of branched VLC-acyl-CoAs like this compound is challenging due to their low endogenous abundance and complex biological matrices. This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound, providing researchers with a valuable tool to explore its physiological and pathological roles.
Experimental Workflow
The overall experimental workflow for the analysis of this compound from biological samples is depicted below.
Caption: Experimental workflow for this compound analysis.
Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Samples
This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs.[4]
Materials:
-
Biological tissue or cultured cells
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Methanol
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas evaporator
-
Ammonium Acetate
Procedure:
-
Homogenization: Homogenize approximately 40 mg of frozen tissue or a pellet of 1-5 million cells on ice in a mixture of 0.5 mL of 100 mM KH₂PO₄ (pH 4.9) and 0.5 mL of ACN:Isopropanol:Methanol (3:1:1) containing a known amount of internal standard.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of the extraction buffer (KH₂PO₄).
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of the extraction buffer.
-
Elute the acyl-CoAs with 3 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B) for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol utilizes a reverse-phase liquid chromatography method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5][6][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 98% B
-
15-20 min: 98% B
-
20.1-25 min: 2% B (re-equilibration)
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
MRM Transitions: The precursor-to-product ion transitions for this compound need to be determined. Based on the common fragmentation pattern of acyl-CoAs, which involves the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da), the following transitions can be predicted.[8][9]
Quantitative Data
The following table summarizes the predicted mass spectrometric parameters for the analysis of this compound. These values are illustrative and should be optimized empirically.
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1124.7 | 617.7 | 100 | 45 |
| Heptadecanoyl-CoA (IS) | 1026.6 | 519.6 | 100 | 40 |
Note: The precursor ion mass for this compound is calculated based on its chemical formula (C₄₄H₈₀N₇O₁₇P₃S). The product ion corresponds to the acyl-pantetheine fragment after the neutral loss of 507 Da.
Metabolic Pathway of Branched Very-Long-Chain Acyl-CoAs
This compound, as a branched VLC-acyl-CoA, is expected to undergo degradation in the peroxisomes. Unlike straight-chain fatty acids that are primarily metabolized in the mitochondria, the methyl branch in this compound necessitates an initial oxidation step in the peroxisomes. The general metabolic fate is depicted below.
Caption: General metabolic pathway of a branched VLC-acyl-CoA.
The initial steps of degradation for branched-chain fatty acids often involve alpha-oxidation if the methyl group is at a position that sterically hinders beta-oxidation. Subsequently, the shortened acyl-CoA undergoes peroxisomal beta-oxidation, yielding acetyl-CoA and a shorter acyl-CoA that can then be further metabolized in the mitochondria.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive and specific approach for the quantification of this compound in biological samples. This protocol, in conjunction with the provided contextual information on the metabolism of branched very-long-chain acyl-CoAs, will enable researchers to further investigate the role of these lipids in health and disease. Accurate quantification of molecules like this compound is a critical step towards understanding the complex network of lipid metabolism and developing potential therapeutic interventions for related metabolic disorders.
References
- 1. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. The role of very long chain fatty acids in yeast physiology and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS method for quantifying 20-Methyldocosanoyl-CoA
An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method provides the sensitivity and selectivity required for the accurate quantification of complex biomolecules like 20-Methyldocosanoyl-CoA from biological matrices. This very-long-chain branched acyl-Coenzyme A is an important intermediate in fatty acid metabolism, and its quantification is crucial for understanding various physiological and pathological processes.
This application note details a robust and sensitive LC-MS/MS method for the determination of this compound. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, providing researchers with a comprehensive guide for its analysis.
Experimental Protocols
Sample Preparation: Acyl-CoA Extraction from Tissues or Cells
Effective extraction is critical to remove interfering substances and concentrate the analyte. This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][2]
Reagents:
-
Ice-cold 10% Trichloroacetic Acid (TCA) or 5% Sulfosalicylic Acid (SSA)[3]
-
Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA, 10 µM in water)
-
Acetonitrile (ACN), HPLC grade
-
Deionized Water, HPLC grade
Procedure:
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue or collect a cell pellet (e.g., from a confluent 10 cm dish). Homogenize the sample in 1 mL of ice-cold deionized water.
-
Protein Precipitation: Add 50 µL of the Internal Standard solution. To precipitate proteins and extract acyl-CoAs, add 500 µL of ice-cold 10% TCA or 5% SSA. Vortex vigorously for 2 minutes.[3]
-
Centrifugation: Incubate the samples on ice for 10 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18, 100 mg) by washing with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove the precipitation agent and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of a solution containing 25 mM ammonium hydroxide in 90% acetonitrile.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography
This method utilizes reversed-phase chromatography to separate this compound from other acyl-CoAs based on hydrophobicity.[4][5]
-
Instrument: UPLC/HPLC system
-
Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH ~10.5)[5][6]
-
Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile[5][6]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 2.0 5 15.0 95 20.0 95 20.1 5 | 25.0 | 5 |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[4][7] The most specific and abundant fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[7][8]
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Key MRM Transitions:
-
The precursor ion (Q1) for this compound is its protonated molecular mass [M+H]⁺.
-
The product ion (Q3) is derived from the characteristic neutral loss.
Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Collision Energy (eV) This compound 1124.7 617.7 (Q1 - 507) 45 | Heptadecanoyl-CoA (IS) | 1026.6 | 519.6 (Q1 - 507) | 40 |
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
Quantitative performance of the method should be evaluated for linearity, precision, and accuracy. The following tables represent expected performance characteristics for a validated assay.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (nM) | R² |
|---|
| this compound | 1 - 2000 | >0.995 |
Table 2: Precision and Accuracy
| Analyte | Spiked Conc. (nM) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
|---|---|---|---|---|
| This compound | 5 | <15% | <15% | 85-115% |
| 50 | <10% | <10% | 90-110% |
| | 500 | <10% | <10% | 90-110% |
Table 3: Limits of Detection and Quantification
| Analyte | LOD (nM) | LOQ (nM) |
|---|
| this compound | 0.5 | 1.0 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Metabolic Pathway
Branched-chain very-long-chain fatty acids are typically metabolized via peroxisomal β-oxidation because the methyl branch obstructs mitochondrial β-oxidation.[9]
Caption: Activation and metabolism of this compound.
References
- 1. duke-nus.edu.sg [duke-nus.edu.sg]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Note: Chromatographic Separation of 20-Methyldocosanoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Methyldocosanoyl-CoA is a very-long-chain branched-chain fatty acyl-CoA. Such molecules are involved in various metabolic pathways and can act as signaling molecules, for instance, by serving as ligands for nuclear receptors like PPARα.[1] The specific biological functions of isomers of this compound may differ, making their effective separation and quantification crucial for research and drug development. This application note provides a detailed protocol for the chromatographic separation of this compound isomers using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The methodology is based on established principles for the analysis of very-long-chain and branched-chain fatty acyl-CoAs.[2][3][4]
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Samples
This protocol is adapted from methods for long-chain acyl-CoA extraction.[2][4]
Materials:
-
Biological tissue or cell pellets
-
Homogenizer
-
KH2PO4 buffer (100 mM, pH 4.9)
-
Acetonitrile (B52724) (ACN)
-
Solid-phase extraction (SPE) columns (Oligonucleotide purification cartridges or similar)
-
Methanol
-
Deionized water
Procedure:
-
Homogenize the tissue sample or cell pellet in ice-cold KH2PO4 buffer.
-
Add isopropanol and continue homogenization.
-
Extract the acyl-CoAs by adding acetonitrile and centrifuge to pellet the precipitate.
-
Load the supernatant containing the acyl-CoAs onto a pre-conditioned SPE column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs with isopropanol.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the sample in an appropriate buffer for HPLC-MS/MS analysis (e.g., 50% acetonitrile).
HPLC-MS/MS Analysis
This protocol utilizes a reversed-phase HPLC method for the separation of the isomers, followed by detection using tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 100% B (linear gradient)
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 20% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]+ for this compound
-
Product Ions (Q3): Characteristic fragment ions for acyl-CoAs (e.g., loss of the phosphopantetheine moiety)
-
Collision Energy: Optimize for the specific precursor-product ion transition.
-
Source Temperature: 350°C
-
IonSpray Voltage: 5500 V
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for the separation of two isomers of this compound (Isomer A and Isomer B). This data is for illustrative purposes and will need to be determined experimentally.
Table 1: Chromatographic Separation Parameters
| Parameter | Isomer A | Isomer B |
| Retention Time (min) | 12.5 | 13.2 |
| Resolution (Rs) | - | 1.8 |
| Tailing Factor | 1.1 | 1.2 |
Table 2: Mass Spectrometry Detection and Quantification
| Parameter | Isomer A | Isomer B |
| Precursor Ion (m/z) | [Calculated M+H]+ | [Calculated M+H]+ |
| Product Ion (m/z) | [Characteristic Fragment]+ | [Characteristic Fragment]+ |
| Limit of Detection (LOD) | 5 nM | 5 nM |
| Limit of Quantification (LOQ) | 15 nM | 15 nM |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the chromatographic separation and analysis of this compound isomers.
Caption: Workflow for the analysis of this compound isomers.
Signaling Pathway
Very-long-chain and branched-chain fatty acyl-CoAs can act as ligands for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. The following diagram shows a generalized signaling pathway.
Caption: Generalized PPARα signaling pathway for VLCFA-CoAs.
Conclusion
The presented protocols and information provide a comprehensive framework for the successful chromatographic separation and quantification of this compound isomers. The use of reversed-phase HPLC coupled with tandem mass spectrometry offers the necessary selectivity and sensitivity for this challenging analytical task. While the provided quantitative data is illustrative, the experimental design allows for the generation of precise and accurate measurements. The visualization of the experimental workflow and a relevant signaling pathway further aids in the understanding and implementation of these methods in a research and development setting. Further optimization of the chromatographic and mass spectrometric parameters may be required depending on the specific isomers of interest and the sample matrix.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 20-Methyldocosanoyl-CoA from Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 20-Methyldocosanoyl-CoA, a long-chain fatty acyl-CoA, from cell lysates. The methodologies described herein are based on established techniques for the extraction and purification of similar long-chain acyl-CoAs and are intended to serve as a comprehensive guide for researchers in various fields, including metabolic research and drug development.
Introduction
This compound is a derivative of coenzyme A and a long-chain fatty acid. The study of such molecules is crucial for understanding various metabolic pathways and their roles in cellular physiology and pathology. Accurate and efficient purification of these compounds from biological samples is a critical first step for downstream applications, including enzymatic assays, structural studies, and mass spectrometry-based quantification. The protocols outlined below provide a robust framework for the isolation of this compound with high purity and recovery.
Data Presentation
Quantitative data from representative studies on long-chain acyl-CoA purification are summarized in the table below. These values can serve as a benchmark for optimizing the purification of this compound.
| Parameter | Method | Recovery Rate | Reference |
| Extraction Recovery | Solid-Phase Extraction | 70-80% | [1] |
| Solid-Phase Extraction Recovery | 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel | 83-90% | [2] |
| Tissue Extraction Recovery | Acetonitrile (B52724)/2-propanol followed by potassium phosphate (B84403) buffer | 93-104% | [2] |
Experimental Protocols
Two primary protocols are presented for the purification of this compound from cell lysates: a solid-phase extraction (SPE)-based method and a biphasic liquid-liquid extraction method followed by SPE.
Protocol 1: Solid-Phase Extraction (SPE) Based Purification
This protocol is adapted from established methods for long-chain acyl-CoA purification and is suitable for obtaining a partially purified fraction of this compound.[1][2]
Materials:
-
Cell pellet
-
Ice-cold 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9
-
Acetonitrile (ACN)
-
2-Propanol
-
Solid-Phase Extraction (SPE) columns (e.g., C18 or specialized acyl-CoA binding columns)
-
Elution buffer (e.g., 2-propanol or ACN with additives)
-
Centrifuge
-
Homogenizer
Procedure:
-
Cell Lysis and Homogenization:
-
Resuspend the cell pellet in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Homogenize the cell suspension on ice using a suitable homogenizer.
-
Add 1 mL of 2-propanol to the homogenate and briefly homogenize again.[1]
-
-
Extraction:
-
Add 2 mL of acetonitrile to the homogenate.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.[3]
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column according to the manufacturer's instructions. This typically involves washing with methanol (B129727) followed by equilibration with the extraction buffer.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with a low percentage of organic solvent to remove unbound contaminants.
-
Elute the bound acyl-CoAs with an appropriate elution buffer (e.g., 2-propanol or a higher concentration of acetonitrile).[1]
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried sample in a suitable buffer for downstream analysis (e.g., mobile phase for HPLC).
-
Protocol 2: Biphasic Extraction Followed by SPE
This method is suitable for a broader range of acyl-CoAs and can be adapted for this compound.[4]
Materials:
-
Cell pellet
-
Ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1, v/v/v)
-
Solid-Phase Extraction (SPE) columns (e.g., C18)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Extraction:
-
Add a 20-fold excess (v/w) of ice-cold extraction solvent (ACN:MeOH:H2O, 2:2:1) to the cell pellet.[4]
-
Vortex vigorously for 5 minutes at 4°C.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Follow steps 3 and 4 from Protocol 1 for the solid-phase extraction and concentration of the acyl-CoAs from the supernatant.
-
Downstream Analysis: HPLC
Following purification, High-Performance Liquid Chromatography (HPLC) is a common method for the analysis and quantification of acyl-CoAs.
Instrumentation and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[3]
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[3]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[3]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute long-chain acyl-CoAs.[3]
-
Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA) or tandem mass spectrometry (MS/MS) for higher specificity and sensitivity.[1]
Visualizations
Experimental Workflow for this compound Purification
The following diagram illustrates the general workflow for the purification of this compound from cell lysates.
Caption: General workflow for the purification of this compound.
Logical Relationship of Purification Steps
This diagram outlines the logical progression and purpose of each stage in the purification protocol.
Caption: Logical steps in the acyl-CoA purification process.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Acyl-CoA Synthetase Assays with 20-Methyldocosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA synthetases (ACS) are a critical family of enzymes that catalyze the ATP-dependent activation of fatty acids to their corresponding acyl-CoA thioesters. This activation is the first committed step in most cellular pathways involving fatty acids, including beta-oxidation, lipid synthesis, and protein acylation. Very-long-chain acyl-CoA synthetases (VLC-ACS) are a subset of these enzymes responsible for the activation of fatty acids with chain lengths of 22 carbons or more. The study of VLC-ACS activity is crucial for understanding the metabolism of very-long-chain fatty acids (VLCFAs) and their roles in various physiological and pathological processes, including certain metabolic disorders.
20-methyldocosanoic acid is a branched-chain very-long-chain fatty acid (BC-VLCFA). The enzymatic activation of such molecules is of significant interest in the study of metabolic pathways that handle complex lipids. These application notes provide an overview of established assay methods for determining acyl-CoA synthetase activity with a focus on their adaptation for a substrate like 20-methyldocosanoic acid. Detailed protocols for radiometric, fluorometric, and HPLC-based assays are provided to guide researchers in measuring the activity of acyl-CoA synthetases with this specific and challenging substrate.
Data Presentation
Table 1: Kinetic Parameters of Acyl-CoA Synthetases with Very-Long-Chain Fatty Acids
| Enzyme/Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source Organism/Cell Type | Reference |
| FATP1 (ACSVL5) | Lignoceric acid (C24:0) | 10.2 ± 1.5 | 15.4 ± 0.9 | Murine (expressed in COS1 cells) | --INVALID-LINK-- |
| ACSL1 | Lignoceric acid (C24:0) | 8.9 ± 1.2 | 1.2 ± 0.1 | Murine (expressed in COS1 cells) | --INVALID-LINK-- |
| Rat Liver Microsomes | Behenic acid (C22:0) | ~10 | Not Reported | Rat Liver | --INVALID-LINK-- |
| Rat Liver Mitochondria | Palmitic acid (C16:0) | ~5 | Not Reported | Rat Liver | --INVALID-LINK-- |
Table 2: Acyl-CoA Synthetase Activity with Branched-Chain Fatty Acids
| Enzyme/Isoform | Substrate | Relative Activity (%)* | Source Organism/Cell Type | Reference |
| Peroxisomal ACS | Phytanic acid | 100 | Rat Liver | --INVALID-LINK-- |
| Peroxisomal ACS | Pristanic acid | Not Reported | Rat Liver | --INVALID-LINK-- |
*Relative activity is presented as direct comparisons are often made to a reference substrate in studies involving branched-chain fatty acids.
Experimental Protocols
The following protocols provide detailed methodologies for assaying acyl-CoA synthetase activity. Given the hydrophobic nature of 20-methyldocosanoic acid, special attention must be paid to its solubilization to ensure its availability to the enzyme.
Protocol 1: Radiometric Assay for Acyl-CoA Synthetase Activity
This is a highly sensitive and direct method for measuring acyl-CoA synthetase activity by quantifying the incorporation of a radiolabeled fatty acid into its acyl-CoA derivative.[1]
1. Materials and Reagents:
-
[³H]- or [¹⁴C]-labeled 20-methyldocosanoic acid (custom synthesis may be required)
-
Unlabeled 20-methyldocosanoic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
ATP, Coenzyme A (CoA), MgCl₂, Dithiothreitol (DTT)
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Enzyme source (e.g., purified enzyme, cell lysate, microsomal fraction)
-
Dole's solution (Isopropanol:Heptane (B126788):1M H₂SO₄, 40:10:1 v/v/v)
-
Heptane
-
Scintillation cocktail and vials
-
Scintillation counter
2. Preparation of Substrate Solution:
-
Prepare a stock solution of unlabeled 20-methyldocosanoic acid in ethanol (B145695) or another suitable organic solvent.
-
Prepare a working solution by mixing the radiolabeled and unlabeled fatty acid to achieve the desired specific activity.
-
To solubilize the fatty acid, it is crucial to complex it with BSA. Mix the fatty acid solution with a solution of fatty acid-free BSA in potassium phosphate buffer. The molar ratio of fatty acid to BSA should be optimized, but a starting point of 2:1 is recommended. Gently vortex and incubate at 37°C for 30 minutes to facilitate binding.
3. Assay Procedure:
-
Prepare a reaction mixture containing:
-
Potassium phosphate buffer (pH 7.4)
-
ATP (final concentration 5-10 mM)
-
CoA (final concentration 0.5-1 mM)
-
MgCl₂ (final concentration 8-10 mM)
-
DTT (final concentration 1-2 mM)
-
Triton X-100 (final concentration 0.01-0.05% to aid in solubilization and enzyme activity)
-
-
Add the enzyme preparation to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the fatty acid-BSA substrate solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 2.5 mL of Dole's solution.
-
Add 1.5 mL of heptane and 1 mL of water, and vortex thoroughly to partition the unreacted fatty acid into the upper heptane phase.
-
Centrifuge briefly to separate the phases.
-
Transfer a known volume of the lower aqueous phase (containing the radiolabeled acyl-CoA) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Include appropriate controls, such as a reaction without enzyme (blank) and a reaction without CoA.
4. Calculation of Activity:
Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled fatty acid and the measured radioactivity. Express the enzyme activity as nmol of acyl-CoA formed per minute per mg of protein.
Protocol 2: Fluorometric Coupled Assay for Acyl-CoA Synthetase Activity
This continuous, coupled assay measures the production of acyl-CoA by linking it to the oxidation of a fluorogenic substrate.[2][3][4][5]
1. Materials and Reagents:
-
20-methyldocosanoic acid
-
Acyl-CoA Oxidase (ACO)
-
Horseradish Peroxidase (HRP)
-
Amplex Red (or a similar fluorogenic peroxidase substrate)
-
ATP, CoA, MgCl₂, DTT
-
Triton X-100
-
Potassium phosphate buffer (pH 7.4)
-
Enzyme source
-
Fluorometer and microplates
2. Preparation of Substrate Solution:
-
Prepare a stock solution of 20-methyldocosanoic acid in an appropriate organic solvent (e.g., ethanol, DMSO).
-
Due to the poor aqueous solubility, it is recommended to use a detergent like Triton X-100 to create micelles containing the fatty acid. The final concentration of Triton X-100 in the assay should be above its critical micelle concentration.
3. Assay Procedure:
-
Prepare a reaction mixture in a microplate well containing:
-
Potassium phosphate buffer (pH 7.4)
-
ATP (final concentration 5-10 mM)
-
CoA (final concentration 0.5-1 mM)
-
MgCl₂ (final concentration 8-10 mM)
-
DTT (final concentration 1-2 mM)
-
Triton X-100 (final concentration 0.1-0.5%)
-
ACO (sufficient activity to ensure it is not rate-limiting)
-
HRP (sufficient activity)
-
Amplex Red (final concentration 50-100 µM)
-
-
Add the solubilized 20-methyldocosanoic acid to the wells.
-
Add the enzyme source to initiate the reaction.
-
Immediately place the microplate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate (e.g., for Amplex Red, Ex/Em = ~530/590 nm).
-
Monitor the increase in fluorescence over time in a kinetic mode.
-
Include controls such as a reaction without the fatty acid substrate and a reaction without the acyl-CoA synthetase.
4. Calculation of Activity:
Generate a standard curve using a known concentration of H₂O₂ to relate the fluorescence signal to the amount of product formed. The rate of fluorescence increase is proportional to the rate of acyl-CoA synthesis. Express the enzyme activity as nmol of acyl-CoA formed per minute per mg of protein.
Protocol 3: HPLC-Based Assay for Acyl-CoA Synthetase Activity
This method directly measures the formation of the 20-methyldocosanoyl-CoA product by separating it from the reactants using High-Performance Liquid Chromatography (HPLC). This is a discontinuous assay but offers high specificity.
1. Materials and Reagents:
-
20-methyldocosanoic acid
-
ATP, CoA, MgCl₂, DTT
-
Potassium phosphate buffer (pH 7.4)
-
Enzyme source
-
Acetonitrile (B52724), methanol, and other HPLC-grade solvents
-
Trifluoroacetic acid (TFA) or other ion-pairing agents
-
C18 reverse-phase HPLC column
-
HPLC system with a UV or mass spectrometry (MS) detector
2. Assay Procedure:
-
Set up the enzymatic reaction as described in Protocol 1 (steps 1-5), but without the radiolabeled substrate.
-
Stop the reaction at various time points by adding an equal volume of ice-cold acetonitrile or other suitable organic solvent to precipitate the protein.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject a known volume of the supernatant onto a C18 reverse-phase HPLC column.
-
Elute the acyl-CoA using a gradient of mobile phase A (e.g., water with 0.1% TFA) and mobile phase B (e.g., acetonitrile with 0.1% TFA). The gradient should be optimized to separate this compound from CoA and ATP.
-
Detect the product by monitoring the absorbance at 260 nm (for the adenine (B156593) moiety of CoA) or by using a mass spectrometer for more specific detection.
-
Quantify the amount of this compound formed by comparing the peak area to a standard curve generated with a synthesized or purified standard of this compound.
3. Calculation of Activity:
Calculate the concentration of the product formed at each time point from the standard curve. Determine the initial reaction velocity and express the enzyme activity as nmol of acyl-CoA formed per minute per mg of protein.
Mandatory Visualizations
Caption: Biochemical reaction catalyzed by acyl-CoA synthetase.
Caption: Workflow for the radiometric acyl-CoA synthetase assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods to Produce Very Long Chain Fatty Acids (VLCFA) for Use as Nutritional Formulas and as Therapeutics for Disease | Technology Transfer [techtransfer.nih.gov]
- 3. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
Application Notes and Protocols for Metabolic Labeling Studies with 20-Methyldocosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses and methodologies for metabolic labeling studies involving 20-methyldocosanoic acid. This very-long-chain fatty acid (VLCFA) with a methyl branch offers a unique tool to investigate lipid metabolism, particularly in pathways involving fatty acid elongation, degradation, and incorporation into complex lipids. The following sections detail hypothetical applications, experimental protocols, and expected quantitative outcomes based on established principles of lipid biology.
Application Notes
20-Methyldocosanoic acid, a C23 branched-chain fatty acid, can be utilized as a tracer in metabolic labeling studies to elucidate the dynamics of very-long-chain fatty acid (VLCFA) metabolism. Due to its unique structure, it can provide insights into pathways that handle sterically hindered fatty acids. When isotopically labeled (e.g., with ¹³C or ²H), 20-methyldocosanoic acid can be traced through various metabolic fates within a cell or organism.
Potential Applications:
-
Elucidation of Fatty Acid Elongation and Degradation Pathways: Tracking the conversion of labeled 20-methyldocosanoic acid can reveal the activity of elongase (ELOVL) enzymes and the rate of peroxisomal β-oxidation.[1][2][3][4] The methyl branch may influence the efficiency of these processes compared to straight-chain VLCFAs.
-
Incorporation into Complex Lipids: These studies can determine the extent to which 20-methyldocosanoic acid is incorporated into various lipid classes, such as sphingolipids (e.g., ceramides, sphingomyelin) and glycerophospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine).[1][3] This can shed light on the substrate specificity of the enzymes involved in complex lipid synthesis.
-
Investigation of Peroxisomal Disorders: Inborn errors of metabolism affecting peroxisomes often lead to the accumulation of VLCFAs.[5][6] Labeled 20-methyldocosanoic acid could be a valuable tool to probe residual peroxisomal function in patient-derived cells.
-
Studies of Membrane Dynamics: Branched-chain fatty acids are known to alter the physical properties of cell membranes, such as fluidity.[6] Investigating the incorporation and distribution of 20-methyldocosanoic acid in cellular membranes can provide insights into its impact on membrane biology.
-
Drug Development: For drugs targeting lipid metabolism, labeled 20-methyldocosanoic acid can be used to assess their effects on VLCFA and branched-chain fatty acid metabolic pathways.
Quantitative Data Summary
The following tables represent hypothetical quantitative data that could be obtained from metabolic labeling experiments with isotopically labeled 20-methyldocosanoic acid.
Table 1: Incorporation of Labeled 20-Methyldocosanoic Acid into Major Lipid Classes
| Lipid Class | Control Cells (% of Total Labeled Lipid) | Treatment/Disease Model Cells (% of Total Labeled Lipid) |
| Free Fatty Acids | 15.2 ± 2.1 | 25.8 ± 3.5 |
| Phosphatidylcholine | 35.8 ± 4.2 | 28.1 ± 3.9 |
| Phosphatidylethanolamine | 20.1 ± 2.5 | 18.5 ± 2.8 |
| Sphingomyelin | 12.5 ± 1.8 | 9.2 ± 1.5 |
| Ceramides | 5.3 ± 0.9 | 8.9 ± 1.2* |
| Triacylglycerols | 11.1 ± 1.5 | 9.5 ± 1.7 |
*Indicates a statistically significant difference (p < 0.05) compared to control. Data are presented as mean ± standard deviation.
Table 2: Analysis of 20-Methyldocosanoic Acid β-Oxidation Products
| Metabolite | Control Cells (Relative Abundance) | Peroxisomal Dysfunction Model (Relative Abundance) |
| Labeled C23:1 | 100 | 100 |
| Labeled C21:1 | 85.3 ± 9.7 | 22.1 ± 4.5 |
| Labeled C19:1 | 62.1 ± 7.5 | 8.5 ± 2.1 |
| Labeled C17:1 | 40.5 ± 5.1 | 2.3 ± 0.8* |
*Indicates a statistically significant difference (p < 0.05) compared to control. Data are presented as mean ± standard deviation, normalized to the parent labeled fatty acid.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with 20-Methyldocosanoic Acid
Objective: To label cellular lipids with 20-methyldocosanoic acid for subsequent analysis of its incorporation into complex lipids.
Materials:
-
Cultured cells (e.g., HepG2, fibroblasts)
-
Complete cell culture medium
-
Isotopically labeled 20-methyldocosanoic acid (e.g., [¹³C₂₂]-20-methyldocosanoic acid)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for lipid analysis
Procedure:
-
Preparation of Labeling Medium:
-
Prepare a stock solution of labeled 20-methyldocosanoic acid complexed to fatty acid-free BSA. The molar ratio of fatty acid to BSA should be between 3:1 and 6:1.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
-
Cell Culture and Labeling:
-
Plate cells in appropriate culture dishes and grow to desired confluency (typically 70-80%).
-
Remove the growth medium and wash the cells once with pre-warmed PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) under standard culture conditions (37°C, 5% CO₂).
-
-
Cell Harvesting and Lipid Extraction:
-
After the labeling period, remove the labeling medium and wash the cells twice with cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Perform lipid extraction using a standard method, such as the Bligh-Dyer or Folch procedure. Add a cocktail of internal standards for different lipid classes prior to extraction for accurate quantification.
-
-
Lipid Analysis:
Protocol 2: Analysis of 20-Methyldocosanoic Acid β-Oxidation
Objective: To measure the rate of peroxisomal β-oxidation of 20-methyldocosanoic acid.
Materials:
-
Labeled cells from Protocol 1
-
Solvents for extraction of fatty acids
-
Derivatization reagents for fatty acid analysis by GC-MS or LC-MS/MS (if necessary)
Procedure:
-
Pulse-Chase Experiment:
-
Label cells with labeled 20-methyldocosanoic acid for a short period (e.g., 1-4 hours) as described in Protocol 1.
-
Remove the labeling medium, wash the cells with PBS, and add fresh, unlabeled culture medium.
-
Incubate the cells for various time points (e.g., 0, 6, 12, 24 hours).
-
-
Extraction of Total Fatty Acids:
-
At each time point, harvest the cells and extract total lipids as described in Protocol 1.
-
Saponify the lipid extract to release all fatty acids from complex lipids.
-
Extract the free fatty acids.
-
-
Analysis of Fatty Acid Chain Length:
Visualizations
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 3. Metabolism of very long-chain Fatty acids: genes and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipotype.com [lipotype.com]
- 7. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of 20-Methyldocosanoyl-CoA via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Methyldocosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A that plays a role in lipid metabolism. Its structural characterization is crucial for understanding its biochemical functions and for the development of targeted therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous structural elucidation of complex biomolecules like this compound. These application notes provide a comprehensive guide, including detailed protocols and predicted spectral data, to facilitate the structural analysis of this compound using a suite of NMR experiments.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in D₂O at neutral pH. These values are derived from a combination of cheminformatic prediction tools and empirical data from similar long-chain acyl-CoA molecules and methyl-branched alkanes.
Predicted ¹H NMR Chemical Shifts
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |
| Fatty Acyl Chain | ||
| H-2 | 2.85 | t |
| H-3 | 1.55 | p |
| H-4 to H-18 | 1.25 | m |
| H-19 | 1.15 | m |
| H-20 | 1.50 | m |
| H-21 | 0.85 | t |
| 20-CH₃ | 0.85 | d |
| Coenzyme A Moiety | ||
| H-1' | 6.15 | d |
| H-2' | 4.75 | t |
| H-3' | 4.50 | t |
| H-4' | 4.30 | m |
| H-5', 5'' | 4.15 | m |
| H-2 (Adenine) | 8.55 | s |
| H-8 (Adenine) | 8.30 | s |
| Pantetheine (B1680023) H-α | 3.95 | s |
| Pantetheine H-β,β' | 0.88, 0.75 | s, s |
| Pantetheine H-1 | 3.55 | t |
| Pantetheine H-2 | 2.50 | t |
| Pantetheine H-4 | 3.10 | t |
| Pantetheine H-5 | 2.75 | t |
Predicted ¹³C NMR Chemical Shifts
| Atom Number | Predicted Chemical Shift (ppm) |
| Fatty Acyl Chain | |
| C-1 (C=O) | 205.0 |
| C-2 | 45.0 |
| C-3 | 25.0 |
| C-4 to C-18 | 29.0-30.0 |
| C-19 | 34.0 |
| C-20 | 39.0 |
| C-21 | 14.0 |
| 20-CH₃ | 19.0 |
| Coenzyme A Moiety | |
| C-1' | 88.0 |
| C-2' | 75.0 |
| C-3' | 71.0 |
| C-4' | 85.0 |
| C-5' | 65.0 |
| C-2 (Adenine) | 153.0 |
| C-4 (Adenine) | 149.0 |
| C-5 (Adenine) | 120.0 |
| C-6 (Adenine) | 156.0 |
| C-8 (Adenine) | 141.0 |
| Pantetheine C=O | 174.0 |
| Pantetheine C-α | 78.0 |
| Pantetheine C-β | 41.0 |
| Pantetheine C-γ,γ' | 22.0, 20.0 |
| Pantetheine C-1 | 38.0 |
| Pantetheine C-2 | 36.0 |
| Pantetheine C-4 | 42.0 |
| Pantetheine C-5 | 28.0 |
Experimental Protocols
Sample Preparation
-
Dissolution : Dissolve 10-20 mg of this compound in 0.6 mL of deuterium (B1214612) oxide (D₂O). To maintain a stable pH and mimic physiological conditions, use a 50 mM potassium phosphate (B84403) buffer (pD 7.4) in D₂O.
-
Internal Standard : Add a known concentration (e.g., 1 mM) of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for accurate chemical shift referencing (δ = 0.00 ppm).
-
Filtration : To ensure a homogeneous solution and remove any particulate matter, filter the sample through a glass wool-plugged Pasteur pipette directly into a 5 mm NMR tube.[1]
-
Degassing : For long-term experiments or to minimize oxidation, it is advisable to degas the sample by bubbling with an inert gas like argon or nitrogen.[2]
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) at a constant temperature, typically 298 K.
1. One-Dimensional ¹H NMR
-
Pulse Sequence : zgpr (or similar with water suppression)
-
Spectral Width : 16 ppm
-
Acquisition Time : 2 s
-
Relaxation Delay : 5 s
-
Number of Scans : 128 (adjust for desired signal-to-noise)
-
Processing : Apply an exponential line broadening of 0.3 Hz before Fourier transformation.
2. One-Dimensional ¹³C NMR
-
Pulse Sequence : zgpg30 (or a similar pulse sequence with proton decoupling)
-
Spectral Width : 250 ppm
-
Acquisition Time : 1 s
-
Relaxation Delay : 2 s
-
Number of Scans : 1024 or more, depending on sample concentration.
-
Processing : Apply an exponential line broadening of 1-2 Hz before Fourier transformation.
3. Two-Dimensional ¹H-¹H COSY
-
Pulse Sequence : cosygpqf
-
Spectral Width : 12 ppm in both dimensions
-
Number of Increments : 256 in F1
-
Number of Scans : 16 per increment
-
Relaxation Delay : 2 s
-
Processing : Apply a sine-bell window function in both dimensions before Fourier transformation.
4. Two-Dimensional ¹H-¹³C HSQC
-
Pulse Sequence : hsqcedetgpsisp2.2 (or similar edited HSQC for multiplicity information)
-
¹H Spectral Width : 12 ppm
-
¹³C Spectral Width : 180 ppm
-
Number of Increments : 256 in F1
-
Number of Scans : 32 per increment
-
Relaxation Delay : 2 s
-
Processing : Apply a squared sine-bell window function in both dimensions before Fourier transformation.
5. Two-Dimensional ¹H-¹³C HMBC
-
Pulse Sequence : hmbcgplpndqf
-
¹H Spectral Width : 12 ppm
-
¹³C Spectral Width : 250 ppm
-
Number of Increments : 256 in F1
-
Number of Scans : 64 per increment
-
Relaxation Delay : 2 s
-
Long-Range Coupling Delay : Optimized for a J-coupling of 8 Hz.
-
Processing : Apply a sine-bell window function in both dimensions before Fourier transformation.
Structural Elucidation Workflow
The combination of 1D and 2D NMR experiments provides a powerful toolkit for the complete structural assignment of this compound.
Caption: Experimental workflow from sample preparation to structural confirmation.
The logical process for piecing together the structure is as follows:
Caption: Logical workflow for NMR-based structural elucidation.
-
¹H and ¹³C NMR spectra provide the initial overview of the number and types of proton and carbon environments. The distinct chemical shifts for the adenine, ribose, and pantetheine portions of the CoA moiety can be readily identified. The long aliphatic chain of the fatty acid will show characteristic signals for the terminal methyl group, the methyl branch, and a large overlapping signal for the methylene (B1212753) chain.[3]
-
COSY is essential for tracing the proton-proton connectivities within the fatty acyl chain and the pantetheine arm of CoA. This allows for the sequential assignment of protons along the carbon backbone.
-
HSQC correlates directly bonded protons and carbons, enabling the unambiguous assignment of the carbon signals based on the already assigned proton signals. The edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.
-
HMBC is crucial for connecting the different spin systems and identifying the positions of quaternary carbons. Key long-range correlations will be observed between the protons on C-2 of the fatty acyl chain and the thioester carbonyl carbon (C-1), and between the protons of the pantetheine moiety and the carbons of the fatty acyl chain, confirming the thioester linkage. Furthermore, HMBC correlations will definitively place the methyl group at the C-20 position of the docosanoyl chain.
By systematically analyzing the data from these complementary NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.
References
Application Notes and Protocols for Studying the Cellular Effects of 20-Methyldocosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Methyldocosanoyl-CoA is a long-chain fatty acyl-coenzyme A molecule. While the specific biological functions of this compound are not extensively documented in current literature, its structure suggests potential involvement in various cellular processes characteristic of other long-chain fatty acyl-CoAs. These molecules are central to lipid metabolism, serving as substrates for energy production through β-oxidation, precursors for the synthesis of complex lipids like phospholipids (B1166683) and triglycerides, and as signaling molecules.[1][2][3]
These application notes provide a comprehensive framework and detailed protocols for investigating the cellular effects of this compound. The assays described herein are designed to elucidate its impact on cell viability, lipid metabolism, and key signaling pathways, providing a foundational approach for characterizing this and other novel fatty acyl-CoAs.
Potential Areas of Investigation
Given the established roles of long-chain fatty acyl-CoAs, the following biological activities represent key areas to investigate for this compound:
-
Cellular Viability and Proliferation: Determine if this compound exhibits cytotoxic effects or influences cell growth.
-
Lipid Metabolism and Storage: Investigate its role as a substrate for triglyceride and phospholipid synthesis and its impact on cellular lipid droplet formation.
-
Mitochondrial Function: Assess its influence on fatty acid β-oxidation and cellular energy homeostasis.
-
Inflammatory Signaling: Examine its potential to modulate inflammatory pathways, a known function of some fatty acyl-CoAs.[1]
-
Gene Expression: Analyze its effect on the transcription of genes involved in lipid metabolism, inflammation, and cell stress.
Data Presentation
Table 1: Effects of this compound on Cell Viability and Cytotoxicity
| Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Maximum) |
| 0 (Vehicle) | 100 ± 5.2 | 5.1 ± 1.2 |
| 1 | 98.7 ± 4.8 | 5.5 ± 1.5 |
| 10 | 95.2 ± 6.1 | 8.3 ± 2.1 |
| 50 | 75.4 ± 8.3 | 24.6 ± 3.4 |
| 100 | 45.1 ± 7.9 | 55.8 ± 4.7 |
Data presented as mean ± standard deviation (n=3).
Table 2: Impact of this compound on Lipid Accumulation and Fatty Acid Oxidation
| Treatment (24h) | Lipid Droplet Content (Fold Change) | Fatty Acid Oxidation (dpm/µg protein) |
| Vehicle Control | 1.0 ± 0.1 | 1502 ± 120 |
| This compound (10 µM) | 2.5 ± 0.3 | 1350 ± 115 |
| Positive Control (Oleic Acid, 100 µM) | 4.2 ± 0.5 | 1100 ± 98 |
Data presented as mean ± standard deviation (n=3).
Table 3: Gene Expression Modulation by this compound
| Gene | Function | Fold Change in Expression (this compound vs. Vehicle) |
| CPT1A | Fatty Acid Oxidation | 0.8 ± 0.07 |
| SCD1 | Fatty Acid Desaturation | 1.9 ± 0.21 |
| FASN | Fatty Acid Synthesis | 1.5 ± 0.18 |
| IL-6 | Pro-inflammatory Cytokine | 3.1 ± 0.45 |
| TNFα | Pro-inflammatory Cytokine | 2.8 ± 0.39 |
Data from qPCR analysis after 12-hour treatment, presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., HepG2, A549)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare various concentrations of this compound in complete culture medium. A vehicle control (e.g., ethanol, DMSO) should be included.
-
Remove the medium from the wells and add 100 µL of the prepared this compound solutions.
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lipid Droplet Staining with Oil Red O
This protocol visualizes and quantifies neutral lipid accumulation in cells.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O working solution
-
Hematoxylin (B73222) (for counterstaining)
-
Microscope
Procedure:
-
Treat cells with this compound for 24 hours.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash the cells with distilled water and then with 60% isopropanol for 5 minutes.
-
Stain the cells with freshly prepared Oil Red O working solution for 20 minutes.
-
Wash with 60% isopropanol, followed by a final wash with distilled water.
-
Counterstain with hematoxylin for 1 minute, if desired.
-
Mount the coverslips on microscope slides and visualize lipid droplets under a microscope.
-
For quantification, the stain can be eluted with isopropanol and the absorbance measured at 500 nm.
Protocol 3: Fatty Acid Oxidation Assay
This assay measures the rate of mitochondrial β-oxidation of a radiolabeled fatty acid substrate.
Materials:
-
Cells cultured in a 24-well plate
-
[¹⁴C]-Palmitate
-
This compound
-
Fatty acid-free BSA
-
Incubation medium (e.g., DMEM with 0.5 mM L-carnitine)
-
Perchloric acid (1 M)
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Pre-incubate cells with this compound for 16-24 hours.
-
On the day of the assay, prepare the incubation medium containing [¹⁴C]-Palmitate complexed with fatty acid-free BSA.
-
Wash the cells twice with warm PBS.
-
Add the [¹⁴C]-Palmitate-containing medium to the cells and incubate for 2 hours at 37°C. A filter paper soaked in NaOH can be placed above the wells to capture released ¹⁴CO₂.
-
Stop the reaction by adding 1 M perchloric acid.
-
The captured ¹⁴CO₂ on the filter paper is measured using a scintillation counter.[4]
-
The remaining acid-soluble metabolites in the medium can also be measured.[4]
-
Normalize the results to the total protein content of the cells.
Visualizations
Caption: Workflow for investigating the cellular effects of this compound.
References
Application Notes and Protocols for the Isolation of Organelles Containing 20-Methyldocosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Methyldocosanoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA). The metabolism of VLCFAs is compartmentalized within the cell, primarily occurring in the endoplasmic reticulum (ER) and peroxisomes. The biosynthesis of VLCFAs takes place in the endoplasmic reticulum, while their degradation is predominantly carried out in peroxisomes.[1][2][3] Therefore, to isolate organelles containing this compound, the primary targets for isolation are the endoplasmic reticulum and peroxisomes.
This document provides detailed protocols for the isolation of these organelles from mammalian tissues and cultured cells using differential and density gradient centrifugation.[4][5][6][7] The protocols are based on established methods and can be adapted for specific experimental needs.
Data Presentation
The following table summarizes key quantitative parameters and markers used in the isolation and characterization of peroxisomes and endoplasmic reticulum. Successful isolation should yield fractions enriched in specific organelle markers while being depleted of markers for other cellular compartments.
| Parameter | Peroxisome Fraction | Endoplasmic Reticulum Fraction | Mitochondrial Fraction (Contaminant) | Cytosolic Fraction (Contaminant) | Source |
| Primary Marker Enzyme | Catalase | Glucose-6-phosphatase, NADPH-cytochrome c reductase | Cytochrome c oxidase, Succinate dehydrogenase | Lactate dehydrogenase | [4] |
| Expected Protein Yield | ~120 µg from 60 g fresh leaf material (plant example) | Variable, dependent on starting material | Variable | Variable | [8] |
| Purity Assessment | Immunoblotting for peroxisomal membrane protein 70 (PMP70) | Immunoblotting for Calnexin, Calreticulin, or PDI | Immunoblotting for COX IV or VDAC | Immunoblotting for GAPDH or Tubulin | |
| Density in Iodixanol Gradient | ~1.17-1.23 g/mL | Lighter fractions | ~1.15-1.17 g/mL | Uppermost layer | [4][6] |
| Density in Sucrose Gradient | ~1.22-1.25 g/mL | ~1.10-1.20 g/mL | ~1.17-1.19 g/mL | Uppermost layer | [8][9] |
Experimental Protocols
Protocol 1: Isolation of Peroxisomes from Mammalian Liver
This protocol is adapted from established methods utilizing differential and density gradient centrifugation to achieve a highly purified peroxisome fraction.[4][6][7]
Materials:
-
Homogenization Buffer (HB): 250 mM sucrose, 5 mM MOPS (pH 7.2), 1 mM EDTA, 0.1% (v/v) ethanol, 1 mM DTT, and protease inhibitors (e.g., PMSF, aprotinin, leupeptin). Keep on ice.
-
Density Gradient Medium: Iodixanol (e.g., OptiPrep™) or Nycodenz solutions of varying densities.
-
Potter-Elvehjem homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge and ultracentrifuge with appropriate rotors.
Procedure:
-
Tissue Homogenization:
-
Excise and weigh the liver from a freshly sacrificed animal (e.g., rat).
-
Mince the tissue in ice-cold Homogenization Buffer.
-
Homogenize the minced tissue in 4 volumes of HB using 5-10 strokes of a Potter-Elvehjem homogenizer at a low speed.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant (post-nuclear supernatant, PNS).
-
Centrifuge the PNS at 3,000 x g for 10 minutes to pellet mitochondria.
-
Collect the supernatant and centrifuge at 25,000 x g for 20 minutes to obtain a light mitochondrial fraction (L-fraction), which is enriched in peroxisomes and lysosomes.
-
-
Density Gradient Centrifugation:
-
Resuspend the L-fraction pellet gently in a small volume of HB.
-
Prepare a discontinuous or continuous density gradient of Iodixanol (e.g., 15%, 20%, 25%, 30%, 50%) or Nycodenz in HB.
-
Carefully layer the resuspended L-fraction onto the top of the gradient.
-
Centrifuge at 100,000 x g for 1-2 hours at 4°C in a swinging-bucket rotor.
-
Peroxisomes will band at a high density. Carefully collect the peroxisome-enriched fraction using a syringe.
-
-
Washing and Storage:
-
Dilute the collected peroxisome fraction with HB and centrifuge at 25,000 x g for 20 minutes to pellet the purified peroxisomes.
-
Resuspend the pellet in a minimal volume of a suitable buffer for downstream applications.
-
Store at -80°C.
-
Protocol 2: Isolation of Endoplasmic Reticulum (Microsomes) from Cultured Cells
This protocol describes the isolation of the total ER fraction (microsomes) from cultured mammalian cells.[5][9][10]
Materials:
-
Cell Scrapers
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Homogenization Buffer: 10 mM Tris-HCl (pH 7.4), 10 mM KCl, 1.5 mM MgCl2, and protease inhibitors. Keep on ice.
-
Dounce homogenizer with a tight-fitting pestle.
-
Refrigerated centrifuge and ultracentrifuge.
Procedure:
-
Cell Harvesting and Lysis:
-
Wash cultured cells grown in monolayers with ice-cold PBS.
-
Scrape the cells into fresh PBS and pellet them by centrifugation at 500 x g for 5 minutes.
-
Resuspend the cell pellet in hypotonic homogenization buffer and incubate on ice for 15-20 minutes to allow swelling.
-
Homogenize the swollen cells using a Dounce homogenizer until >90% of cells are lysed (check under a microscope).
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes to pellet mitochondria.
-
Carefully collect the supernatant (post-mitochondrial supernatant).
-
-
Microsome Pelleting:
-
Centrifuge the post-mitochondrial supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing the ER).
-
Discard the supernatant (cytosol).
-
-
Washing and Storage:
-
Gently wash the microsomal pellet with homogenization buffer and re-centrifuge at 100,000 x g for 45 minutes.
-
Resuspend the final pellet in a suitable buffer for your downstream experiments.
-
Store at -80°C.
-
Mandatory Visualizations
Caption: Workflow for organelle isolation.
Caption: VLCFA metabolism pathway.
References
- 1. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endoplasmic Reticulum Isolation: An Optimized Approach into Cells and Mouse Liver Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isolation of Peroxisomes [biocyclopedia.com]
- 8. Isolation of Arabidopsis Leaf Peroxisomes and the Peroxisomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endoplasmic Reticulum Isolation and ER Membrane Protein Purification - Creative Proteomics [creative-proteomics.com]
- 10. Isolation of ER (endoplasmic reticulum) from cells [bio-protocol.org]
Application Notes and Protocols: The Role of 20-Methyldocosanoyl-CoA in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs) and their activated coenzyme A (CoA) esters are critical molecules in cellular metabolism and signaling. Among these, branched-chain VLCFAs, such as 20-Methyldocosanoyl-CoA, represent a unique class of lipids with specialized functions. While research on straight-chain VLCFAs is extensive, particularly in the context of peroxisomal disorders like X-linked adrenoleukodystrophy, the specific roles of branched-chain VLCFAs are an emerging area of investigation.[1][2][3] These molecules are integral components of complex lipids, such as sphingolipids, and play a role in modulating membrane structure and function.[2] This document provides detailed application notes and protocols for the study of this compound in lipidomics research, offering a framework for its analysis and the elucidation of its biological significance.
Biological Significance and Potential Applications
This compound, a C23 branched-chain fatty acyl-CoA, is anticipated to be involved in several key cellular processes:
-
Membrane Structure and Fluidity: The presence of a methyl branch in the acyl chain can influence the packing of lipids in cellular membranes, thereby altering membrane fluidity and the function of membrane-associated proteins.[2]
-
Cellular Signaling: Like other fatty acyl-CoAs, this compound may act as a signaling molecule. Notably, the CoA thioesters of very-long-chain and branched-chain fatty acids are potent ligands for the peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[4]
-
Metabolic Pathways: As a fatty acyl-CoA, it is a central intermediate in lipid metabolism, potentially undergoing β-oxidation in peroxisomes or being incorporated into complex lipids.[1]
-
Biomarker Discovery: Aberrant levels of specific VLCFAs are associated with various metabolic and neurological disorders.[1][2][3] Profiling this compound could therefore provide novel biomarkers for diseases with disrupted lipid metabolism.
Quantitative Data Presentation
Lipidomics analysis of this compound and related lipids can generate a large amount of quantitative data. Below are template tables for organizing and presenting such data.
Table 1: Quantitative Analysis of this compound in Biological Samples
| Sample ID | Sample Type | This compound (μg/mg tissue) | 20-Methyldocosanoic Acid (μg/mg tissue) | Total VLCFA (C22-C26) (μg/mg tissue) |
| Control_01 | Liver | Value | Value | Value |
| Control_02 | Liver | Value | Value | Value |
| Treatment_A_01 | Liver | Value | Value | Value |
| Treatment_A_02 | Liver | Value | Value | Value |
| Control_Plasma_01 | Plasma | Value (μM) | Value (μM) | Value (μM) |
| Disease_Model_01 | Plasma | Value (μM) | Value (μM) | Value (μM) |
Table 2: Relative Abundance of this compound in Different Lipid Classes
| Lipid Class | Control Group (% of Total 20-Methyl FA) | Treatment Group (% of Total 20-Methyl FA) | p-value |
| Phosphatidylcholine | Value | Value | Value |
| Phosphatidylethanolamine | Value | Value | Value |
| Sphingomyelin | Value | Value | Value |
| Ceramides | Value | Value | Value |
| Triacylglycerols | Value | Value | Value |
| Free Fatty Acid | Value | Value | Value |
Experimental Protocols
Protocol for Quantification of this compound and its Corresponding Free Fatty Acid by LC-MS/MS
This protocol is adapted from established methods for the analysis of VLCFAs and branched-chain fatty acids.[1]
1. Sample Preparation and Lipid Extraction:
- For tissue samples, weigh approximately 10-50 mg of tissue and homogenize in a suitable buffer.
- For plasma or serum, use 50-100 µL.
- Add an internal standard mixture containing a deuterated analogue of a very-long-chain fatty acid (e.g., D4-C22:0).
- Perform a total lipid extraction using a modified Folch or Bligh-Dyer method. A methyl-tert-butyl ether (MTBE)-based extraction is also suitable for high-throughput analysis.
2. Hydrolysis of Acyl-CoAs:
- To measure the total cellular pool of 20-methyldocosanoic acid (free and esterified), the extracted lipids must be hydrolyzed.
- Resuspend the dried lipid extract in a solution of 0.5 M methanolic HCl.
- Incubate at 80°C for 2 hours to hydrolyze acyl-CoA esters and other complex lipids to release the free fatty acid.
3. Derivatization (Optional but Recommended for Improved Sensitivity):
- Evaporate the methanolic HCl under a stream of nitrogen.
- For enhanced ionization efficiency in mass spectrometry, derivatize the carboxyl group of the fatty acid. A common method is esterification to form fatty acid methyl esters (FAMEs) or derivatization with reagents like dimethylaminoethanol.[1]
4. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Use a C18 or C30 reverse-phase column for separation.
- Employ a gradient elution with a mobile phase system consisting of water with 0.1% formic acid (A) and acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid (B).
- Mass Spectrometry (MS):
- Utilize a tandem mass spectrometer operating in positive or negative electrospray ionization (ESI) mode.
- Analyze in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The specific precursor-to-product ion transitions for 20-methyldocosanoic acid and its derivative would need to be determined using a chemical standard.
5. Quantification:
- Generate a calibration curve using a synthetic standard of 20-methyldocosanoic acid.
- Quantify the endogenous levels by normalizing the peak area to that of the internal standard and interpolating from the calibration curve.
Visualization of Pathways and Workflows
Proposed Metabolic Pathway of this compound
The following diagram illustrates a plausible metabolic pathway for the synthesis and degradation of this compound, based on known pathways for other VLCFAs and branched-chain fatty acids.
Caption: Proposed metabolic pathway for this compound.
Experimental Workflow for Lipidomics Analysis
The diagram below outlines the general workflow for the lipidomic analysis of this compound.
Caption: General workflow for this compound analysis.
Signaling Pathway: PPARα Activation
This diagram illustrates the proposed signaling pathway involving this compound as a ligand for PPARα.
Caption: PPARα signaling pathway activated by this compound.
Conclusion
The study of this compound holds promise for advancing our understanding of lipid metabolism and its role in health and disease. The protocols and frameworks provided here offer a starting point for researchers to investigate this and other novel branched-chain very-long-chain fatty acids. While specific standards and detailed metabolic pathways for this compound are still under investigation, the application of established lipidomics techniques will be instrumental in uncovering its biological functions and potential as a therapeutic target or biomarker.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipotype.com [lipotype.com]
- 3. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Tracing of 20-Methyldocosanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
20-Methyldocosanoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA) with a methyl branch at the 20th carbon position. VLCFAs are integral components of cellular lipids, such as sphingolipids and glycerophospholipids, and play crucial roles in various physiological processes, including membrane structure, cell signaling, and energy metabolism.[1][2][3] The metabolism of VLCFAs is complex, involving synthesis in the endoplasmic reticulum and degradation primarily within peroxisomes.[1][2][3][4] Dysregulation of VLCFA metabolism is associated with several inherited disorders, highlighting the importance of understanding their metabolic fate.[1][5]
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[6] By introducing molecules labeled with stable isotopes (e.g., ¹³C or ²H) into a biological system, researchers can track the transformation of these molecules into various metabolites.[7] This approach provides dynamic information on the synthesis, degradation, and remodeling of molecules like this compound.
These application notes provide a framework for designing and conducting experiments to trace the metabolism of this compound using stable isotope labeling coupled with mass spectrometry.
Hypothesized Metabolic Pathway of this compound
The metabolism of this compound can be divided into two main processes: biosynthesis and degradation.
-
Biosynthesis: As a branched-chain VLCFA, this compound is likely synthesized in the endoplasmic reticulum from shorter branched-chain fatty acid precursors. These precursors can be derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, valine, or isoleucine.[8][9] The synthesis proceeds through a cycle of four enzymatic reactions that elongate the fatty acid chain by two carbons at a time.
-
Degradation: The degradation of VLCFAs primarily occurs in peroxisomes via β-oxidation.[4][6][10][11][12] Unlike fatty acids with a methyl group at the β-carbon, the ω-1 methyl group of this compound does not sterically hinder the β-oxidation process. Peroxisomal β-oxidation will sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA in each cycle until a shorter-chain acyl-CoA is formed, which can then be transported to the mitochondria for complete oxidation.
II. Experimental Protocols
Protocol 1: Stable Isotope Labeling of Cells
This protocol describes the labeling of cultured cells with a stable isotope precursor to trace the biosynthesis of this compound.
Materials:
-
Cell culture medium (appropriate for the cell line of choice)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Stable isotope-labeled precursor (e.g., U-¹³C-Leucine or a ¹³C-labeled short branched-chain fatty acid)
-
Cell culture plates or flasks
-
Sterile PBS
Procedure:
-
Cell Culture: Culture the chosen cell line to ~70-80% confluency in standard growth medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with dialyzed FBS (to reduce the concentration of unlabeled precursors) and the stable isotope-labeled precursor. The final concentration of the labeled precursor should be optimized for the specific cell line and experiment but a starting point of 100-500 µM is recommended.
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Time-Course Experiment: Incubate the cells for different durations (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the stable isotope over time.
-
Cell Harvesting:
-
At each time point, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen.
-
Store the cell pellets at -80°C until acyl-CoA extraction.
-
Protocol 2: Acyl-CoA Extraction
This protocol details the extraction of acyl-CoAs from cultured cell pellets.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Ice-cold 2 M KHCO₃
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cell Lysis: Resuspend the frozen cell pellet in 500 µL of ice-cold 10% TCA.
-
Homogenization: Vortex vigorously for 1 minute and incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Neutralization: Transfer the supernatant to a new tube and add an equal volume of ice-cold 2 M KHCO₃ to neutralize the TCA. Vortex and centrifuge to remove the precipitate.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol, followed by 3 mL of water.
-
Sample Loading: Load the neutralized supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 50 mM ammonium acetate solution to remove polar impurities.
-
Elution: Elute the acyl-CoAs with 2 mL of methanol containing 0.1% formic acid.
-
Drying: Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of this compound
This protocol provides a general method for the analysis of this compound and its isotopologues by LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 20% to 100% B over 15 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 20% B for 5 minutes.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM):
-
Monitor the transition of the precursor ion (M+H)⁺ of this compound to a characteristic product ion. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.
-
Set up transitions for both the unlabeled (M+0) and labeled (e.g., M+n, where n is the number of incorporated ¹³C atoms) forms of this compound and its expected chain-shortened metabolites.
-
-
Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of the target analytes.
III. Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison and interpretation.
Table 1: Time-Course of ¹³C Incorporation into this compound
| Time (hours) | Unlabeled this compound (Peak Area) | ¹³C-labeled this compound (Peak Area) | % Label Incorporation |
| 0 | 1.2 x 10⁶ | Not Detected | 0% |
| 2 | 1.1 x 10⁶ | 1.5 x 10⁵ | 12% |
| 6 | 9.8 x 10⁵ | 4.2 x 10⁵ | 30% |
| 12 | 7.5 x 10⁵ | 7.5 x 10⁵ | 50% |
| 24 | 5.0 x 10⁵ | 1.0 x 10⁶ | 67% |
Table 2: Distribution of ¹³C Label into Downstream Metabolites at 24 hours
| Metabolite | Unlabeled (Peak Area) | ¹³C-labeled (Peak Area) | % of Total Labeled Pool |
| This compound | 5.0 x 10⁵ | 1.0 x 10⁶ | 100% |
| 18-Methyl-eicosanoyl-CoA | 3.2 x 10⁵ | 4.5 x 10⁵ | 45% |
| 16-Methyl-octadecanoyl-CoA | 2.1 x 10⁵ | 2.8 x 10⁵ | 28% |
| Acetyl-CoA | - | - | (Measured separately) |
IV. Visualization
Hypothesized Metabolic Pathway of this compound
Caption: Hypothesized metabolic pathway of this compound.
Experimental Workflow for Stable Isotope Tracing
Caption: Experimental workflow for stable isotope tracing.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 2. scispace.com [scispace.com]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus [frontiersin.org]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
Application Notes & Protocols: Development of Antibodies Specific for 20-Methyldocosanoyl-CoA Adducts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of polyclonal and monoclonal antibodies that specifically recognize 20-Methyldocosanoyl-CoA adducts. This document outlines the necessary steps from antigen preparation to antibody characterization and application.
Introduction
This compound is a very-long-chain acyl-coenzyme A (VLCFA-CoA) molecule. Like other long-chain acyl-CoAs, it is presumed to play roles in lipid metabolism and cellular signaling.[1][2][3] The generation of specific antibodies against adducts of this molecule is crucial for its detection and quantification in biological samples, enabling researchers to investigate its physiological and pathological significance.
Due to its small size, this compound is considered a hapten, meaning it is not immunogenic on its own.[4] To elicit a robust immune response, it must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[4][5]
Antigen Preparation: this compound-Carrier Protein Conjugate
The critical first step is the synthesis of the immunogen. This involves the chemical synthesis of the this compound hapten followed by its conjugation to a carrier protein.
Protocol: Synthesis of this compound
This protocol is adapted from general methods for synthesizing acyl-CoA thioesters.[6][7] The synthesis of this compound can be achieved by converting 20-methyldocosanoyl acid to a more reactive form, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the thiol group of Coenzyme A.
Materials:
-
20-methyldocosanoyl acid
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[8][]
-
Coenzyme A (CoA) trilithium salt
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Bicarbonate Buffer (0.5 M, pH 8.0)
-
Ethyl acetate
-
Hexane
Procedure:
-
Activation of 20-methyldocosanoyl acid:
-
In a clean, dry glass vial, dissolve 20-methyldocosanoyl acid and a 1.2 molar excess of NHS in anhydrous DMF.
-
Add a 1.2 molar excess of DCC or EDC to the solution.
-
Allow the reaction to proceed for 12-18 hours at room temperature with gentle stirring.
-
-
Purification of the NHS-ester:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used).
-
Evaporate the DMF under vacuum.
-
Recrystallize the resulting 20-methyldocosanoyl-NHS ester from an ethyl acetate/hexane mixture.
-
Confirm the structure and purity of the product via Mass Spectrometry.
-
-
Thioesterification with Coenzyme A:
-
Dissolve the purified 20-methyldocosanoyl-NHS ester in a minimal amount of DMF.
-
Separately, dissolve Coenzyme A trilithium salt in 0.5 M sodium bicarbonate buffer (pH 8.0).
-
Slowly add the NHS-ester solution to the CoA solution with vigorous stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature.
-
-
Purification of this compound:
-
Purify the resulting this compound using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
Confirm the identity and purity of the final product by Mass Spectrometry.
-
Protocol: Conjugation of this compound to Carrier Protein (KLH)
This protocol uses EDC, a water-soluble carbodiimide (B86325) crosslinker, to form a stable amide bond between the carboxyl groups on the carrier protein and the primary amine on the adenine (B156593) moiety of Coenzyme A.[8][][10][11]
Materials:
-
This compound
-
Keyhole Limpet Hemocyanin (KLH), immunization grade[5]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, for stabilization)
-
Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Desalting column (e.g., Zeba™ Spin Desalting Column)
Procedure:
-
Prepare Carrier Protein: Dissolve 5 mg of KLH in 1 mL of Conjugation Buffer. KLH solutions can be cloudy; this does not typically affect immunogenicity.[4]
-
Prepare Hapten: Dissolve 2-5 mg of this compound in 0.5 mL of Conjugation Buffer. Due to the long alkyl chain, sonication may be required to fully dissolve the hapten.
-
Initiate Conjugation:
-
Add the dissolved hapten to the KLH solution.
-
Freshly prepare a 10 mg/mL solution of EDC in water.
-
Immediately add 50 µL of the EDC solution to the KLH-hapten mixture.[12] If using Sulfo-NHS to improve efficiency, it should be added prior to the EDC.
-
-
Reaction: Incubate the mixture for 2 hours at room temperature with gentle rotation.
-
Purification:
-
Remove excess, non-reacted hapten and crosslinker by passing the solution through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization and Storage:
-
Determine the protein concentration using a BCA assay.
-
Assess the conjugation efficiency by MALDI-TOF mass spectrometry if possible.
-
Store the conjugate at -20°C or -80°C in aliquots.
-
Antibody Development Workflow
The following diagram illustrates the overall workflow for generating specific antibodies against this compound adducts.
Caption: Workflow for this compound antibody development.
Protocol: Immunization
This is a general immunization protocol for rabbits (for polyclonal antibodies). Protocols for mice (for monoclonal antibodies) are similar but use smaller volumes.
Materials:
-
This compound-KLH conjugate (1 mg/mL in PBS)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile syringes and needles
Procedure:
-
Primary Immunization (Day 0):
-
Emulsify 500 µg of the conjugate (0.5 mL) with an equal volume of CFA.
-
Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.
-
-
Booster Immunizations (Day 21, 42, 63):
-
Emulsify 250 µg of the conjugate (0.25 mL) with an equal volume of IFA.
-
Inject the emulsion subcutaneously at multiple sites.
-
-
Serum Collection:
-
Collect a pre-immune blood sample before the first immunization (Day 0).
-
Collect test bleeds (5-10 mL of blood) 10-14 days after each booster injection.
-
Allow blood to clot, centrifuge to separate the serum, and store the serum at -20°C or -80°C.
-
-
Titer Analysis: Analyze the serum from each bleed by ELISA to determine the antibody titer.
Antibody Characterization: Immunoassays
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
An indirect ELISA is used to determine the antibody titer and a competitive ELISA is used to assess specificity.
Materials:
-
This compound-BSA conjugate (for coating)
-
Pre-immune and immune sera
-
Blocking Buffer: 5% non-fat dry milk or 3% BSA in PBS-T (PBS with 0.05% Tween-20)
-
Wash Buffer: PBS-T
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
TMB Substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
96-well ELISA plates
Procedure (Indirect ELISA for Titer):
-
Coating: Coat wells with 100 µL/well of this compound-BSA (1-5 µg/mL in PBS) overnight at 4°C. Note: The BSA conjugate is used for screening to avoid detecting antibodies against the KLH carrier protein.
-
Washing: Wash plates 3 times with Wash Buffer.
-
Blocking: Block with 200 µL/well of Blocking Buffer for 2 hours at room temperature.
-
Washing: Wash plates 3 times with Wash Buffer.
-
Primary Antibody: Add 100 µL/well of serially diluted rabbit serum (from 1:100 to 1:1,000,000) in Blocking Buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash plates 5 times with Wash Buffer.
-
Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody at its optimal dilution in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash plates 5 times with Wash Buffer.
-
Detection: Add 100 µL/well of TMB Substrate. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL/well of Stop Solution.
-
Read Absorbance: Read the plate at 450 nm. The titer is the highest dilution that gives a signal significantly above the pre-immune serum background.
Protocol: Western Blot Analysis
Western blotting can be used to detect proteins that have been adducted with this compound in complex biological samples.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (5% non-fat dry milk in TBS-T)
-
Primary antibody (purified anti-20-Methyldocosanoyl-CoA)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-20-Methyldocosanoyl-CoA antibody (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBS-T.
-
Detection: Apply chemiluminescent substrate and visualize the bands using an imaging system.
Data Presentation
Quantitative data from antibody characterization should be presented in clear, tabular formats. The following are examples.
Table 1: ELISA Titer of Rabbit Serum
| Bleed | Dilution | OD 450nm (Immune) | OD 450nm (Pre-Immune) |
|---|---|---|---|
| Test Bleed 1 | 1:1,000 | 2.154 | 0.123 |
| 1:10,000 | 1.567 | 0.119 | |
| 1:100,000 | 0.458 | 0.121 | |
| Test Bleed 2 | 1:1,000 | 2.890 | 0.125 |
| 1:10,000 | 2.455 | 0.120 | |
| 1:100,000 | 1.876 | 0.122 |
| | 1:1,000,000 | 0.550 | 0.118 |
Table 2: Competitive ELISA for Specificity
| Competitor | Concentration (µM) | % Inhibition |
|---|---|---|
| This compound | 100 | 95.2% |
| 10 | 78.5% | |
| 1 | 45.1% | |
| 0.1 | 12.3% | |
| Palmitoyl-CoA | 100 | 5.6% |
| Coenzyme A | 100 | 2.1% |
| BSA | 100 | 0.5% |
Signaling Pathway Context
Very-long-chain acyl-CoAs are key metabolic intermediates involved in the synthesis of complex lipids like sphingolipids and cuticular waxes. They can also act as signaling molecules that regulate transcription factors and other enzymes.[1][13][14][15][16] The development of a specific antibody allows for the investigation of the precise roles of this compound adducts in these pathways.
Caption: Potential roles of this compound in cellular pathways.
References
- 1. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Conjugation: KLH, BSA and OVA | MolecularCloud [molecularcloud.org]
- 5. mclab.com [mclab.com]
- 6. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. manuals.plus [manuals.plus]
- 10. korambiotech.com [korambiotech.com]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 15. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
Application Note: Analysis of 20-Methyldocosanoyl-CoA using High-Performance Liquid Chromatography
Introduction
20-Methyldocosanoyl-CoA is a very-long-chain acyl-Coenzyme A (acyl-CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and the regulation of cellular processes through protein acylation.[1][2][3] The accurate quantification and analysis of specific acyl-CoA species like this compound are essential for understanding their roles in cellular metabolism and disease. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), offers a sensitive and specific method for the analysis of these compounds.[4][5][6]
This application note provides a generalized protocol for the separation and detection of this compound using reversed-phase HPLC. The methodology is based on established protocols for other long-chain acyl-CoAs and can be adapted for specific research needs.
Principle
Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase. Longer acyl chains, such as that of this compound, will have a stronger interaction with the stationary phase, resulting in longer retention times. A gradient elution, where the proportion of organic solvent in the mobile phase is gradually increased, is typically employed to elute compounds with a wide range of polarities. Detection can be achieved by UV absorbance at 254 nm, corresponding to the adenine (B156593) moiety of the Coenzyme A molecule, or more specifically and sensitively by mass spectrometry.[7]
Experimental Protocols
1. Sample Preparation (from Biological Tissues or Cells)
This protocol is a general guideline and may require optimization based on the sample matrix.
-
Objective: To extract acyl-CoAs from biological samples while minimizing degradation.
-
Materials:
-
Procedure:
-
Homogenize the tissue or cell pellet in ice-cold homogenization buffer.
-
Add a known amount of the internal standard to the homogenate.
-
Precipitate proteins by adding two volumes of ice-cold acetonitrile.
-
Vortex the mixture thoroughly and incubate on ice for 20 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent in a vacuum concentrator.
-
Reconstitute the dried extract in the initial mobile phase for HPLC analysis.
-
2. HPLC-UV Protocol
-
Objective: To separate and detect this compound using HPLC with UV detection.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A guard column is recommended.
-
-
Reagents:
-
Mobile Phase A: 150 mM Na₂HPO₄ in water
-
Mobile Phase B: Acetonitrile
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the reconstituted sample.
-
Run the gradient elution program as described in the table below.
-
Monitor the absorbance at 254 nm.[7]
-
3. LC-MS/MS Protocol
-
Objective: To achieve highly sensitive and specific detection and quantification of this compound.
-
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.0 x 150 mm, 3.5 µm particle size).
-
-
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the reconstituted sample.
-
Run the gradient elution program.
-
Analyze the eluent using ESI in positive ion mode.
-
Monitor for specific precursor and product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
Data Presentation
Table 1: HPLC-UV Operating Conditions
| Parameter | Value |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 150 mM Na₂HPO₄ in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 100% B over 15 min, hold at 100% B for 7.5 min, return to 20% B over 0.1 min, hold at 20% B for 7.4 min |
| Flow Rate | 0.8 mL/min[7] |
| Column Temperature | 40°C |
| Detection Wavelength | 254 nm[7] |
| Injection Volume | 20 µL |
Table 2: LC-MS/MS Operating Conditions
| Parameter | Value |
| Column | Reversed-phase C18, 2.0 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 20% B to 100% B over 15 min, hold at 100% B for 7.5 min, return to 20% B over 0.1 min, hold at 20% B for 7.4 min[6] |
| Flow Rate | 0.2 mL/min[6] |
| Column Temperature | 50°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Injection Volume | 10 µL |
Table 3: Example Quantitative Data for a Long-Chain Acyl-CoA (Hypothetical)
| Analyte | Retention Time (min) | Linearity Range (pmol) | LOD (pmol) | LOQ (pmol) |
| This compound | ~12.5 | 0.5 - 50 | 0.1 | 0.5 |
| C15:0 CoA (Internal Std) | ~9.8 | N/A | N/A | N/A |
Note: The retention time and quantitative data for this compound are hypothetical and should be determined experimentally.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Generalized metabolic pathways involving the acyl-CoA pool.
References
- 1. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 3. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Gas Chromatography Analysis of 20-Methyldocosanoic Acid Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 20-methyldocosanoic acid and its potential precursors using gas chromatography-mass spectrometry (GC-MS). 20-Methyldocosanoic acid, a long-chain branched fatty acid, is of increasing interest in various research fields, including drug development, due to the role of branched-chain fatty acids in cellular signaling and membrane structure. Accurate and sensitive quantification of this analyte and its biosynthetic precursors is crucial for understanding its metabolic pathways and potential as a biomarker or therapeutic target. This document outlines the necessary steps for sample preparation, including lipid extraction and derivatization to fatty acid methyl esters (FAMEs), followed by GC-MS analysis for identification and quantification.
Introduction
Branched-chain fatty acids (BCFAs) are important constituents of cellular membranes and have been implicated in various physiological and pathological processes.[1] 20-Methyldocosanoic acid, a C23 branched-chain fatty acid, is a very-long-chain fatty acid (VLCFA) that presents analytical challenges due to its low volatility and potential for co-elution with other lipid species.[2][3] Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of fatty acids, offering high resolution and sensitivity.[4] However, a derivatization step is necessary to convert the non-volatile fatty acids into volatile derivatives, typically fatty acid methyl esters (FAMEs), for GC analysis.[1] This application note details a robust and reliable method for the extraction, derivatization, and GC-MS analysis of 20-methyldocosanoic acid and its precursors from biological matrices.
Experimental Protocols
Lipid Extraction from Biological Samples
This protocol is based on the widely used Folch method for total lipid extraction.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate, plasma)
-
Chloroform
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Pipettes
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To 1 volume of the biological sample in a glass centrifuge tube, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex again for 30 seconds.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
The dried lipid extract is now ready for derivatization.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol utilizes boron trifluoride (BF3) in methanol for the efficient esterification of fatty acids.
Materials:
-
Dried lipid extract
-
BF3-Methanol solution (14% w/v)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Add 2 mL of 14% BF3-Methanol solution to the dried lipid extract in a glass reaction vial.
-
Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The FAME-containing hexane solution is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector | Splitless mode |
| Injector Temperature | 280°C |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 320°C at 5°C/min, hold for 10 min. |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 |
| Injection Volume | 1 µL |
Data Analysis:
-
Identification of 20-methyldocosanoic acid methyl ester will be based on its retention time and comparison of its mass spectrum with a reference standard or a spectral library (e.g., NIST).
-
Quantification can be performed using an internal standard method. A suitable internal standard would be a C19 or C21 branched-chain fatty acid.
Data Presentation
Table 1: GC-MS Parameters for 20-Methyldocosanoic Acid Methyl Ester Analysis
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 320°C at 5°C/min, hold for 10 min. |
| Injector Temperature | 280°C |
| Carrier Gas Flow | 1.0 mL/min (Helium) |
| Expected Retention Time | Dependent on the specific system, but expected to be in the later part of the chromatogram due to its high molecular weight. |
| Characteristic Ions (m/z) | Molecular ion (M+), fragments corresponding to the loss of a methoxy (B1213986) group (M-31), and characteristic fragments for branched fatty acids. |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of 20-methyldocosanoic acid.
Caption: Generalized biosynthetic pathway of branched-chain fatty acids.
References
- 1. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting LC-MS analysis of very-long-chain acyl-CoAs
Welcome to the Technical Support Center for the LC-MS analysis of very-long-chain acyl-CoAs (VLC-acyl-CoAs). This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
This workflow provides a high-level overview of the diagnostic process when encountering issues with VLC-acyl-CoA analysis.
Caption: A flowchart for troubleshooting common LC-MS issues.
FAQs: Sample Preparation & Extraction
Question: My VLC-acyl-CoA signal is low and variable. Could this be a sample preparation issue?
Answer: Yes, low and variable signals are frequently traced back to sample preparation. VLC-acyl-CoAs are unstable, and their extraction can be challenging.[1] Key factors to consider are:
-
Sample Stability: Acyl-CoAs can degrade quickly. It is crucial to process samples on ice and use freshly prepared solvents.[1][2] For tissue samples, homogenization should be performed rapidly in a pre-chilled buffer.[1]
-
Extraction Efficiency: The choice of extraction solvent is critical. A common method involves protein precipitation followed by extraction with an organic solvent mixture. A mix of acetonitrile (B52724), isopropanol, and methanol (B129727) has been shown to be effective for long-chain acyl-CoAs.[1] For broader coverage, a mix of acetonitrile/methanol/water may be used.[3]
-
Internal Standards: To account for variability in extraction efficiency and sample loss, a suitable internal standard (IS) should be added at the very beginning of the extraction process.[1] A non-endogenous, odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0-CoA) is a common choice.[1][4]
Question: What is a reliable protocol for extracting VLC-acyl-CoAs from tissue?
Answer: A robust extraction protocol is fundamental for reliable quantification. The following is a detailed methodology adapted from established procedures.[1]
Caption: Workflow for VLC-acyl-CoA extraction from tissue samples.
Detailed Protocol:
-
Place approximately 40 mg of frozen tissue into a tube containing 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) monobasic (KH2PO4, pH 4.9).[1]
-
Add 20 ng of the internal standard (e.g., heptadecanoyl-CoA).[1]
-
Add 0.5 mL of an organic solvent mixture (Acetonitrile:Isopropanol:Methanol, 3:1:1).[1]
-
Homogenize the sample twice on ice.[1]
-
Add 2 mL of saturated ammonium sulfate solution and vortex thoroughly.
-
Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic supernatant, which contains the VLC-acyl-CoAs, and transfer it to an autosampler vial for LC-MS analysis.[1]
FAQs: Liquid Chromatography (LC)
Question: Why am I seeing poor peak shape (severe tailing) for my long-chain acyl-CoAs?
Answer: Peak tailing is a very common issue in the analysis of acyl-CoAs, especially for longer-chain species.[5][6] The primary causes include:
-
Secondary Interactions: The phosphate groups on the CoA molecule can interact with active sites on the silica-based column material, causing tailing.
-
Mobile Phase pH: Short-chain acyl-CoAs often chromatograph well in slightly acidic mobile phases. However, these conditions can cause serious peak tailing for long-chain species.[5] Using an alkaline mobile phase (e.g., pH 10.5 with ammonium hydroxide) often resolves this issue and provides high-resolution separation for VLC-acyl-CoAs on a C18 column.[4][7]
-
Column Overload: Injecting too much sample can lead to peak distortion.[8] Try reducing the injection volume or diluting the sample.
-
Column Contamination: Buildup of matrix components on the column frit or head can cause peak shape issues.[8] Flushing the column or using an in-line filter can help.[8]
Question: How can I improve the separation of different VLC-acyl-CoA species?
Answer: Achieving good chromatographic separation is key, especially for distinguishing isomers.
-
Column Choice: A C8 or C18 reversed-phase column is commonly used.[1][4] The specific choice may depend on the chain lengths of primary interest.
-
Gradient Optimization: A binary solvent gradient is typically employed. For example, using 15 mM ammonium hydroxide (B78521) in water (Solvent A) and 15 mM ammonium hydroxide in acetonitrile (Solvent B) with a flow rate of 0.4 mL/min provides excellent separation.[1] A typical gradient might start at 20% B, increase to 65% B, and then re-equilibrate.[1]
FAQs: Mass Spectrometry (MS)
Question: What are the typical MS parameters and transitions for quantifying VLC-acyl-CoAs?
Answer: VLC-acyl-CoAs are typically analyzed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1][4] A characteristic fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) portion of the molecule.[4][5]
The table below summarizes precursor and product ions for several common long-chain acyl-CoAs.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Citation |
| Myristoyl-CoA (C14:0) | 978.6 | 471.3 | [1] |
| Palmitoyl-CoA (C16:0) | 1006.6 | 499.3 | [1] |
| Palmitoleoyl-CoA (C16:1) | 1004.6 | 497.2 | [1] |
| Heptadecanoyl-CoA (C17:0-IS) | 1020.6 | 513.3 | [1] |
| Stearoyl-CoA (C18:0) | 1034.6 | 527.3 | [1] |
| Oleoyl-CoA (C18:1) | 1032.6 | 525.5 | [1] |
| Linoleoyl-CoA (C18:2) | 1030.6 | 523.1 | [1] |
| Arachidonyl-CoA (C20:4) | 1062.6 | 555.6 | [1] |
Question: My signal intensity is inconsistent between injections, especially for biological samples. What could be the cause?
Answer: This issue is often caused by ion suppression , a matrix effect where co-eluting compounds from the biological sample interfere with the ionization of the target analyte in the MS source.[9][10][11]
-
Mechanism: Endogenous materials like phospholipids (B1166683) are not completely removed during simple protein precipitation and can suppress the ESI signal.[9] This competition for ionization reduces the signal of your VLC-acyl-CoA, leading to poor accuracy and precision.[11]
-
Diagnosis: A post-column infusion experiment can diagnose ion suppression. Here, a constant flow of your analyte is introduced into the MS source while a blank matrix extract is injected onto the LC column. Dips in the analyte's signal indicate retention times where ion suppression is occurring.[9]
-
Solutions:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components.[10]
-
Chromatographic Separation: Adjust your LC gradient to separate the VLC-acyl-CoAs from the regions of ion suppression.[11]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby mitigating the suppression effect.[10]
-
Use a Stable Isotope-Labeled Internal Standard: A co-eluting, stable isotope-labeled internal standard is the best way to correct for ion suppression, as it will be affected by the matrix in the same way as the analyte. However, these can be expensive and are not available for all VLC-acyl-CoAs.
-
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 8. agilent.com [agilent.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: 20-Methyldocosanoyl-CoA Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 20-Methyldocosanoyl-CoA for reliable and reproducible in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a very long-chain saturated fatty acyl-coenzyme A. Like other long-chain fatty acyl-CoAs, its structure consists of a long, nonpolar hydrocarbon tail and a polar coenzyme A head. This amphipathic nature makes it poorly soluble in aqueous buffers, as the hydrophobic tails tend to aggregate to minimize contact with water, leading to the formation of micelles or precipitates at concentrations typically required for in vitro assays.[1][2]
Q2: What are the initial recommended solvents for preparing a stock solution of this compound?
For preparing a concentrated stock solution, it is advisable to use an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its ability to dissolve a wide range of hydrophobic compounds.[3][4] Ethanol (B145695) can also be used.[2][5] These stock solutions should then be diluted into the final aqueous assay buffer.
Q3: How should I store this compound stock solutions?
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][6] Acyl-CoAs are susceptible to degradation, so proper storage is crucial for maintaining their integrity.[7]
Q4: Can I dissolve this compound directly in my aqueous assay buffer?
Directly dissolving long-chain acyl-CoAs in aqueous buffers is often unsuccessful and can lead to the formation of precipitates. It is generally recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into the final assay buffer.
Troubleshooting Guide: Improving Solubility
Researchers may encounter several issues when working with this compound. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution into aqueous buffer | The concentration of this compound exceeds its critical micelle concentration (CMC) in the final buffer. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | Use a co-solvent: Ensure the final assay buffer contains a small percentage of the organic solvent used for the stock solution (e.g., 0.1-1% DMSO). Employ a carrier protein: Fatty acid-free bovine serum albumin (BSA) can bind to the acyl-CoA, increasing its apparent solubility. Prepare a BSA solution and add the this compound stock to it slowly while vortexing.[5] Utilize detergents: Non-ionic detergents like Triton X-100 or Tween-20 at concentrations above their CMC can aid in solubilization. |
| Inconsistent or non-reproducible assay results | Incomplete solubilization leading to variable concentrations of active substrate. Degradation of the this compound. | Ensure complete dissolution: After dilution, gently sonicate the solution to aid in dissolving any small precipitates.[4][5] Visually inspect for any cloudiness or particulates before use. Prepare fresh dilutions: Prepare working solutions fresh for each experiment from a frozen stock to minimize degradation.[3] |
| Low enzymatic activity or signal in the assay | The substrate is not fully accessible to the enzyme due to aggregation. The final concentration of the solubilizing agent (e.g., DMSO, detergent) is inhibiting the enzyme. | Optimize solubilizing agent concentration: Titrate the concentration of the co-solvent or detergent to find a balance between substrate solubility and minimal enzyme inhibition. Run controls with the solubilizing agent alone to assess its effect on the assay. Consider alternative solubilization methods: If detergents or co-solvents are problematic, using a carrier protein like BSA may be a more biocompatible option.[5] |
Experimental Protocols
Protocol 1: Solubilization using DMSO as a Co-solvent
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Vortex thoroughly to ensure complete dissolution.
-
Prepare the Working Solution: Serially dilute the stock solution in your aqueous assay buffer to the desired final concentration. Ensure the final DMSO concentration in the assay does not exceed a level that affects your enzyme's activity (typically ≤ 1%).
-
Final Preparation: Gently vortex the final working solution. If any cloudiness is observed, sonicate for 5-10 minutes in a bath sonicator.
Protocol 2: Solubilization using Fatty Acid-Free BSA
-
Prepare a BSA Solution: Dissolve fatty acid-free BSA in your assay buffer to a desired concentration (e.g., 10% w/v).
-
Prepare the this compound Stock: Prepare a concentrated stock solution in ethanol or DMSO as described in Protocol 1.
-
Complexation: While gently vortexing the BSA solution, slowly add the this compound stock solution to the BSA solution. The molar ratio of acyl-CoA to BSA can be optimized, but a starting point of 2:1 to 4:1 is common.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes to facilitate the binding of the acyl-CoA to BSA.
-
Final Use: The this compound:BSA complex is now ready to be used in your in vitro assay.
Visualizing Experimental Workflows
Caption: Workflow for preparing this compound for in vitro assays.
Caption: Logic diagram for troubleshooting precipitation issues.
References
- 1. Analytical Techniques for Single-Cell Biochemical Assays of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enzymatic Synthesis of Branched-Chain Acyl-CoAs
Welcome to the technical support center for the enzymatic synthesis of branched-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues related to yield, enzyme activity, product purity, and reaction conditions in the enzymatic synthesis of branched-chain acyl-CoAs.
Q1: My reaction yield of branched-chain acyl-CoA is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent challenge in the enzymatic synthesis of branched-chain acyl-CoAs. The primary factors to investigate are enzyme kinetics, reaction conditions, and substrate/cofactor limitations.
Possible Causes & Solutions:
-
Suboptimal Enzyme Kinetics: The enzymatic synthesis of branched-chain fatty acids can be inherently slower than that of straight-chain fatty acids. For instance, metazoan fatty acid synthase (mFAS) exhibits a lower turnover number with the branched-chain extender methylmalonyl-CoA compared to malonyl-CoA.[1][2][3] The ketoacyl synthase (KS) domain, in particular, dictates the substrate specificity and can be a rate-limiting step.[1][2][3]
-
Solution: Consider using an enzyme with known higher activity for branched-chain substrates or protein engineering to improve the enzyme's catalytic efficiency.
-
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity and stability.
-
Solution: Empirically determine the optimal pH and temperature for your specific enzyme. A common starting point is a pH around 7.5 and a temperature between 25-30°C.
-
-
Insufficient Substrate or Cofactor Concentrations: Inadequate levels of the branched-chain fatty acid, Coenzyme A (CoA), or ATP will limit the reaction rate.
-
Solution: Optimize the concentrations of all substrates and cofactors. Ensure that the purity of your starting materials is high, as contaminants can inhibit the enzyme.
-
-
Product Inhibition: High concentrations of the final acyl-CoA product can inhibit the enzyme. Long-chain acyl-CoAs are known to be potent inhibitors of acetyl-CoA synthetase.
-
Solution: Consider strategies to remove the product as it is formed, such as using a two-phase extraction system.
-
-
Enzyme Instability: The acyl-CoA synthetase may be unstable under your reaction or storage conditions.
-
Solution: Verify the integrity of your enzyme via SDS-PAGE. Optimize storage conditions (e.g., -80°C in a suitable buffer with cryoprotectants) and avoid multiple freeze-thaw cycles.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Q2: How can I determine if my enzyme is active and stable?
It is crucial to confirm the activity of your acyl-CoA synthetase before troubleshooting other parameters.
Recommended Actions:
-
Perform an Individual Enzyme Assay: Test the activity of the enzyme with a known preferred substrate (e.g., a short, straight-chain fatty acid) under optimal conditions. This will confirm the baseline activity of your enzyme stock.
-
Monitor Enzyme Stability Over Time: Assay the enzyme activity at different time points after preparation and storage to assess its stability.
-
Protein Integrity Check: Run an SDS-PAGE gel to visualize the purity and integrity of your enzyme preparation. The presence of multiple bands or smearing could indicate degradation.
Q3: I am observing unexpected byproducts in my reaction. What could they be and how can I minimize them?
Byproduct formation can complicate purification and reduce the yield of your desired branched-chain acyl-CoA.
Possible Causes & Solutions:
-
Substrate Contamination: Impurities in the branched-chain fatty acid substrate can be converted to their corresponding acyl-CoAs.
-
Solution: Use high-purity substrates. Analyze the purity of your starting material by GC-MS or other appropriate methods.
-
-
Hydrolysis of Acyl-CoA: Acyl-CoAs can be hydrolyzed back to the free fatty acid and CoA, especially at non-optimal pH or in the presence of certain metal ions.
-
Solution: Maintain optimal pH and consider the use of chelating agents like EDTA to sequester divalent cations that may promote hydrolysis.
-
-
Side Reactions of the Enzyme: Some acyl-CoA synthetases may have broad substrate specificity and can catalyze the formation of other acyl-CoAs if corresponding fatty acids are present as contaminants.
-
Solution: Ensure the purity of all reaction components. If using a crude enzyme preparation, consider further purification steps to remove contaminating enzymatic activities.
-
Q4: What is the best way to purify the synthesized branched-chain acyl-CoA?
Proper purification is essential to obtain a high-purity product for downstream applications.
Recommended Methods:
-
Solid-Phase Extraction (SPE): This is a rapid and effective method for purifying acyl-CoAs. A C18 reverse-phase cartridge can be used to bind the acyl-CoA, followed by washing to remove hydrophilic impurities and elution with an organic solvent.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC provides high-resolution separation and is suitable for both purification and analysis. A C18 column is commonly used with a gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile.
Data Presentation
Table 1: General Reaction Conditions for Enzymatic Synthesis of Acyl-CoAs
| Parameter | Typical Range | Notes |
| pH | 7.0 - 8.0 | Optimal pH can be enzyme-specific. |
| Temperature | 25 - 37 °C | Higher temperatures can lead to enzyme denaturation. |
| Enzyme Concentration | 1 - 10 µM | Should be optimized for each enzyme preparation. |
| Branched-Chain Fatty Acid | 0.1 - 1 mM | Higher concentrations can lead to substrate inhibition. |
| Coenzyme A (CoA) | 0.5 - 2 mM | Should be in molar excess to the fatty acid. |
| ATP | 1 - 5 mM | Required for the activation of the fatty acid. |
| Magnesium Chloride (MgCl₂) | 2 - 10 mM | Essential cofactor for acyl-CoA synthetase. |
| Incubation Time | 30 min - 4 hours | Monitor reaction progress to determine the optimal time. |
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of a Branched-Chain Acyl-CoA
This protocol provides a general starting point for the synthesis of a branched-chain acyl-CoA using a purified acyl-CoA synthetase.
Materials:
-
Purified acyl-CoA synthetase
-
Branched-chain fatty acid (e.g., isovaleric acid)
-
Coenzyme A, lithium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Reaction tubes
-
Incubator/water bath
Procedure:
-
Prepare a reaction master mix by combining the following components in a microcentrifuge tube on ice (for a 1 mL final reaction volume):
-
Potassium phosphate buffer (100 mM, pH 7.5): to a final volume of 1 mL
-
Branched-chain fatty acid: to a final concentration of 1 mM
-
Coenzyme A: to a final concentration of 2 mM
-
ATP: to a final concentration of 5 mM
-
MgCl₂: to a final concentration of 10 mM
-
-
Pre-incubate the master mix at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the purified acyl-CoA synthetase to a final concentration of 5 µM.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or a solution containing a reducing agent like DTT to prevent oxidation).
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant for the presence of the branched-chain acyl-CoA using HPLC or proceed with purification.
Workflow for Enzymatic Synthesis and Analysis:
Caption: General workflow for enzymatic synthesis and analysis.
Protocol 2: Monitoring Reaction Progress with an NADPH-Coupled Assay
For some enzymatic systems, such as fatty acid synthases, the reaction can be monitored by the consumption of NADPH, which can be measured spectrophotometrically at 340 nm.
Materials:
-
Purified fatty acid synthase
-
Branched-chain acyl-CoA (as a primer, if required)
-
Malonyl-CoA (or a branched-chain extender like methylmalonyl-CoA)
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
UV-transparent cuvettes
-
Spectrophotometer
Procedure:
-
Set up the reaction mixture in a UV-transparent cuvette directly in the spectrophotometer. For a 1 mL reaction, combine:
-
Potassium phosphate buffer (100 mM, pH 7.0): to a final volume of 1 mL
-
Branched-chain acyl-CoA (primer): to a final concentration of 50 µM
-
Malonyl-CoA (extender): to a final concentration of 100 µM
-
NADPH: to a final concentration of 150 µM
-
-
Equilibrate the mixture to the desired temperature (e.g., 30°C) within the spectrophotometer.
-
Initiate the reaction by adding the fatty acid synthase to a final concentration of 2 µM.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is proportional to the enzyme activity.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Protocol 3: Product Verification by Gas Chromatography-Mass Spectrometry (GC-MS)
To confirm the synthesis of the correct branched-chain acyl-CoA, the product can be hydrolyzed to the free fatty acid and analyzed by GC-MS.
Materials:
-
Purified branched-chain acyl-CoA sample
-
Internal standard (e.g., a fatty acid with an odd number of carbons)
-
Hydrolysis reagent (e.g., 1 M KOH in methanol)
-
Derivatization reagent (e.g., pentafluorobenzyl bromide - PFBBr)
-
Organic solvent (e.g., hexane)
-
GC-MS system with a suitable column (e.g., DB-225ms)
Procedure:
-
Hydrolysis: To your purified acyl-CoA sample, add the hydrolysis reagent and heat at 60°C for 30 minutes to release the free fatty acid.
-
Extraction: Acidify the sample and extract the free fatty acid into an organic solvent like hexane.
-
Derivatization: Evaporate the solvent and derivatize the fatty acid with PFBBr to increase its volatility for GC-MS analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The fatty acid will be identified based on its retention time and mass spectrum. Compare the results to a known standard of the expected branched-chain fatty acid.
References
Stability of 20-Methyldocosanoyl-CoA thioester bond in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Methyldocosanoyl-CoA. The information is designed to address common challenges related to the stability of its thioester bond in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The main cause of instability for this compound, like other acyl-CoAs, is the high-energy thioester bond linking the fatty acid to Coenzyme A.[1] This bond is susceptible to hydrolysis, especially under non-neutral pH conditions.[2] Thioesters are more reactive than their oxygen ester counterparts, which is crucial for their biological function but poses challenges for in vitro handling.[3][4]
Q2: What are the expected degradation products of this compound in solution?
A2: The primary degradation product from the hydrolysis of the thioester bond is the corresponding free fatty acid, 20-methyldocosaonic acid, and free Coenzyme A (CoA-SH). In biological systems, enzymatic degradation by acyl-CoA thioesterases also yields the same products.[5]
Q3: How do pH and temperature affect the stability of the thioester bond?
A3: The stability of the thioester bond is highly dependent on both pH and temperature.[2]
-
pH: The rate of hydrolysis increases significantly with increasing pH.[2][6] For maximal stability, it is recommended to work at a slightly acidic pH (6.0-6.5).[2] At physiological pH (7.4), the rate of hydrolysis is faster, and it increases dramatically at pH values above 8.0.[2]
-
Temperature: The rate of hydrolysis approximately doubles with every 10°C increase in temperature.[2] Therefore, it is crucial to keep solutions on ice (0-4°C) during experiments and store them at -80°C for long-term preservation.[2][7]
Q4: Can I use standard phosphate-buffered saline (PBS) at pH 7.4 for my experiments with this compound?
A4: While not strictly prohibited, caution is advised when using buffers with a pH of 7.4, such as standard PBS.[2] The rate of thioester hydrolysis is elevated at this pH. If your experimental conditions necessitate a physiological pH, be mindful of potential degradation and include appropriate controls. For enhanced stability, buffers with good buffering capacity in the slightly acidic range, like MES or phosphate (B84403) buffers at pH 6.0-6.5, are preferable.[2]
Q5: Are there any specific enzymes that can degrade this compound?
A5: Yes, a class of enzymes called acyl-CoA thioesterases (ACOTs) can hydrolyze the thioester bond of long-chain fatty acyl-CoAs like this compound.[5][8] These enzymes are present in various cellular compartments and play a role in regulating the intracellular pools of acyl-CoAs.[5] If your experimental system contains cell lysates or tissue homogenates, enzymatic degradation is a potential concern.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected concentration of this compound in stock solutions.
-
Possible Cause: Hydrolysis of the thioester bond due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that stock solutions are stored at -80°C.[2][7]
-
Check Solvent: For reconstitution, methanol (B129727) has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[9] If using aqueous buffers, ensure the pH is between 6.0 and 6.5.[2]
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freezing and thawing.
-
Quantify Concentration: Re-quantify the concentration of your stock solution using a suitable method, such as tandem mass spectrometry, before each experiment.[10]
-
Issue 2: High background signal or unexpected products in enzymatic assays.
-
Possible Cause: Non-enzymatic hydrolysis of this compound during the assay, leading to the release of free CoA-SH which might interfere with the detection method.
-
Troubleshooting Steps:
-
Run a "No Enzyme" Control: Include a control reaction containing all components except the enzyme to measure the rate of non-enzymatic hydrolysis under your assay conditions.
-
Optimize Assay Buffer pH: If possible, perform the assay at a slightly acidic pH (6.0-6.5) to minimize hydrolysis, ensuring the enzyme is still active under these conditions.
-
Minimize Incubation Time: Reduce the assay incubation time as much as possible to limit the extent of non-enzymatic degradation.
-
Keep Samples on Ice: Prepare all assay mixtures and keep them on ice until the start of the reaction.[2]
-
Issue 3: Variability in experimental results between different days.
-
Possible Cause: Degradation of this compound in solution over time.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Perform a Stability Study: Conduct a time-course experiment under your specific experimental conditions (buffer, temperature) to determine the rate of degradation of this compound. This will help you establish a time window within which your experiments should be completed.
-
Use an Internal Standard: When using analytical techniques like LC-MS, incorporate an internal standard (e.g., a stable isotope-labeled acyl-CoA) to account for variations in sample preparation and instrument response.[10]
-
Quantitative Data Summary
| Parameter | Condition | Estimated Stability/Half-life | Reference |
| pH | pH 6.0-6.5 | ~ several days at 25°C | [2] |
| pH 7.4 | ~ hours to a day at 25°C | [2] | |
| pH > 8.0 | ~ minutes to hours at 25°C | [2] | |
| Temperature | 0-4°C (on ice) | Significantly increased stability | [2] |
| -80°C | Essential for long-term storage | [2][7] | |
| Solvent | Methanol | Best stability for reconstitution | [9] |
| Aqueous Buffers | Stability is pH-dependent | [2][9] |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Reconstitution: Reconstitute lyophilized this compound in pure methanol to create a concentrated stock solution.[9] Vortex thoroughly to ensure complete dissolution.
-
Storage of Stock Solution: Store the methanolic stock solution in tightly sealed vials at -80°C.[2][7]
-
Preparation of Working Solutions:
-
Immediately before use, thaw the stock solution on ice.
-
Dilute the stock solution to the desired working concentration using an appropriate ice-cold buffer (preferably with a pH between 6.0 and 6.5).[2]
-
Keep the working solution on ice throughout the experiment.
-
-
Avoidance of Contaminants: Avoid buffers containing nucleophilic species, as they can react with the thioester bond.[2] Also, be aware that reagents like β-mercaptoethanol, dithiothreitol (B142953) (>5 µM), sodium azide, EDTA, and sodium dodecyl sulfate (B86663) can interfere with some acyl-CoA assays.[11]
Protocol 2: Assessment of this compound Stability by LC-MS/MS
This protocol provides a general workflow for determining the stability of this compound in a specific buffer.
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration in the test buffer.
-
Add an appropriate internal standard (e.g., C17:0-CoA) to each sample.
-
Divide the solution into multiple aliquots in separate vials.
-
-
Time-Course Incubation:
-
Incubate the vials at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and stop the degradation process by flash-freezing in liquid nitrogen and storing at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw the samples and extract the acyl-CoAs, for example, by protein precipitation with cold methanol.[9]
-
Centrifuge to pellet the precipitated protein and transfer the supernatant for analysis.
-
Analyze the samples by a validated LC-MS/MS method for the quantification of this compound and the internal standard.[10]
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point relative to the internal standard.
-
Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time.
-
From this plot, the degradation rate and half-life of the compound under the tested conditions can be determined.
-
Visualizations
References
- 1. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanical forces regulate the reactivity of a thioester bond in a bacterial adhesin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioassaysys.com [bioassaysys.com]
Minimizing interference in mass spectrometry of lipidomics samples
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in lipidomics analysis using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize interference and improve the quality of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during the mass spectrometry of lipidomics samples.
FAQ 1: My signal intensity is lower than expected and inconsistent across replicates. Could this be a matrix effect?
Yes, low and inconsistent signal intensity are classic signs of ion suppression, a common matrix effect in LC-MS analysis of lipidomics samples.[1] Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analytes, leading to a reduced signal.[2][3]
Troubleshooting Steps:
-
Assess the Matrix Effect:
-
Post-Extraction Spike Method: Compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1] The percentage difference indicates the extent of the matrix effect.[1]
-
Post-Column Infusion Method: Infuse a constant flow of your analyte into the mass spectrometer after the analytical column. Then, inject a blank, extracted sample. Dips in the baseline signal indicate retention times where ion suppression is occurring.[1]
-
-
Optimize Sample Preparation:
-
Dilute the Sample: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components.[1] However, ensure your analyte concentration remains above the instrument's limit of detection.[1]
-
Improve Lipid Extraction: Different extraction methods have varying efficiencies for different lipid classes and can co-extract different interferents. Consider switching from a one-phase to a two-phase extraction like Folch or Bligh-Dyer to better separate lipids from polar contaminants.[4][5][6]
-
Use Solid-Phase Extraction (SPE): SPE can effectively remove interfering substances. For example, C18 cartridges can be used to exclude polar contaminants, while specialized phases can target specific interferences like phospholipids.[4]
-
-
Optimize Chromatographic Separation:
-
Utilize Internal Standards:
FAQ 2: I am seeing unexpected peaks in my chromatogram. What are the possible sources and how can I eliminate them?
Unexpected peaks can arise from various sources, including contaminants from solvents and sample handling, in-source fragmentation, and isobaric/isomeric lipid species.[9][10][11]
Troubleshooting Steps:
-
Identify the Source of Contamination:
-
Run Blanks: Inject a solvent blank to check for contaminants from your mobile phase.[12] Also, run a "process blank" (a sample with no biological material that has gone through the entire extraction procedure) to identify contaminants introduced during sample preparation.[10]
-
Check Common Contaminants: Common contaminants include plasticizers (e.g., phthalates), detergents, and polymers from tubes and vials.[10] Ensure you are using high-purity solvents and polypropylene (B1209903) tubes when working with chloroform.[6][13]
-
Evaluate In-source Fragmentation: Some lipids can fragment in the ion source, creating artifact peaks.[9] For example, phosphatidylserine (B164497) (PS) can fragment to produce peaks that correspond to phosphatidic acid (PA) species.[9] To minimize this, you can try lowering the cone/declustering voltage.[10]
-
-
Address Isobaric and Isomeric Interference:
-
Improve Chromatographic Resolution: Isobaric lipids (different lipids with the same nominal mass) and isomeric lipids (lipids with the same chemical formula but different structures) can co-elute and appear as a single peak.[2][7] Optimizing your chromatography can help separate these species.[14] For example, reverse-phase chromatography can separate lipids based on both class and fatty acid composition.[13]
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS instruments like Orbitrap or FT-ICR-MS can resolve isobaric interferences by providing accurate mass measurements.[7][15]
-
Employ Tandem Mass Spectrometry (MS/MS): Different lipid classes produce characteristic fragment ions. Using scan modes like precursor ion scanning or neutral loss scanning can selectively detect specific lipid classes.[2][16]
-
Utilize Ion Mobility Spectrometry (IMS): IMS separates ions based on their size and shape, providing an additional dimension of separation that can resolve isomeric and isobaric lipids.[7]
-
FAQ 3: How do I choose the right internal standard for my lipidomics experiment?
The selection of an appropriate internal standard is critical for accurate quantification.[8][17]
Key Characteristics of an Ideal Internal Standard:
-
Chemical Similarity: It should be structurally and chemically as similar as possible to the analyte(s) of interest.[8]
-
Not Endogenously Present: The internal standard must not be naturally present in the sample.[8]
-
Mass Spectrometric Resolution: It must be clearly distinguishable from the analyte by the mass spectrometer.[8]
-
Co-elution (for LC-MS): It should ideally co-elute with the analyte to experience the same matrix effects at the same time.[8]
Types of Internal Standards:
-
Stable Isotope-Labeled Internal Standards: These are the "gold standard" for quantitative lipidomics.[8] They are chemically identical to the analyte, with one or more atoms replaced by a heavier isotope (e.g., ¹³C, ²H).[8]
-
Structural Analogs: These are molecules that are chemically similar to the analyte but not identical. They are a good option when a stable isotope-labeled standard is not available.
Workflow for Minimizing Interference
The following diagram illustrates a general workflow for minimizing interference in a lipidomics experiment.
Caption: A typical workflow for a lipidomics experiment, highlighting key stages for interference minimization.
Data Tables
Table 1: Comparison of Lipid Extraction Methods
| Extraction Method | Principle | Advantages | Disadvantages | Primary Lipids Extracted |
| Folch | Two-phase liquid-liquid extraction (LLE) using chloroform:methanol (2:1 v/v).[4] | Good recovery of a broad range of lipids.[18] | Laborious, uses toxic chloroform.[18] | Polar and non-polar lipids. |
| Bligh-Dyer | A modified two-phase LLE with a lower solvent-to-sample ratio than Folch.[4][6] | Less solvent usage than Folch, good for samples with high water content. | Still uses chloroform. | Broad range of lipids.[6] |
| MTBE | Two-phase LLE using methyl-tert-butyl ether.[5] | Less toxic than chloroform, upper organic phase for easier collection. | May have different extraction efficiencies for some lipid classes compared to Folch. | Broad range of lipids. |
| Solid-Phase Extraction (SPE) | Partitioning of lipids onto a solid sorbent followed by selective elution.[5] | Can be targeted to specific lipid classes, good for sample cleanup.[19] | Can be more expensive, requires method development. | Targeted lipid classes. |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Lipid Cleanup
This protocol provides a general procedure for using a C18 SPE cartridge to remove polar interferences from a lipid extract.
Materials:
-
SPE cartridge (e.g., C18)
-
Lipid extract dried down and reconstituted in a low-organic solvent
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water or low-percentage organic solvent)
-
Elution solvent (e.g., methanol, isopropanol, or chloroform:methanol)
-
SPE manifold
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[1]
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[1]
-
Loading: Load the reconstituted lipid extract onto the SPE cartridge.[1]
-
Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound polar matrix components.[1]
-
Elution: Pass the elution solvent through the cartridge to collect the lipids of interest.[1]
-
The eluted sample is then typically dried down and reconstituted in a solvent compatible with the LC-MS system.[1]
Note: The specific sorbent and solvents should be optimized for your lipids of interest.[1]
Protocol 2: Post-Extraction Spike Method to Quantify Matrix Effects
This protocol allows for the quantitative assessment of ion suppression or enhancement.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Spike): Spike a known amount of your analyte stock solution into the final reconstitution solvent.
-
Set B (Blank Matrix Extract): Process a blank matrix (a sample with no biological material) through your entire sample preparation workflow.[1]
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the same amount of analyte stock solution as in Set A.[1]
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common interference issues.
Caption: A troubleshooting flowchart for addressing common sources of interference in lipidomics MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Ion suppression in LC-MS-MS: A case study | Semantic Scholar [semanticscholar.org]
- 4. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 5. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uab.edu [uab.edu]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Item - Discrimination of isobaric and isomeric lipids in complex mixtures by combining ultra-high pressure liquid chromatography with collision and ozone-induced dissociation - University of Wollongong - Figshare [ro.uow.edu.au]
- 15. Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass Spectrometry Methodology in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Ionization of 20-Methyldocosanoyl-CoA in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor ionization of 20-Methyldocosanoyl-CoA and other very-long-chain fatty acyl-CoAs (VLCFA-CoAs) in electrospray ionization mass spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor ionization in ESI-MS?
A1: this compound, a very-long-chain fatty acyl-CoA, possesses inherent chemical properties that make it challenging to ionize effectively in ESI-MS. Its large, hydrophobic acyl chain and the presence of a hydrophilic coenzyme A moiety give it an amphiphilic character, which can lead to aggregation in solution and suppression of ionization. Furthermore, the long alkyl chain can hinder efficient desolvation and charge acquisition in the ESI source.
Q2: Should I use positive or negative ion mode for analyzing this compound?
A2: Both positive and negative ion modes can be utilized for the analysis of acyl-CoAs.[1] While negative ion mode is often the intuitive choice due to the phosphate (B84403) groups on coenzyme A, positive ion mode has been reported to provide up to three times greater sensitivity for some acyl-CoAs.[2] It is recommended to test both modes to determine the optimal polarity for your specific instrument and experimental conditions.
Q3: What are the expected mass-to-charge ratios (m/z) for this compound?
A3: The molecular formula for the closely related 13-Methyldocosanoyl-CoA is C44H80N7O17P3S, with a molecular weight of 1104.13 g/mol . Therefore, the expected m/z values for this compound would be approximately:
-
[M+H]⁺: ~1105.13
-
[M-H]⁻: ~1103.13
-
[M+Na]⁺: ~1127.11
-
[M+NH₄]⁺: ~1122.16
It is important to note that adduct formation with ions from the mobile phase (e.g., Na⁺, NH₄⁺) is common.
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Detectable Peak for this compound
This is the most common issue encountered when analyzing VLCFA-CoAs. The following troubleshooting steps can help enhance the signal intensity.
dot
Caption: Troubleshooting workflow for low signal intensity.
Solution 1: Optimize Mass Spectrometer Source Parameters
-
Sprayer Voltage: This is a critical parameter that may require optimization. While default settings can work, adjusting the sprayer voltage can lead to significant improvements in sensitivity.[3]
-
Gas Flow and Temperature: Optimize the nebulizer gas, drying gas, and capillary temperature to ensure efficient desolvation of the large this compound molecule.
-
Sprayer Position: The position of the ESI needle relative to the capillary inlet should be optimized for maximum signal.[3]
Solution 2: Modify the Mobile Phase
-
Use of Ion-Pairing Reagents: The addition of an ion-pairing reagent to the mobile phase can significantly improve chromatographic peak shape and ionization efficiency. Triethylamine (TEA) is a commonly used volatile ion-pairing reagent that is compatible with MS.
-
Mobile Phase pH: Adjusting the pH of the mobile phase can influence the charge state of the analyte and improve ionization. For acyl-CoAs, a near-neutral pH using ammonium (B1175870) acetate (B1210297) is often a good starting point.[4]
Solution 3: Chemical Derivatization
For a substantial increase in sensitivity, consider chemical derivatization to introduce a permanent positive charge onto the molecule. This forces ionization in the positive mode and can enhance detection by several orders of magnitude.
| Derivatization Strategy | Reagent | Expected Sensitivity Improvement |
| Amide Formation | N-(4-aminomethylphenyl)pyridinium (AMPP) | Up to 60,000-fold |
| Esterification | Trimethyl-amino-ethyl (TMAE) iodide | Significant improvement for VLCFAs[5][6] |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
The amphiphilic nature of this compound can lead to poor peak shapes in reversed-phase chromatography.
dot dot graph PeakShapeWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
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// Edges start -> check_column; check_column -> mobile_phase_mod [label="If column is OK"]; mobile_phase_mod -> ion_pairing_agent; mobile_phase_mod -> adjust_ph; start -> gradient_optimization; gradient_optimization -> change_gradient_slope; ion_pairing_agent -> end; adjust_ph -> end; change_gradient_slope -> end; }
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns - Tips & Suggestions [mtc-usa.com]
- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 20-Methyldocosanoyl-CoA during extraction
Welcome to the technical support center for the extraction and analysis of 20-Methyldocosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound and other long-chain acyl-CoAs?
Long-chain acyl-CoAs, including this compound, are inherently unstable molecules, making their extraction and quantification challenging. The primary difficulties arise from their susceptibility to both enzymatic and chemical degradation.[1][2] Key challenges include:
-
Enzymatic Degradation: Endogenous enzymes such as acyl-CoA thioesterases can rapidly hydrolyze the thioester bond.[3]
-
Chemical Instability: The thioester bond is prone to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH.[2]
-
Low Abundance: These molecules are often present in low concentrations within complex biological matrices.
-
Handling and Storage: Improper sample handling, such as repeated freeze-thaw cycles, can lead to significant degradation.[1]
Q2: What is the recommended method for storing biological samples to ensure the stability of this compound?
To minimize degradation, immediate processing of fresh tissue is optimal.[1] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] It is crucial to avoid repeated freeze-thaw cycles as this can significantly compromise the integrity of long-chain acyl-CoAs.[1]
Q3: Which solvents are most effective for extracting long-chain acyl-CoAs?
A combination of organic solvents is typically used for the extraction of long-chain acyl-CoAs. A common and effective method involves initial homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1][4] Methanol (B129727) has also been used for cell lysis and extraction.[2] The choice of solvent can impact the recovery of different acyl-CoA species.[5]
Troubleshooting Guide
Issue 1: Low Yields of this compound in Extracts
Low recovery of long-chain acyl-CoAs is a common issue that can stem from several factors. Use the following guide to troubleshoot this problem:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis and Extraction | Ensure thorough homogenization of the tissue. A glass homogenizer is recommended for better disruption.[1][4] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often suggested.[1] |
| Degradation of Acyl-CoAs | Work quickly and keep samples on ice at all times.[1] Use fresh, high-purity solvents. Consider adding an internal standard, such as Heptadecanoyl-CoA, early in the extraction process to monitor and correct for recovery losses.[1] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to ensure that the analyte is not lost during washing and is completely eluted. |
| Precipitation Issues | After extraction, ensure complete precipitation of proteins, as they can interfere with downstream analysis. |
Issue 2: High Variability in Quantification Results
High variability between replicate samples can obscure true biological differences.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Standardize the entire workflow from sample collection to extraction. Minimize the time between sample collection and processing. |
| Instability in Reconstitution Solution | Acyl-CoAs are unstable in aqueous solutions. Test different reconstitution solutions for stability over the analysis time. Solutions containing 50% methanol and 50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7 or 3.5) have been evaluated for stability.[2] |
| Instrumental Variability | Ensure the LC-MS/MS system is properly calibrated and maintained. Use an appropriate internal standard to account for variations in instrument response. |
Experimental Protocols
Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue Samples
This protocol is adapted from established methods and combines solvent extraction with solid-phase extraction for improved purity and recovery.[1][4]
Materials:
-
Frozen tissue sample (~100 mg)
-
Homogenizer (e.g., glass homogenizer)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
-
Solvent Extraction:
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with methanol followed by equilibration with the extraction buffer.
-
Load the supernatant onto the SPE column.
-
Wash the column with the extraction buffer, followed by a wash with a mild organic solvent (e.g., acetonitrile/water mixture) to remove unbound impurities.
-
Elute the acyl-CoAs with a suitable solvent, such as a mixture of methanol and ammonium hydroxide.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.[1]
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis. The stability of acyl-CoAs in the reconstitution solvent is critical.[2]
-
Data Presentation
Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Different Methodologies
| Tissue Type | Extraction Method | Recovery Rate (%) | Reference |
| Various Tissues | Homogenization in KH2PO4, 2-propanol, and ACN extraction, followed by SPE | 70-80% | [4] |
| Muscle | Homogenization in KH2PO4 and ACN:2-propanol:methanol, followed by SPE | Varies by species | [6] |
| Liver | Not specified | 60-140% (analyte dependent) | [7] |
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Major degradation pathways for this compound during extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Resolution of Branched vs. Linear Acyl-CoAs
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for separating branched versus linear acyl-CoA isomers using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of branched and linear acyl-CoA isomers.
| Issue | Possible Causes | Troubleshooting Steps & Solutions |
| Poor Resolution or Co-elution of Isomers | Incorrect mobile phase composition. | Systematically vary the mobile phase composition, including the gradient slope and the type and concentration of acid modifiers (e.g., formic acid, acetic acid). The use of ion-pairing reagents has also been shown to aid in the separation of isomeric acyl-CoAs.[1] |
| Inappropriate stationary phase. | The choice of column chemistry is fundamental. High-resolution reversed-phase columns, such as a C18, are commonly used for acyl-CoA analysis.[2][3] If a standard C18 column does not provide adequate selectivity, consider a different stationary phase chemistry. | |
| Suboptimal column temperature. | Experiment with different column temperatures, for instance, in 5°C increments. Temperature can influence mobile phase viscosity and the kinetics of analyte interaction with the stationary phase. | |
| Flow rate is too high. | A slower flow rate can lead to better separation, although it will increase the run time.[4] Optimize the flow rate based on your column's specifications to enhance resolution.[4] | |
| Peak Tailing | Secondary interactions with the stationary phase or system components. | Acyl-CoAs contain negatively charged phosphate (B84403) groups that can interact with stainless steel surfaces in HPLC columns and tubing, leading to peak tailing.[5] Using phosphate buffers in the mobile phase can help mitigate these interactions.[5] |
| Dirty guard or analytical column. | Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column. | |
| Mismatch between sample solvent and mobile phase. | The sample should ideally be dissolved in the initial mobile phase or a weaker solvent. Using a solvent stronger than the mobile phase can cause peak distortion.[6][7] | |
| Low Signal Intensity or No Peaks | Sample degradation. | Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[2] It is recommended to reconstitute samples in a solvent that provides good stability, such as methanol.[2] |
| Ion suppression in the mass spectrometer. | Co-eluting matrix components can suppress the ionization of target analytes.[2] Improving chromatographic separation is key to reducing ion suppression.[2] Ensure proper sample clean-up to remove interfering substances. | |
| Instrumental issues. | Verify that the LC-MS system is functioning correctly. Check for leaks, ensure the detector is on, and confirm that the correct mobile phase is being used.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for separating branched and linear acyl-CoA isomers?
A1: The composition of the mobile phase is a critical factor that significantly influences chromatographic separation by affecting retention times and resolution.[9] Fine-tuning the solvent ratios, pH, and the concentration of additives like formic acid is crucial for optimizing the separation of these structurally similar compounds.[6][9]
Q2: Why is a low pH mobile phase, often containing formic or acetic acid, recommended for acyl-CoA analysis?
A2: Acyl-CoAs are acidic molecules, and their ionization state is pH-dependent. Operating at a low pH (typically below the pKa of the phosphate groups) suppresses the ionization of these molecules. This leads to better peak shapes and improved retention on reversed-phase columns.
Q3: Can column temperature adjustments significantly improve the resolution of branched vs. linear acyl-CoA isomers?
A3: Yes, temperature can be a useful parameter for optimization. Changes in temperature affect the viscosity of the mobile phase and the thermodynamics of the interactions between the isomers and the stationary phase.[6] Experimenting with a range of temperatures (e.g., 25°C to 60°C) can help find the optimal condition for your specific separation.[6]
Q4: How can I improve the resolution without changing my column or mobile phase?
A4: You can try optimizing other chromatographic parameters. Decreasing the flow rate can improve resolution, though it will lengthen the analysis time.[4] Additionally, adjusting the gradient elution profile, for instance by using a shallower gradient, can also enhance the separation of closely eluting peaks.[7]
Q5: Are there alternatives to reversed-phase chromatography for separating acyl-CoA isomers?
A5: While reversed-phase is most common, other techniques like hydrophilic interaction liquid chromatography (HILIC) have been developed. A method using a zwitterionic HILIC column has been shown to resolve a wide range of acyl-CoAs, from short- to long-chain species, in a single run.[10]
Data Presentation
The following tables summarize quantitative data from a UPLC-MS/MS method developed for the separation of short-chain acyl-CoA isomers.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| LC System | UPLC |
| Column | Reversed-phase C18 |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.8) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 30 µL |
| MS System | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Capillary Voltage | 3.20 kV |
| Cone Voltage | 45 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 500 °C |
This data is a composite representation from multiple sources.[2]
Table 2: Example Retention Times for Branched vs. Linear Acyl-CoA Isomers
| Acyl-CoA Isomers | Retention Time (min) |
| n-Butyryl-CoA | 8.5 |
| Isobutyryl-CoA | 8.2 |
| n-Valeryl-CoA | 9.8 |
| Isovaleryl-CoA | 9.5 |
| 2-Methylbutyryl-CoA | 9.3 |
Note: These are example retention times to illustrate separation and will vary based on the specific chromatographic system and conditions. A UPLC-MS/MS method has been reported that can separate these isomeric species.[1][11]
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of Short-Chain Acyl-CoAs
This protocol is adapted from a method for quantifying short-chain acyl-CoAs, including isomeric species.[1][11]
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer (e.g., 100 mM KH2PO4, pH 4.9).[5]
-
Perform a solid-phase extraction (SPE) to purify and concentrate the acyl-CoAs.
-
Evaporate the purified extract to dryness and reconstitute in a solvent compatible with the initial mobile phase conditions, such as methanol, which has been shown to provide good stability for acyl-CoAs.[2]
-
-
Chromatographic Conditions:
-
Column: A high-strength silica (B1680970) C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 40% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions for each specific acyl-CoA of interest. This typically involves monitoring the fragmentation of the precursor ion to a common product ion.
-
Mandatory Visualization
Caption: Troubleshooting workflow for improving the resolution of acyl-CoA isomers.
Caption: Structural differences between linear and branched-chain acyl-CoAs.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 8. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry [agris.fao.org]
Technical Support Center: Radiolabeled 20-Methyldocosanoic Acid Synthesis
Welcome to the technical support center for the synthesis of radiolabeled 20-methyldocosanoic acid and other long-chain fatty acids. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during radiolabeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common challenges in synthesizing radiolabeled 20-methyldocosanoic acid?
A: Synthesizing a specialized long-chain fatty acid like 20-methyldocosanoic acid presents several challenges. Key difficulties include selecting the appropriate radioisotope and labeling position, achieving high radiochemical yield and purity, preventing degradation of the product through processes like radiolysis, and developing effective purification methods to separate the labeled product from precursors and impurities. For molecules with large molecular weights, achieving a sufficiently high specific activity for sensitive detection can also be a significant hurdle.[1]
Q2: Which radioisotope should I choose for labeling 20-methyldocosanoic acid?
A: The choice of radioisotope depends entirely on the intended application.
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For metabolic studies (ADME): Carbon-14 (¹⁴C) or Tritium (³H) are classic choices. They can be incorporated into the molecule's backbone, providing a tracer that behaves almost identically to the unlabeled compound.[1] ¹⁴C is often preferred for its stability, but achieving high specific activity can be challenging.
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For PET Imaging: Positron emitters like Fluorine-18 (¹⁸F) or Gallium-68 (⁶⁸Ga) are required.[2] These have short half-lives, necessitating rapid synthesis and purification protocols. Labeling with these isotopes usually involves attaching a prosthetic group or a chelator to the fatty acid.[2]
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For SPECT Imaging: Gamma emitters such as Iodine-123 (¹²³I) are commonly used.[3] Radioiodination of fatty acids has been a well-explored method for myocardial imaging.[3]
The following table summarizes the properties of commonly used radionuclides.
| Radionuclide | Half-Life | Emission Type | Primary Application | Key Considerations |
| Carbon-14 (¹⁴C) | 5730 years | Beta (β⁻) | ADME, In vitro assays | Low energy, requires multi-step synthesis from labeled precursors (e.g., [¹⁴C]KCN), stable label.[1] |
| Tritium (³H) | 12.3 years | Beta (β⁻) | Metabolic studies, Receptor binding | Higher specific activity than ¹⁴C, potential for isotopic exchange with protons. |
| Fluorine-18 (¹⁸F) | 109.8 min | Positron (β⁺) | PET Imaging | Short half-life requires fast chemistry and on-site cyclotron. |
| Gallium-68 (⁶⁸Ga) | 67.7 min | Positron (β⁺) | PET Imaging | Available from a ⁶⁸Ge/⁶⁸Ga generator, obviating a cyclotron; requires conjugation to a chelator like DOTA.[2] |
| Iodine-123 (¹²³I) | 13.2 hours | Gamma (γ) | SPECT Imaging | Can be attached via phenyl groups; potential for in vivo deiodination.[3] |
Q3: My radiochemical purity is low after the labeling reaction. What could be the cause?
A: Low radiochemical purity is a frequent issue that can stem from several factors. A primary cause is radiolysis , the process where the radiation emitted by the radionuclide degrades the labeled compound itself and other molecules in the solution.[4] Other causes include incomplete reactions, side reactions, and instability of the fatty acid under the reaction conditions.
The following flowchart can help troubleshoot this issue:
References
- 1. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Aspects on radiolabeling of 177Lu-DOTA-TATE: After C18 purification re-addition of ascorbic acid is required to maintain radiochemical purity | Maus | International Journal of Diagnostic Imaging [sciedu.ca]
Improving the yield of chemically synthesized 20-Methyldocosanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of chemically synthesized 20-Methyldocosanoyl-CoA.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low to No Product Formation
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Question: My reaction has yielded very little or no this compound. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product formation can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
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Reagent Quality:
-
20-Methyldocosanoic Acid: Ensure the starting fatty acid is of high purity. Impurities can interfere with the activation step. Consider repurification of the fatty acid if its purity is uncertain.
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Coenzyme A (CoA): CoA is susceptible to degradation. Use a fresh, high-quality batch of Coenzyme A trilithium salt. It is advisable to perform a thiol content assay (e.g., using Ellman's reagent) to confirm the activity of your CoA stock.
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Solvents and Reagents: All solvents must be anhydrous, particularly for the mixed anhydride (B1165640) synthesis method. Moisture will quench the reactive intermediates. Use freshly distilled solvents or commercially available anhydrous solvents. Other reagents like triethylamine (B128534) and isobutyl chloroformate should also be pure and dry.
-
-
Reaction Conditions:
-
Temperature Control: The activation of the carboxylic acid to form the mixed anhydride is typically performed at low temperatures (e.g., -15°C to 0°C) to minimize side reactions. Ensure your reaction is adequately cooled and the temperature is maintained throughout the activation step.
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Reaction Time: Insufficient reaction time for either the activation or the subsequent reaction with CoA will lead to incomplete conversion. Conversely, excessively long reaction times can lead to the degradation of the mixed anhydride. Refer to the detailed protocol for recommended reaction times.
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Stoichiometry: The molar ratio of reactants is critical. An excess of the activating agent (isobutyl chloroformate) is often used to ensure complete conversion of the fatty acid. However, a large excess can lead to side reactions.
-
-
Experimental Workflow:
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Review your experimental setup to ensure all additions were performed in the correct order and under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of moisture.
-
-
Issue 2: Product Degradation During Workup and Purification
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Question: I seem to be losing a significant amount of my product during the purification process. How can I minimize this?
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Answer: this compound, like other long-chain acyl-CoAs, can be prone to hydrolysis and other forms of degradation, especially at non-optimal pH and temperature.
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pH Control: Maintain a slightly acidic to neutral pH (around 6.0-7.0) during extraction and purification steps to minimize hydrolysis of the thioester bond.
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Temperature: Perform all purification steps at low temperatures (0-4°C) whenever possible to reduce the rate of degradation.
-
Purification Method:
-
Solid-Phase Extraction (SPE): This is a rapid and effective method for initial purification and can minimize the time the product is in solution.
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful tool for obtaining highly pure this compound. Use a buffered mobile phase to control pH. It is crucial to work quickly and cool the collected fractions immediately. Lyophilization of the purified fractions is the preferred method for solvent removal.
-
-
Issue 3: Presence of Multiple Impurities in the Final Product
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Question: My final product shows multiple peaks on HPLC analysis, indicating the presence of impurities. What are the likely side products and how can I avoid them?
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Answer: The formation of impurities is a common challenge in acyl-CoA synthesis. Understanding the potential side reactions can help in optimizing the procedure to minimize their formation.
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Symmetrical Anhydrides: A common side product is the symmetrical anhydride of 20-methyldocosanoic acid, which forms if the mixed anhydride reacts with another molecule of the fatty acid. This can be minimized by slow, controlled addition of isobutyl chloroformate to the reaction mixture at a low temperature.
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Unreacted Starting Materials: The presence of unreacted 20-methyldocosanoic acid and Coenzyme A indicates an incomplete reaction. This could be due to issues with reagent stoichiometry, reaction time, or temperature as discussed in "Issue 1".
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Hydrolyzed Product: The presence of 20-methyldocosanoic acid as an impurity in the final product could also be a result of product degradation during workup, as discussed in "Issue 2".
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The mixed anhydride method is a widely used and generally reliable approach for the synthesis of long-chain acyl-CoAs.[1] This method involves the activation of the carboxylic acid group of 20-methyldocosanoic acid with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a base (e.g., triethylamine) to form a mixed anhydride. This reactive intermediate is then reacted with the thiol group of Coenzyme A to form the desired thioester. For saturated fatty acids, this method can achieve high yields.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) can be used to monitor the disappearance of the starting fatty acid. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) can be employed to monitor the formation of the product and the consumption of reactants. A small aliquot of the reaction mixture can be quenched and analyzed at different time points.
Q3: What are the optimal storage conditions for this compound?
A3: this compound should be stored as a lyophilized powder at -80°C under an inert atmosphere. If in solution, it should be prepared in a slightly acidic buffer (pH ~6.0) and stored in small aliquots at -80°C to minimize freeze-thaw cycles.
Q4: Can I use a different method for synthesis?
A4: Yes, other methods such as the N-hydroxysuccinimide (NHS) ester method can also be used. This involves activating the fatty acid with N-hydroxysuccinimide to form an NHS ester, which then reacts with Coenzyme A. This method can also provide high yields and may be advantageous in certain situations.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the synthesis of long-chain acyl-CoAs, which can be adapted for this compound.
Table 1: Typical Reaction Conditions for Mixed Anhydride Synthesis
| Parameter | Value | Notes |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | Must be completely dry to prevent quenching of the mixed anhydride. |
| Base | Triethylamine (TEA) | Should be freshly distilled and dry. |
| Activating Agent | Isobutyl Chloroformate | Added dropwise to the solution of the fatty acid and TEA. |
| Activation Temperature | -15°C to 0°C | Crucial for minimizing side reactions. |
| Activation Time | 15 - 30 minutes | Monitor by TLC for the disappearance of the starting fatty acid. |
| CoA Solution | Coenzyme A trilithium salt in water | The pH should be adjusted to ~7.5 with sodium bicarbonate. |
| Reaction Temperature | 0°C to Room Temperature | The reaction is typically started at 0°C and allowed to warm to room temperature. |
| Reaction Time | 1 - 3 hours | Monitor by HPLC for product formation. |
| Expected Yield | 50 - 80% | Yields for saturated very-long-chain fatty acids are generally in this range.[1] |
Table 2: HPLC Purification Parameters for Long-Chain Acyl-CoAs
| Parameter | Condition | Notes |
| Column | C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm) | A preparatory or semi-preparatory column is suitable for purification. |
| Mobile Phase A | 50 mM Potassium Phosphate Buffer, pH 6.5 | Buffering is important to prevent hydrolysis. |
| Mobile Phase B | Acetonitrile | |
| Gradient | 20% to 100% B over 30 minutes | The gradient may need to be optimized based on the specific retention of the product. |
| Flow Rate | 1.0 mL/min | Adjust as needed for optimal separation. |
| Detection | UV at 260 nm | The adenine (B156593) moiety of Coenzyme A absorbs strongly at this wavelength. |
| Fraction Collection | Collect peaks corresponding to the product and immediately place on ice. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Mixed Anhydride Method
-
Preparation of Reactants:
-
Dissolve 20-methyldocosanoic acid (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
In a separate vial, prepare a solution of Coenzyme A trilithium salt (1.2 equivalents) in water, and adjust the pH to ~7.5 with a saturated solution of sodium bicarbonate.
-
-
Activation of the Fatty Acid:
-
Cool the THF solution containing the fatty acid and triethylamine to -15°C in a dry ice/acetone bath.
-
Slowly add isobutyl chloroformate (1.1 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction to proceed at -15°C for 30 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
-
Formation of this compound:
-
To the mixed anhydride solution, add the aqueous solution of Coenzyme A.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Workup:
-
Acidify the reaction mixture to pH ~6.0 with dilute HCl.
-
Extract the aqueous phase with n-butanol to recover the this compound.
-
Combine the organic extracts and wash with a small amount of water.
-
Remove the solvent under reduced pressure (rotary evaporation) at a temperature not exceeding 30°C.
-
-
Purification:
-
Purify the crude product by reverse-phase HPLC as described in Table 2.
-
Lyophilize the purified fractions to obtain this compound as a white powder.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
Technical Support Center: Validating the Purity of Synthetic 20-Methyldocosanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity of synthetic 20-Methyldocosanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of synthetic this compound?
A1: The primary methods for determining the purity of synthetic long-chain acyl-CoAs like this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] These techniques allow for the separation and quantification of the target compound from potential impurities.
Q2: My this compound sample appears to be degrading. How can I minimize this?
A2: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic. To minimize degradation, it is crucial to handle samples quickly at low temperatures (e.g., on ice) and store them at -80°C, preferably as a dry pellet.[3][4] For analysis, reconstituting the sample in methanol (B129727) or a buffered solution at a neutral pH, such as 50 mM ammonium (B1175870) acetate (B1210297), can enhance stability compared to unbuffered aqueous solutions.[3][4]
Q3: What are some common impurities I might find in my synthetic this compound preparation?
A3: Common impurities can include free Coenzyme A, the unconjugated 20-methyldocosanoic acid, and potentially shorter or longer-chain acyl-CoAs that may have been present in the starting materials or formed as byproducts during synthesis. Dephosphorylated versions of the acyl-CoA, known as acyl-dephospho-CoAs, can also be present.[5]
Q4: How can I improve the separation of this compound from other acyl-CoAs during HPLC analysis?
A4: To enhance chromatographic separation, using a C18 reversed-phase column is standard.[2][3] Employing a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 75 mM KH2PO4, pH 4.9) and an organic solvent like acetonitrile (B52724) is effective.[1][2] For very long-chain acyl-CoAs, optimizing the gradient to have a slower increase in the organic phase can improve resolution. The use of ion-pairing agents can also improve peak shape and separation.[3]
Q5: What is the characteristic fragmentation pattern for this compound in positive ion mode LC-MS/MS?
A5: In positive ion mode mass spectrometry, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[3][5][6][7] Another common fragment ion observed is at m/z 428, resulting from cleavage at the 5' diphosphates.[3][5][7] These characteristic fragments are useful for setting up Multiple Reaction Monitoring (MRM) experiments for specific and sensitive detection.
Troubleshooting Guides
Issue 1: Low or No Signal in HPLC-UV Analysis
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Prepare fresh samples and keep them on ice. Use a buffered reconstitution solution with a neutral pH.[3][4] |
| Incorrect Wavelength | Ensure the UV detector is set to 260 nm, the absorbance maximum for the adenine (B156593) base in Coenzyme A.[1][2] |
| Insufficient Sample Concentration | Concentrate the sample under a stream of nitrogen before injection. |
| Poor Recovery from Sample Preparation | If using Solid-Phase Extraction (SPE), ensure the cartridge type and elution method are optimized for long-chain acyl-CoAs.[3] |
Issue 2: Poor Peak Shape or Resolution in HPLC
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Use a gradient elution with a C18 column. A common system involves a potassium phosphate (B84403) buffer and acetonitrile.[1][2] Consider adding an ion-pairing agent to the mobile phase to improve peak symmetry.[3] |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Co-elution with Impurities | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting species. |
| Column Degradation | Flush the column with a strong solvent or replace it if performance does not improve. |
Issue 3: Inaccurate Quantification with LC-MS/MS
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Improve chromatographic separation to reduce the co-elution of the analyte with matrix components that can interfere with ionization.[3][4] |
| Matrix Effects | Construct calibration curves using a matrix that closely matches the sample to account for matrix effects.[3] A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[3] |
| Lack of a Suitable Internal Standard | Use a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA as an internal standard to correct for variations in extraction efficiency and instrument response.[3][8] |
| Non-Linearity | Ensure the calibration curve is linear over the expected concentration range of the samples. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol outlines a general method for the analysis of this compound purity using reversed-phase HPLC with UV detection.
-
Sample Preparation:
-
Reconstitute the synthetic this compound in a solution of 50% methanol and 50% 50 mM ammonium acetate (pH 7).[4]
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Conditions:
-
Data Analysis:
-
Integrate the peak area of this compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Purity Confirmation by LC-MS/MS
This protocol provides a method for the sensitive and specific detection of this compound using LC-MS/MS.
-
Sample Preparation:
-
Follow the same sample preparation steps as in Protocol 1.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution.
-
Column: C18 UHPLC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the very-long-chain acyl-CoA.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MS Method: Set up a Multiple Reaction Monitoring (MRM) method.
-
-
Data Analysis:
-
Confirm the identity of the this compound peak by its retention time and the presence of the specific MRM transitions.
-
Assess purity by comparing the peak area of the target compound to any other detected signals.
-
Visualizations
Caption: Workflow for HPLC-UV Purity Analysis.
Caption: Workflow for LC-MS/MS Purity Confirmation.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Upt.ake of 20-Methyldocosanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of 20-methyldocosanoic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 20-methyldocosanoic acid and why is its cellular uptake important?
A1: 20-methyldocosanoic acid is a very long-chain branched-chain fatty acid (VLCFA). Its efficient cellular uptake is crucial for studying its metabolic fate, its role in cellular processes, and for the development of drugs that may incorporate this fatty acid for targeted delivery or therapeutic effect.
Q2: What are the primary mechanisms for cellular uptake of long-chain fatty acids?
A2: The cellular uptake of long-chain fatty acids is a complex process that involves both passive diffusion and protein-mediated transport. Key proteins involved include the fatty acid translocase (CD36) and a family of fatty acid transport proteins (FATPs). These transporters facilitate the movement of fatty acids across the plasma membrane.[1][2]
Q3: Are there specific transporters identified for branched-chain fatty acids like 20-methyldocosanoic acid?
A3: Research suggests that transporters like CD36 are involved in the uptake of very long-chain fatty acids, with uptake efficiency increasing with the length of the fatty acid chain.[3][4] While not specific to branched-chain fatty acids, it is highly probable that CD36 and certain FATPs, such as FATP1, play a significant role in the transport of 20-methyldocosanoic acid.[5][6]
Q4: What cell lines are suitable for studying the uptake of 20-methyldocosanoic acid?
A4: Common cell lines used for studying fatty acid uptake include adipocyte-like cells (e.g., 3T3-L1), intestinal epithelial cells (e.g., Caco-2), and hepatocytes (e.g., HepG2). The choice of cell line should be guided by the specific research question and the expression levels of relevant fatty acid transporters in the chosen model.
Q5: How can I prepare 20-methyldocosanoic acid for cell culture experiments?
A5: Due to its hydrophobic nature, 20-methyldocosanoic acid should be complexed with fatty acid-free bovine serum albumin (BSA) to ensure its solubility and delivery to the cells in a physiologically relevant manner. A typical molar ratio of fatty acid to BSA is between 2:1 and 5:1.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no detectable uptake of 20-methyldocosanoic acid | Inadequate solubilization of the fatty acid. | Ensure 20-methyldocosanoic acid is properly complexed with fatty acid-free BSA. Prepare the complex by incubating the fatty acid with BSA at 37°C for at least 30 minutes with gentle agitation. |
| Low expression of fatty acid transporters in the chosen cell line. | Verify the expression of key transporters like CD36 and FATP1 in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to have high expression of these transporters or transiently overexpressing them. | |
| Suboptimal experimental conditions. | Optimize incubation time, temperature (typically 37°C), and the concentration of the fatty acid-BSA complex. Perform a time-course and dose-response experiment to determine the optimal conditions. | |
| High background signal in fluorescence-based assays | Incomplete removal of extracellular fluorescently labeled fatty acid. | Use a quenching agent to eliminate extracellular fluorescence. Alternatively, ensure thorough washing of the cells with a buffer containing BSA to remove unbound fatty acid. |
| Non-specific binding of the fluorescent probe. | Include appropriate controls, such as cells incubated with the fluorescent probe at 4°C to minimize active transport, or cells treated with a known inhibitor of fatty acid uptake. | |
| Inconsistent or variable results between experiments | Variability in cell health and confluence. | Maintain consistent cell culture practices. Ensure cells are healthy, within a specific passage number range, and seeded at a consistent density to reach a similar level of confluence for each experiment. |
| Inconsistent preparation of the fatty acid-BSA complex. | Prepare the fatty acid-BSA complex fresh for each experiment and use a consistent protocol for its preparation to ensure a uniform molar ratio. | |
| Difficulty in enhancing the uptake of 20-methyldocosanoic acid | Ineffective enhancement strategy. | Explore different strategies to enhance uptake. This could include co-treatment with insulin, which can promote the translocation of FATP1 to the plasma membrane.[6] Alternatively, consider genetic approaches to overexpress fatty acid transporters. |
| Saturation of transport machinery. | If using high concentrations of the fatty acid, the transport proteins may become saturated. Try using a lower concentration range to observe the effects of enhancers more clearly. |
Quantitative Data on Very Long-Chain Fatty Acid Uptake
Disclaimer: Specific quantitative data for the cellular uptake of 20-methyldocosanoic acid is limited in publicly available literature. The following table presents representative data for other very long-chain fatty acids to provide a comparative baseline. The uptake of 20-methyldocosanoic acid is expected to be influenced by similar factors.
| Fatty Acid | Cell Line | Condition | Uptake Velocity (nmol/min/mg protein) | Reference |
| Lignoceric Acid (C24:0) | COS7 | Control (vector) | ~0.1 | [3] |
| Lignoceric Acid (C24:0) | COS7 | CD36 Overexpression | ~0.4 | [3] |
| Palmitic Acid (C16:0) | COS7 | Control (vector) | ~0.5 | [3] |
| Palmitic Acid (C16:0) | COS7 | CD36 Overexpression | ~1.0 | [3] |
Experimental Protocols
Protocol 1: Measurement of 20-Methyldocosanoic Acid Uptake using a Fluorescent Analog
This protocol is adapted from standard methods for measuring long-chain fatty acid uptake. A fluorescent analog of a long-chain fatty acid (e.g., BODIPY-C12) can be used as a surrogate to optimize conditions before using radiolabeled 20-methyldocosanoic acid.
Materials:
-
Cell line of interest (e.g., Caco-2, 3T3-L1) cultured in appropriate plates (e.g., 96-well black, clear bottom)
-
20-methyldocosanoic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
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Fluorescently labeled long-chain fatty acid analog (e.g., BODIPY™ FL C₁₂)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Quenching solution (if using a fluorescence plate reader)
-
Phloretin (optional, as an inhibitor control)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Fatty Acid-BSA Complex: a. Prepare a stock solution of 20-methyldocosanoic acid in ethanol (B145695) or DMSO. b. Prepare a solution of fatty acid-free BSA in HBSS (e.g., 1% w/v). c. Add the fatty acid stock solution to the BSA solution to achieve the desired final concentration and molar ratio (e.g., 3:1 fatty acid:BSA). d. Incubate at 37°C for 30 minutes with gentle agitation to allow for complex formation.
-
Uptake Assay: a. Wash the cell monolayer twice with warm HBSS. b. Add the fatty acid-BSA complex (or fluorescent analog-BSA complex) to the cells and incubate at 37°C for the desired time (e.g., 1-15 minutes). For inhibitor controls, pre-incubate cells with the inhibitor (e.g., phloretin) for 15-30 minutes before adding the fatty acid. c. To stop the uptake, rapidly wash the cells three times with ice-cold HBSS containing 0.5% BSA to remove unbound fatty acid.
-
Quantification:
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Fluorescent Analog: Measure the intracellular fluorescence using a fluorescence plate reader or a fluorescence microscope.
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Radiolabeled 20-Methyldocosanoic Acid: Lyse the cells and measure the radioactivity using a scintillation counter. Normalize the counts to the total protein content of the cell lysate.
-
Visualizations
Caption: Experimental workflow for measuring the cellular uptake of 20-methyldocosanoic acid.
Caption: Key signaling components in the cellular uptake of long-chain fatty acids.
Caption: Troubleshooting logic for low cellular uptake of 20-methyldocosanoic acid.
References
- 1. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD36 Mediates Both Cellular Uptake of Very Long Chain Fatty Acids and Their Intestinal Absorption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic reprogramming through fatty acid transport protein 1 (FATP1) regulates macrophage inflammatory potential and adipose inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FATP1 is an insulin-sensitive fatty acid transporter involved in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with low abundance of 20-Methyldocosanoyl-CoA in samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low abundance of 20-Methyldocosanoyl-CoA and other very-long-chain acyl-CoAs in their samples.
Troubleshooting Guide: Low Signal Intensity of this compound
Low signal or complete signal loss for this compound during LC-MS/MS analysis is a common issue. This guide provides a systematic approach to identify and resolve the root cause of the problem.
Step 1: Isolate the Problem Domain
First, determine whether the issue lies with the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS). A simple diagnostic test is to prepare a fresh standard of a known very-long-chain acyl-CoA and directly infuse it into the mass spectrometer, bypassing the LC system.
| Test | Observation | Probable Cause | Next Step |
| Direct Infusion of Standard | Strong, stable signal | Issue is likely with the LC system or sample preparation. | Proceed to Step 2. |
| Weak or no signal | Issue is likely with the mass spectrometer or ion source.[1] | Proceed to Step 3. |
Step 2: Troubleshooting the LC System and Sample Preparation
If the direct infusion test is successful, the problem likely originates from sample extraction, cleanup, or the chromatography itself.
| Potential Issue | Typical Observation | Recommended Action & Expected Outcome |
| Inefficient Extraction | Low recovery of this compound from the biological matrix. | Action: Implement a robust solid-phase extraction (SPE) protocol optimized for long-chain acyl-CoAs.[2][3][4][5] Expected Outcome: Increased recovery, typically in the range of 70-90%, leading to a significant increase in signal intensity. |
| Ion Suppression/Matrix Effects | Signal intensity is significantly lower in the sample matrix compared to a clean standard solution. | Action 1: Improve sample cleanup using SPE to remove interfering compounds like phospholipids. Action 2: Dilute the sample extract to reduce the concentration of matrix components. Expected Outcome: A sharper, more intense peak with reduced baseline noise. |
| Poor Chromatography | Broad, tailing, or split peaks for this compound. | Action 1: Use a C18 or C8 reversed-phase column suitable for lipid analysis.[6] Action 2: Optimize the mobile phase gradient. A slower gradient may improve peak shape. Action 3: Ensure the sample is fully dissolved in the initial mobile phase before injection. Expected Outcome: Symmetrical, narrow peaks leading to better signal-to-noise and more accurate integration. |
| Analyte Degradation | Loss of this compound during sample preparation. | Action: Keep samples on ice or at 4°C throughout the extraction process. Use fresh, high-purity solvents. Expected Outcome: Preservation of the analyte leading to a more consistent and higher signal. |
Step 3: Troubleshooting the Mass Spectrometer
If the direct infusion of a standard yields a poor signal, the issue is likely within the MS instrument.
| Potential Issue | Typical Observation | Recommended Action & Expected Outcome |
| Suboptimal Ionization | Weak signal for this compound in positive electrospray ionization (ESI) mode. | Action 1: Clean the ion source. Contamination can significantly suppress the signal.[7] Action 2: Optimize source parameters (e.g., capillary voltage, gas flow, temperature).[8] Action 3: Consider chemical derivatization of the fatty acid to enhance ionization efficiency.[9][10][11] Expected Outcome: A substantial increase in signal intensity, potentially by orders of magnitude. |
| Incorrect MS/MS Parameters | Low fragment ion intensity in Multiple Reaction Monitoring (MRM) mode. | Action 1: Confirm the correct precursor ion (e.g., [M+H]+) is selected in Q1. Action 2: Optimize the collision energy (CE) and other MS/MS parameters for the specific transition of this compound. A common transition for acyl-CoAs is the neutral loss of the phospho-ADP moiety (507 Da).[6][12] Expected Outcome: Maximized fragment ion signal for sensitive and specific detection. |
| Mass Calibration Drift | Inaccurate mass measurement leading to signal attenuation. | Action: Perform a routine mass calibration of the instrument according to the manufacturer's protocol. Expected Outcome: Accurate mass detection and restored signal intensity. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound often present in low abundance in biological samples?
A1: Very-long-chain acyl-CoAs like this compound are key metabolic intermediates rather than storage molecules. Their cellular concentrations are tightly regulated and generally kept low to avoid potential toxicity and to maintain metabolic flux.
Q2: What is the most effective method for extracting this compound from tissues?
A2: A combination of organic solvent extraction followed by solid-phase extraction (SPE) is highly effective. A common procedure involves homogenizing the tissue in a buffer, followed by extraction with a mixture of acetonitrile (B52724) and isopropanol. The resulting extract is then purified using an anion-exchange SPE column to isolate the acyl-CoA species.[2][3][4][13] This approach provides high recovery and removes many interfering substances.
Q3: What are the optimal LC-MS/MS settings for detecting this compound?
A3: For LC, a C18 reversed-phase column with a gradient of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile is effective for separating long-chain acyl-CoAs.[6][14] For MS/MS, use positive electrospray ionization (ESI) mode and monitor for the characteristic neutral loss of 507 Da from the protonated molecule ([M+H]+).[6][12] The specific MRM transition for this compound would need to be optimized, but would be based on its molecular weight.
Q4: Can derivatization improve the signal of this compound?
A4: Yes, derivatization can significantly enhance the signal. Since the intact acyl-CoA can be challenging to analyze directly, a common strategy is to first hydrolyze the thioester bond to release the 20-methyldocosanoic acid. This fatty acid can then be derivatized to improve its chromatographic properties and ionization efficiency.[9][10][11]
Q5: What is the likely metabolic fate of this compound in the cell?
A5: As a branched-chain very-long-chain fatty acyl-CoA, it is likely metabolized through a combination of alpha- and beta-oxidation within the peroxisomes and mitochondria.[15][16] The methyl branch would necessitate an initial alpha-oxidation step to remove a single carbon, after which the straightened chain can undergo beta-oxidation.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Enrichment of this compound
This protocol is adapted from established methods for the enrichment of long-chain acyl-CoAs from tissue samples.[2][3]
Materials:
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Tissue sample (50-100 mg)
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Homogenization Buffer: 100 mM KH2PO4, pH 4.9
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Extraction Solvents: Acetonitrile (ACN), 2-Propanol
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SPE Columns: Anion-exchange (e.g., 2-(2-pyridyl)ethyl functionalized silica)
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Wash Solution: Acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v)
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Elution Solution: Methanol/250 mM ammonium formate (B1220265) (4:1, v/v)
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Internal Standard (e.g., C17:0-CoA)
Procedure:
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Homogenization: Homogenize the frozen tissue in 1 mL of ice-cold Homogenization Buffer containing the internal standard. Add 1 mL of 2-Propanol and homogenize again.
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Extraction: Add 2 mL of ACN, vortex vigorously for 2 minutes, and then centrifuge at 12,000 x g for 10 minutes at 4°C.
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SPE Column Conditioning: Condition the SPE column with 2 mL of the Wash Solution.
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Sample Loading: Load the supernatant from the extraction onto the conditioned SPE column.
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Washing: Wash the column with 2 mL of the Wash Solution to remove impurities.
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Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution.
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Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: Workflow for the enrichment of this compound.
Caption: Proposed metabolic pathway for this compound.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 20-Methyldocosanoyl-CoA and Docosanoyl-CoA for Researchers and Drug Development Professionals
In the landscape of lipidomics and drug development, understanding the nuanced differences between structurally similar lipid molecules is paramount. This guide provides a detailed comparative analysis of 20-Methyldocosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA (VLCFA-CoA), and its straight-chain counterpart, docosanoyl-CoA. This comparison is crucial for researchers investigating metabolic pathways, enzyme kinetics, and the development of therapeutics targeting lipid metabolism.
Introduction to this compound and Docosanoyl-CoA
Docosanoyl-CoA , also known as behenoyl-CoA, is a saturated very-long-chain fatty acyl-CoA derived from docosanoic acid (behenic acid), a 22-carbon straight-chain fatty acid.[1] It is a key intermediate in the synthesis of complex lipids, such as triacylglycerols, and serves as a substrate for mitochondrial β-oxidation to generate energy.
This compound is an iso-branched-chain very-long-chain fatty acyl-CoA. The presence of a methyl group at the 20th carbon position introduces a structural difference that significantly influences its metabolic fate and physical properties compared to its straight-chain isomer. While specific data for this compound is limited, its properties can be inferred from the well-studied characteristics of other branched-chain fatty acids (BCFAs).
Physicochemical Properties
| Property | This compound (Inferred) | Docosanoyl-CoA | Reference |
| Molecular Formula | C46H84N7O17P3S | C45H82N7O17P3S | [1] |
| Molecular Weight | ~1118.19 g/mol | 1104.16 g/mol | [1] |
| Melting Point | Lower than docosanoyl-CoA | Higher than this compound | General BCFA properties |
| Membrane Fluidity | Increases membrane fluidity | Decreases membrane fluidity (promotes packing) | General BCFA properties |
| Critical Micelle Concentration (CMC) | Expected to be higher than docosanoyl-CoA | Varies with conditions; generally in the micromolar range for long-chain acyl-CoAs | [2][3][4] |
Metabolic Pathways: A Tale of Two Compartments
The most significant distinction between this compound and docosanoyl-CoA lies in their primary sites of metabolism. Straight-chain VLCFAs are predominantly catabolized in the mitochondria, whereas branched-chain VLCFAs are primarily handled by peroxisomes.[5][6][7][8]
dot
Caption: Comparative metabolic pathways of docosanoyl-CoA and this compound.
Mitochondrial β-Oxidation of Docosanoyl-CoA
Docosanoyl-CoA undergoes β-oxidation within the mitochondrial matrix.[9][10][11] This process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons, producing acetyl-CoA, NADH, and FADH2.[9][10][11] The acetyl-CoA then enters the citric acid cycle for complete oxidation and ATP production.[9]
Peroxisomal β-Oxidation of this compound
Due to its branched structure, this compound is a substrate for peroxisomal β-oxidation.[7][8] This pathway differs from its mitochondrial counterpart in several key aspects:
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First Enzyme: The initial dehydrogenation is catalyzed by a FAD-dependent acyl-CoA oxidase, which transfers electrons directly to oxygen, producing hydrogen peroxide (H2O2).[5][12] This step does not generate FADH2 for the electron transport chain.
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Subsequent Enzymes: The subsequent hydration and dehydrogenation steps are carried out by a bifunctional enzyme.
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Thiolase Specificity: Peroxisomal thiolases cleave the branched-chain acyl-CoA, yielding acetyl-CoA and, in the case of iso-BCFAs, propionyl-CoA.
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Incomplete Oxidation: Peroxisomal β-oxidation does not proceed to completion. It shortens the fatty acyl chain to a medium-chain fatty acyl-CoA, which is then transported to the mitochondria for complete oxidation.[8][13]
Enzyme Kinetics: A Reflection of Substrate Specificity
The enzymes involved in the activation and degradation of fatty acyl-CoAs exhibit distinct substrate specificities for straight-chain versus branched-chain molecules. While specific kinetic data for the two molecules of interest are not available, general trends can be extrapolated from studies on analogous compounds.
| Enzyme | Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Cellular Location | Reference |
| Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) | Docosanoic Acid | Lower Km (higher affinity) for straight-chain VLCFAs | Higher Vmax for straight-chain VLCFAs | Endoplasmic Reticulum, Peroxisomes | [14][15] |
| 20-Methyldocosanoic Acid (Inferred) | Higher Km (lower affinity) compared to straight-chain counterparts | Lower Vmax compared to straight-chain counterparts | Endoplasmic Reticulum, Peroxisomes | [16][17][18] | |
| Mitochondrial β-Oxidation Enzymes | Docosanoyl-CoA | Efficiently metabolized | High | Mitochondria | [19] |
| This compound | Not a preferred substrate | Low to negligible | Mitochondria | [7] | |
| Peroxisomal β-Oxidation Enzymes | Docosanoyl-CoA | Can be a substrate, but less preferred than BCFAs | Moderate | Peroxisomes | [13][20] |
| This compound | Preferred substrate over straight-chain VLCFAs | High | Peroxisomes | [7][8][13] |
Experimental Protocols
Synthesis of Very-Long-Chain Fatty Acyl-CoAs
The chemical synthesis of VLCFA-CoAs can be challenging due to the lability of the thioester bond and the poor solubility of the reactants in a common solvent. A general chemo-enzymatic approach can be employed.
dot
Caption: General workflow for the chemical synthesis of VLCFA-CoAs.
Protocol Outline:
-
Activation of the Fatty Acid: The carboxylic acid of the VLCFA (docosanoic acid or 20-methyldocosanoic acid) is activated to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).
-
Thioesterification: The activated fatty acid is then reacted with the free thiol group of Coenzyme A in a suitable buffer system (e.g., sodium bicarbonate) to form the thioester bond.
-
Purification: The resulting VLCFA-CoA is purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC).
Analysis by UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.
dot
Caption: Workflow for the analysis of VLCFA-CoAs by UPLC-MS/MS.
Protocol Outline:
-
Sample Preparation: Tissues or cells are homogenized in a buffer containing an internal standard (e.g., a deuterated or odd-chain acyl-CoA).
-
Extraction: Acyl-CoAs are extracted from the lysate using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.[21][22][23]
-
UPLC Separation: The extracted acyl-CoAs are separated on a reverse-phase UPLC column (e.g., C18) using a gradient of aqueous and organic mobile phases.[21][22][23]
-
MS/MS Detection: The separated molecules are ionized (typically by electrospray ionization) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[21][22][23]
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard.
Conclusion
The methyl branch on this compound fundamentally alters its metabolism compared to the straight-chain docosanoyl-CoA. These differences, summarized by their distinct subcellular metabolic compartments and the substrate specificities of the involved enzymes, have significant implications for cellular physiology and the design of therapeutic interventions. For researchers in drug development, understanding these divergent pathways is critical for designing specific inhibitors or modulators of lipid metabolism and for interpreting the results of lipidomic studies. While direct comparative experimental data for these two specific molecules remains a research gap, the established principles of straight-chain versus branched-chain fatty acid metabolism provide a robust framework for their investigation.
References
- 1. docosanoyl-CoA | C43H78N7O17P3S | CID 168166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Beta oxidation in mitochondria and peroxisomes andglyoxysomes [m.antpedia.com]
- 6. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. aocs.org [aocs.org]
- 12. sciencecodons.com [sciencecodons.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Acyl-coenzyme A synthetases in metabolic control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 20. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα [mdpi.com]
- 21. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Showdown: Unraveling the Fates of 20-Methyldocosanoyl-CoA and its Straight-Chain Counterpart, Docosanoyl-CoA
A comparative analysis for researchers, scientists, and drug development professionals.
The metabolic journey of very long-chain fatty acids (VLCFAs) is a critical area of study, with implications for numerous physiological and pathological processes. This guide provides a detailed comparison of the metabolic fates of two C22 fatty acyl-CoAs: the straight-chain docosanoyl-CoA and its branched-chain analog, 20-methyldocosanoyl-CoA. Understanding the distinct pathways governing their breakdown is crucial for developing therapeutic strategies for metabolic disorders.
At a Glance: Key Metabolic Differences
The primary divergence in the metabolism of these two molecules lies in their initial breakdown pathways, dictated by their structural differences. Docosanoyl-CoA, a saturated straight-chain fatty acid, is a substrate for peroxisomal beta-oxidation. In contrast, the presence of a methyl group on the 20th carbon of this compound sterically hinders the standard beta-oxidation machinery, necessitating an alternative route known as alpha-oxidation.
| Feature | Docosanoyl-CoA | This compound |
| Primary Metabolic Pathway | Peroxisomal Beta-Oxidation | Alpha-Oxidation followed by Beta-Oxidation |
| Initial Oxidative Step | Dehydrogenation | Hydroxylation |
| Carbon Loss per Cycle | 2 carbons (as Acetyl-CoA) | 1 carbon (as CO2) in the initial alpha-oxidation step |
| Key Initial Enzyme | Acyl-CoA Oxidase | Phytanoyl-CoA Hydroxylase (or analogous enzyme) |
| Initial Metabolic Products | Acetyl-CoA, H2O2, shortened Acyl-CoA | Pristanal (or analogous aldehyde), Formyl-CoA |
| Subsequent Metabolism | Further rounds of beta-oxidation in peroxisomes and then mitochondria | The resulting straight-chain acyl-CoA enters the beta-oxidation pathway |
The Metabolic Pathways: A Detailed Look
Docosanoyl-CoA: The Path of Peroxisomal Beta-Oxidation
As a very long-chain fatty acid, docosanoyl-CoA is too long to be directly metabolized in the mitochondria. Instead, its breakdown is initiated in the peroxisomes.[1] The process involves a series of four enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA and hydrogen peroxide (H2O2).[2] The shortened acyl-CoAs are then transported to the mitochondria for complete oxidation to CO2 and water, generating ATP.
This compound: The Alpha-Oxidation Detour
The methyl group on the beta-carbon (C20) of this compound acts as a roadblock for the initial enzyme of beta-oxidation. To circumvent this, the cell employs the alpha-oxidation pathway, which is also localized to the peroxisomes.[3][4] This pathway removes a single carbon from the carboxyl end of the fatty acid.
The process begins with the hydroxylation of the alpha-carbon, followed by decarboxylation, which releases the original carboxyl carbon as CO2. This results in a fatty acid that is one carbon shorter and, crucially, has the methyl group now at the alpha-position, making it a suitable substrate for the next round of beta-oxidation. The resulting straight-chain fatty acyl-CoA can then enter the conventional beta-oxidation pathway.
Experimental Protocols
1. In Vitro Fatty Acid Oxidation Assay
This protocol is designed to measure the rate of fatty acid oxidation in cultured cells or isolated mitochondria by quantifying the production of metabolic end products from a radiolabeled substrate.
-
Materials:
-
Cultured cells (e.g., hepatocytes, fibroblasts) or isolated mitochondria.
-
Radiolabeled substrate: [1-¹⁴C]docosanoic acid or [1-¹⁴C]20-methyldocosanoic acid.
-
Scintillation fluid and counter.
-
Cell culture medium, PBS, and other necessary reagents.
-
-
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to confluence.
-
Substrate Preparation: Prepare a stock solution of the ¹⁴C-labeled fatty acid complexed to bovine serum albumin (BSA).
-
Incubation: Wash the cells with PBS and add the incubation medium containing the radiolabeled substrate.
-
Metabolic Trapping: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C. During this time, the cells will metabolize the fatty acid, releasing ¹⁴CO₂ and acid-soluble metabolites (ASMs). A filter paper soaked in a CO₂ trapping agent (e.g., NaOH) can be placed in the well to capture the released ¹⁴CO₂.
-
Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Quantification:
-
For ¹⁴CO₂: Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity.
-
For ASMs: Centrifuge the plate, collect the supernatant, and measure the radioactivity in a scintillation counter.
-
-
Data Analysis: Calculate the rate of fatty acid oxidation as nanomoles of substrate oxidized per hour per milligram of protein.
-
2. Oxygen Consumption Rate (OCR) Assay
This method measures the rate of oxygen consumption, which is an indicator of mitochondrial respiration and fatty acid oxidation, using an extracellular flux analyzer.
-
Materials:
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer).
-
Specific cell culture microplates for the analyzer.
-
Assay medium and supplements (e.g., L-carnitine, glucose).
-
Docosanoic acid and 20-methyldocosanoic acid substrates.
-
Inhibitors of fatty acid oxidation (e.g., etomoxir) for control experiments.
-
-
Procedure:
-
Cell Seeding: Seed cells in the specific microplate and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with the assay medium and incubate in a non-CO₂ incubator for 1 hour.
-
Substrate Injection: Load the fatty acid substrates into the injection ports of the sensor cartridge.
-
Measurement: Place the cell plate in the analyzer and measure the basal OCR. Then, inject the fatty acid substrates and monitor the change in OCR.
-
Inhibitor Studies: To confirm that the observed OCR is due to fatty acid oxidation, inject an inhibitor like etomoxir (B15894) and observe the subsequent decrease in OCR.
-
Data Analysis: Analyze the OCR data to determine the rate of fatty acid-fueled respiration.
-
Concluding Remarks
The metabolic fates of docosanoyl-CoA and this compound are fundamentally different, highlighting the specificity of cellular metabolic machinery. While the straight-chain analog proceeds directly to peroxisomal beta-oxidation, the branched-chain structure of this compound necessitates an initial alpha-oxidation step. These distinct pathways have significant implications for cellular energy homeostasis and the pathophysiology of metabolic diseases characterized by the accumulation of specific fatty acids. The provided experimental protocols offer robust methods for investigating these pathways and can be adapted to explore the effects of potential therapeutic agents on VLCFA metabolism. Further research directly comparing the kinetics and regulation of these pathways will be invaluable for a comprehensive understanding of lipid metabolism.
References
Comparative Analysis of Acyl-CoA Synthetase Kinetics with Very-Long-Chain Fatty Acids
A detailed guide for researchers, scientists, and drug development professionals on the enzymatic activity of Acyl-CoA Synthetases with a focus on substrates analogous to 20-Methyldocosanoyl-CoA.
Comparative Kinetic Data of Very-Long-Chain Acyl-CoA Synthetases
The following table summarizes the kinetic parameters of various ACSVL/FATP isoforms with different long-chain and very-long-chain fatty acid substrates. This data provides a baseline for estimating the potential activity with this compound. The substrate specificity of these enzymes is a key determinant in their biological function, from lipid metabolism to cellular signaling.[1][2][3]
| Enzyme Isoform | Substrate | Apparent K_m (µM) | Apparent V_max (nmol/min/mg) | Reference |
| FATP1 (murine) | Palmitic acid (C16:0) | 2.5 | 1200 | [4] |
| Lignoceric acid (C24:0) | 3.0 | 110 | [4] | |
| ACSVL1 (human) | Phytanic acid (branched C20) | Data not available | Active | [5] |
| Pristanic acid (branched C15) | Data not available | Active | [5] | |
| ACSL1 | Palmitic acid (C16:0) | 4 | 2000 | [2] |
| Oleic acid (C18:1) | 4 | 3300 | [2] | |
| ACSL4 | Arachidonic acid (C20:4) | 7 | 4100 | [2] |
Note: The kinetic values are sourced from various studies and experimental conditions may differ.
Experimental Protocols
A detailed understanding of the methodologies used to obtain kinetic data is essential for experimental design and data interpretation. Below are generalized protocols for assaying acyl-CoA synthetase activity.
1. Radiometric Assay for Acyl-CoA Synthetase Activity
This method is a highly sensitive and widely used approach to measure the activity of long-chain acyl-CoA synthetases.[4][6]
a. Materials and Reagents:
-
Cell or tissue lysates containing the acyl-CoA synthetase of interest
-
Radiolabeled fatty acid (e.g., [1-¹⁴C]this compound or a suitable analog)
-
ATP (Adenosine triphosphate)
-
Coenzyme A (CoA)
-
MgCl₂ (Magnesium chloride)
-
Bovine serum albumin (BSA), fatty acid-free
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Dole's reagent (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1 v/v/v)
-
Heptane
-
Scintillation cocktail and counter
b. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, CoA, MgCl₂, and BSA.
-
Add the radiolabeled fatty acid to the reaction mixture.
-
Initiate the reaction by adding the cell or tissue lysate.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding Dole's reagent.
-
Add heptane and water to separate the phases. The unreacted radiolabeled fatty acid will partition into the upper heptane phase, while the radiolabeled acyl-CoA will remain in the lower aqueous phase.
-
Collect the aqueous phase and measure the radioactivity using a scintillation counter.
-
Calculate the amount of acyl-CoA produced based on the specific activity of the radiolabeled fatty acid.
2. Fluorometric Assay for Acyl-CoA Synthetase Activity
This is a continuous, high-throughput alternative to the radiometric assay.
a. Materials and Reagents:
-
Acyl-CoA Synthetase Assay Kit (e.g., Abcam ab273315 or similar)[7]
-
Cell or tissue lysates
-
Substrate fatty acid (this compound)
-
Assay buffer
-
Enzyme mix, developer, and probe (as provided in the kit)
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader
b. Procedure:
-
Prepare samples and standards as per the kit instructions.
-
Add the reaction mix containing the substrate, ATP, and CoA to each well.
-
Add the enzyme mix, developer, and probe to all wells.
-
Initiate the reaction by adding the cell or tissue lysate.
-
Measure the fluorescence in a kinetic mode at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at 37°C for 30-60 minutes.
-
The rate of increase in fluorescence is proportional to the acyl-CoA synthetase activity.
-
Calculate the enzyme activity based on a standard curve.
Visualizations
Diagram of Fatty Acid Activation and Metabolism
The following diagram illustrates the general pathway of fatty acid activation by acyl-CoA synthetase and its entry into metabolic pathways.
Caption: General pathway of fatty acid activation and metabolism.
Experimental Workflow for Acyl-CoA Synthetase Kinetics
The logical flow of an experiment to determine the kinetic parameters of an acyl-CoA synthetase is depicted below.
References
- 1. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-coenzyme A synthetases in metabolic control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
A Comparative Guide to the Role of Branched-Chain Very-Long-Chain Fatty Acids in Lipidomics
In the intricate world of lipidomics, Very-Long-Chain Fatty Acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial players in a multitude of cellular processes.[1][2] While straight-chain VLCFAs are well-documented, their branched-chain counterparts, such as the theoretical 20-Methyldocosanoyl-CoA, remain less characterized. This guide provides a comparative analysis of the structural and functional roles of straight-chain versus methyl-branched VLCFAs, offering insights into their significance in cellular biology and disease.
Structural and Functional Distinctions: Straight-Chain vs. Methyl-Branched VLCFAs
The primary distinction between these two subclasses of VLCFAs lies in their molecular architecture, which profoundly influences their physicochemical properties and biological functions. Straight-chain VLCFAs are linear hydrocarbon chains, while branched-chain VLCFAs possess one or more methyl groups along their backbone.[3][4] This seemingly minor structural variance has significant implications for lipid membrane dynamics and cellular signaling.
Methyl-branching introduces a kink in the fatty acid chain, which disrupts the tight packing of lipids in cellular membranes.[5] This leads to an increase in membrane fluidity and a lowering of the melting point compared to their straight-chain counterparts.[5] Monomethyl branched-chain fatty acids (mmBCFAs) are integral to maintaining membrane function, particularly in regulating fluidity and proton permeability.[6]
| Feature | Straight-Chain VLCFAs | Methyl-Branched VLCFAs (BCFAs) |
| Structure | Linear hydrocarbon chain | Hydrocarbon chain with one or more methyl branches[3] |
| Melting Point | Higher | Lower |
| Membrane Packing | Tightly packed | Less ordered, disrupts packing[5] |
| Membrane Fluidity | Decrease fluidity | Increase fluidity[5] |
| Primary Function | Energy storage, structural components of myelin and skin barrier[7] | Regulation of membrane fluidity, signaling[6] |
| Metabolism | Primarily peroxisomal β-oxidation[1][8] | Peroxisomal α- and β-oxidation[9] |
VLCFAs in Cellular Signaling: The PPARα Pathway
Both straight-chain and branched-chain VLCFAs, particularly their CoA esters, are significant ligands for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[10] The binding of these fatty acyl-CoAs to PPARα induces a conformational change in the receptor, leading to the transcription of genes involved in fatty acid oxidation.[10]
Interestingly, studies have shown that the CoA thioesters of both common VLCFAs (C20-C24) and branched-chain fatty acids (phytanoyl-CoA, pristanoyl-CoA) bind to PPARα with high affinity.[10] However, the free forms of branched-chain fatty acids like phytanic acid and pristanic acid are more potent transcriptional activators of PPARα than even unsaturated VLCFAs.[10]
Quantitative Analysis of VLCFAs in Peroxisomal Disorders
The accumulation of VLCFAs is a biochemical hallmark of several genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[11][12] In these conditions, impaired peroxisomal β-oxidation leads to elevated levels of VLCFAs in plasma and tissues.[7][13] The ratio of C26:0 to C22:0 is a key diagnostic marker.[12][14]
| Analyte | Control Group | X-ALD Patients | Zellweger Syndrome Patients |
| C26:0 (µg/mL) | 0.08 ± 0.03 | 2.61 ± 0.97 | 5.20 ± 1.78[15] |
| C26:0/C22:0 Ratio | 0.01 ± 0.005 | 0.30 ± 0.13 | 0.65 ± 0.18[15] |
Data presented as mean ± standard deviation. Values are indicative and may vary between laboratories.
Recent studies have also highlighted C26:0-lysophosphatidylcholine (C26:0-LPC) as a superior diagnostic marker for these disorders, showing increased levels in all patient samples.[16][17]
Experimental Protocols for VLCFA Analysis
The gold standard for the quantification of VLCFAs in biological samples is gas chromatography-mass spectrometry (GC-MS).[12][18] More rapid methods using electrospray ionization mass spectrometry (ESI-MS) have also been developed.[11][19]
Protocol: VLCFA Analysis by GC-MS
-
Sample Preparation & Hydrolysis:
-
Extraction:
-
Derivatization:
-
Convert the fatty acids to their methyl esters (FAMEs) to increase their volatility for GC analysis.[18]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The fatty acids are separated based on their chain length and volatility on the GC column.
-
The mass spectrometer detects and quantifies the individual fatty acids based on their mass-to-charge ratio.
-
Conclusion
While specific data on this compound is limited, a comparative analysis of straight-chain and branched-chain VLCFAs reveals fundamental differences in their roles within lipidomics. The introduction of a methyl branch significantly alters the physical properties of VLCFAs, enhancing membrane fluidity and modulating cellular signaling pathways. These distinctions are critical for understanding the complex interplay of lipids in health and disease, and for the development of novel diagnostic and therapeutic strategies for disorders associated with aberrant VLCFA metabolism. Further research into the specific functions of individual branched-chain VLCFAs will undoubtedly uncover new layers of complexity in the lipidome.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Branched chain fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 5. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monomethyl Branched-Chain Fatty Acids Play an Essential Role in Caenorhabditis elegans Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 8. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 9. A comparative study of straight chain and branched chain fatty acid oxidation in skin fibroblasts from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Ratios for very-long-chain fatty acids in plasma of subjects with peroxisomal disorders, as determined by HPLC and validated by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders | PLOS One [journals.plos.org]
- 16. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders [frontiersin.org]
- 18. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
Functional Differences Between 20-Methyldocosanoyl-CoA and Other Branched-Chain Acyl-CoAs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates and functional roles of various branched-chain acyl-CoAs (BCACoAs), with a specific focus on contrasting the inferred metabolism of the very-long-chain 20-Methyldocosanoyl-CoA with well-characterized short-chain and complex branched-chain analogues. The information is supported by experimental data and detailed methodologies for key analytical procedures.
Introduction to Branched-Chain Acyl-CoAs
Acyl-Coenzyme A (acyl-CoA) molecules are critical metabolic intermediates in the synthesis and degradation of fatty acids.[1] They are involved in energy production through β-oxidation, the synthesis of complex lipids, and cellular signaling.[1] Branched-chain acyl-CoAs, derived from the catabolism of branched-chain amino acids (e.g., isoleucine) or from dietary sources like phytanic acid, present unique metabolic challenges due to their stereochemistry and the position of their methyl groups.[2][3] The functional role and metabolic pathway of a BCACoA are primarily determined by two structural features: acyl-chain length and the position of the methyl branch .
This guide compares the following representative BCACoAs to illustrate these functional differences:
-
(S)-2-Methylbutyryl-CoA: A short-chain BCACoA derived from isoleucine metabolism.
-
Phytanoyl-CoA: A complex, long-chain BCACoA with a methyl group at the β-carbon (C3), preventing direct β-oxidation.
-
Pristanoyl-CoA: The α-oxidation product of phytanoyl-CoA, featuring a methyl group at the α-carbon (C2).
-
This compound: A very-long-chain (C23) BCACoA. Its specific metabolism is not extensively documented and is inferred here based on established principles of fatty acid oxidation.
Comparative Metabolic Pathways
The structure of a BCACoA dictates its subcellular processing site (mitochondria vs. peroxisome) and the specific enzymatic pathway required for its catabolism. Very-long-chain (>C20) and complex branched-chain fatty acids are primarily handled by peroxisomes, as mitochondrial enzymes are not equipped to process them.[4][5]
Short-chain BCACoAs like (S)-2-methylbutyryl-CoA are processed within the mitochondria. This specific molecule is an intermediate in the catabolism of L-isoleucine.[6][7] Its degradation is catalyzed by Short/Branched Chain Acyl-CoA Dehydrogenase (ACADSB) , which converts it to tiglyl-CoA.[7] Subsequent steps yield acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.[7]
Phytanic acid, a dietary fatty acid, is converted to phytanoyl-CoA. The methyl group at the C3 (β) position sterically hinders the action of acyl-CoA dehydrogenases, making direct β-oxidation impossible.[1][6] Therefore, it must first undergo α-oxidation in the peroxisome. This process involves the removal of the carboxyl carbon as CO₂, yielding pristanoyl-CoA, which is one carbon shorter and has a methyl group at the C2 (α) position.[1][3]
-
Pristanoyl-CoA: As the product of phytanoyl-CoA α-oxidation, pristanoyl-CoA can be degraded via peroxisomal β-oxidation.[6][8] This pathway utilizes a distinct set of enzymes compared to those for straight-chain fatty acids, including Acyl-CoA Oxidase 2 (ACOX2) and ACOX3 .[5][9] The process yields both acetyl-CoA and propionyl-CoA until the acyl chain is sufficiently shortened for transport to the mitochondria for final oxidation.[10]
-
This compound (Inferred Pathway): As a very-long-chain (C23) acyl-CoA, its initial degradation must occur in the peroxisome.[4][5] The methyl group is at the C20 position, far from the β-carbon, thus it does not block β-oxidation. It is therefore predicted to be a direct substrate for the peroxisomal β-oxidation pathway that handles straight-chain and other non-β-blocked fatty acids, likely initiated by Acyl-CoA Oxidase 1 (ACOX1) . The molecule would undergo several cycles of β-oxidation, releasing acetyl-CoA units. Because it has an odd number of carbons in its backbone (C21 + methyl group), the final peroxisomal or subsequent mitochondrial cycle would be expected to produce one molecule of propionyl-CoA and one molecule of acetyl-CoA.
Signaling Function: Activation of PPARα
Beyond their role in energy metabolism, very-long-chain and branched-chain acyl-CoAs function as signaling molecules. They are potent, high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα) , a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[9][11] The CoA thioesters, rather than the free fatty acids, are the active ligands that bind to PPARα, causing a conformational change that promotes the recruitment of coactivator proteins and initiates transcription of target genes.[11] These target genes include those encoding the enzymes for peroxisomal β-oxidation itself (e.g., ACOX1), creating a positive feedback loop that enhances the cell's capacity to catabolize these fatty acids.[4]
Data Presentation: Comparative Performance
Quantitative data highlights the profound differences in enzyme affinity and catalytic efficiency for various acyl-CoA substrates.
Table 1: Enzyme Kinetic Parameters for Key Acyl-CoA Dehydrogenases/Oxidases
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (U/mg) | Primary Location | Reference(s) |
| ACADSB | (S)-2-Methylbutyryl-CoA | Not Reported | 9700 | Not Reported | Mitochondria | [6] |
| ACOX1a | Palmitoyl-CoA (C16:0) | 73 | Not Reported | 0.076 | Peroxisome | [1] |
| ACOX1b | Palmitoyl-CoA (C16:0) | 90 | Not Reported | 1.8 | Peroxisome | [1] |
| ACOX2/3 | Pristanoyl-CoA | Data Not Available | Data Not Available | Data Not Available | Peroxisome | [5][9] |
Table 2: Binding Affinity of Acyl-CoAs to PPARα
| Ligand (Acyl-CoA Thioester) | Ligand Type | Dissociation Constant (Kd) | Reference(s) |
| Very-Long-Chain (C20-C24) | Straight & Unsaturated | 3 - 29 nM | [11] |
| Phytanoyl-CoA | Branched-Chain | ~11 nM | [11] |
| Pristanoyl-CoA | Branched-Chain | ~11 nM | [11] |
Note: The low nanomolar Kd values indicate a very high binding affinity of VLCFA-CoAs and BCFA-CoAs for PPARα, supporting their role as potent endogenous ligands.
Experimental Protocols
This protocol provides a method for the sensitive and robust quantification of various acyl-CoA species from tissue or cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A. Sample Extraction:
-
Flash-freeze ~50 mg of tissue or a cell pellet (1-5 million cells) in liquid nitrogen.
-
Homogenize the frozen sample on ice in 1 mL of a freshly prepared extraction buffer (e.g., 2.5% 5-sulfosalicylic acid or a mix of 100 mM potassium phosphate (B84403) pH 4.9 and acetonitrile/isopropanol/methanol).
-
Include an internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA) in the extraction buffer for absolute quantification.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet protein and debris.
-
Collect the supernatant. For some protocols, a solid-phase extraction (SPE) step is used here to clean and concentrate the acyl-CoAs.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
B. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with an ion-pairing agent or pH modifier (e.g., 10 mM ammonium (B1175870) hydroxide, pH 10.5).
-
Mobile Phase B: Acetonitrile with the same modifier.
-
Gradient: A linear gradient from ~5-10% B to 95% B over 5-10 minutes to separate the acyl-CoA species based on chain length and polarity.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for each acyl-CoA. A common quantitative transition is the neutral loss of the phosphopantetheine group ([M+H]⁺ → [M-507+H]⁺). A second, qualitative transition can be used for confirmation (e.g., [M+H]⁺ → 428 m/z).
-
Quantification: Generate standard curves using authentic acyl-CoA standards. Calculate the concentration of endogenous acyl-CoAs by normalizing their peak areas to the internal standard and interpolating from the standard curve.
-
This protocol measures the oxygen consumption rate (OCR) in live cells in response to fatty acid substrates, providing a functional readout of fatty acid oxidation (FAO) capacity. It is typically performed using an extracellular flux analyzer.
A. Cell Preparation (Day 1):
-
Seed cells (e.g., hepatocytes, myoblasts) into a specialized 96-well cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow overnight in a standard CO₂ incubator.
B. Assay Preparation (Day 2):
-
Hydrate the sensor cartridge of the extracellular flux analyzer overnight in calibrant solution at 37°C in a non-CO₂ incubator.
-
Prepare the assay medium. For FAO assays, this is typically a low-buffer DMEM or KHB-based medium lacking glucose and pyruvate, supplemented with L-carnitine (e.g., 0.5 mM) to facilitate fatty acid import.
-
Prepare substrate and compound solutions:
-
Fatty Acid Substrate: Oleate or Palmitate conjugated to BSA (e.g., 150 µM Oleate-BSA).
-
FAO Inhibitor: Etomoxir (e.g., 40 µM), an inhibitor of CPT1, to block long-chain fatty acid import into mitochondria.
-
Uncoupler: FCCP (e.g., 1-2 µM), to induce maximal respiration.
-
C. Assay Execution (Day 2):
-
Remove culture medium from cells, wash gently with assay medium.
-
Add the final volume of assay medium to each well and incubate at 37°C in a non-CO₂ incubator for 1 hour to allow cells to equilibrate.
-
Load the prepared substrates and compounds into the appropriate ports of the hydrated sensor cartridge.
-
Place the cell plate into the extracellular flux analyzer and initiate the assay protocol.
-
Assay Protocol (Typical Injection Strategy):
-
Baseline OCR: Measure the basal oxygen consumption rate.
-
Injection 1: Inject the fatty acid substrate (e.g., Oleate-BSA) to measure the OCR supported by exogenous FAO.
-
Injection 2: Inject the FAO inhibitor (Etomoxir) to confirm that the OCR increase was due to long-chain FAO.
-
Injection 3: Inject the uncoupler (FCCP) to measure the maximal respiratory capacity fueled by the provided fatty acid.
-
-
Data Analysis: Normalize OCR data to cell number or protein content. Calculate parameters such as basal FAO, FAO-linked ATP production, and maximal FAO capacity. Compare these parameters between different cell types or treatment conditions.
Disclaimer: The metabolic pathway for this compound is inferred from established biochemical principles of fatty acid oxidation, as direct experimental data for this specific molecule is not widely available in published literature.
References
- 1. Biochemical characterization of two functional human liver acyl-CoA oxidase isoforms 1a and 1b encoded by a single gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Structural insight into the substrate specificity of acyl-CoA oxidase1 from Yarrowia lipolytica for short-chain dicarboxylyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid Accumulation and Resulting PPARα Activation in Fibroblasts due to Trifunctional Protein Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel case of ACOX2 deficiency leads to recognition of a third human peroxisomal acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. ACADSB gene: MedlinePlus Genetics [medlineplus.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acox2 is a regulator of lysine crotonylation that mediates hepatic metabolic homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Unraveling the Function of 20-Methyldocosanoyl-CoA: A Comparative Guide to Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Methyldocosanoyl-CoA is a long-chain branched fatty acyl-CoA molecule. While its precise functions are still under investigation, it is hypothesized to play a role in lipid metabolism, membrane structure, and cellular signaling. Due to the absence of a specific knockout mouse model for the synthesis of this compound, this guide provides a comparative analysis of knockout mouse models for key enzymes involved in the broader pathways of branched-chain fatty acid (BCFA) synthesis. Understanding the phenotypes of these models offers valuable insights into the potential physiological roles of BCFAs like this compound and provides a framework for future research and therapeutic development.
This guide will focus on two key types of knockout mouse models:
-
Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK) Knockout Mice: These mice have a globally increased catabolism of branched-chain amino acids (BCAAs), the precursors for BCFA synthesis.
-
Elongation of Very Long Chain Fatty Acids Protein 3 (ELOVL3) Knockout Mice: ELOVL3 is a fatty acid elongase implicated in the synthesis of very-long-chain fatty acids, including branched-chain species.
Comparative Data on Knockout Mouse Models
The following table summarizes the key phenotypic and metabolic changes observed in BCKDK and ELOVL3 knockout mice, providing a basis for comparing the systemic effects of altered BCFA precursor availability versus defects in the elongation process.
| Feature | BCKDK Knockout Mouse | ELOVL3 Knockout Mouse | Wild-Type Mouse |
| BCAA Metabolism | Increased BCAA catabolism, leading to significantly lower plasma and tissue BCAA levels.[1][2][3] | Not directly reported to be altered. | Normal BCAA homeostasis. |
| Growth and Development | Impaired growth, smaller body size compared to wild-type littermates.[2][3] | Normal growth and development under standard chow diet. | Normal growth and development. |
| Neurological Phenotype | Neurological abnormalities, including hind limb flexion and epileptic seizures in older animals.[1][3] | No significant neurological defects reported. | No neurological abnormalities. |
| Adipose Tissue and Obesity | Reduced adipose tissue mass.[2] | Constrained expansion of adipose tissue and resistance to diet-induced obesity.[4][5] | Normal adipose tissue development and susceptible to diet-induced obesity. |
| Lipid Profile | Reduction in some circulating acylglycerols.[6] No specific data on BCFA levels. | Altered meibomian lipid composition, with a reduction in C21:0-C29:0 fatty acids, including odd-chain and branched ones.[7] | Normal lipid profile. |
| Hepatic Lipid Metabolism | Liver weight is increased.[2] | Reduced hepatic triglyceride content and VLDL-triglyceride secretion.[4][5] | Normal hepatic lipid metabolism. |
| Gene Expression | Altered expression of genes related to BCAA metabolism. | Reduced expression of hepatic lipogenic genes.[4][5] | Normal gene expression profiles. |
Experimental Protocols
Generation of Knockout Mice
BCKDK Knockout Mice:
-
Gene Targeting Strategy: The BDK gene was disrupted using gene-trap technology in embryonic stem (ES) cells.[8] Alternatively, a loxP/Cre system has been used to generate conditional knockouts.[8]
-
Genotyping: PCR analysis of genomic DNA from tail biopsies is used to distinguish between wild-type, heterozygous, and homozygous knockout animals.
-
Animal Husbandry: Mice are typically housed in a temperature- and light-controlled environment with ad libitum access to a standard chow diet. For specific studies, high-protein diets have been used to partially rescue the growth phenotype.[2]
ELOVL3 Knockout Mice:
-
Gene Targeting Strategy: The Elovl3 gene was ablated using homologous recombination in ES cells to remove critical exons.
-
Genotyping: Southern blot analysis or PCR of genomic DNA is performed to confirm the targeted disruption of the Elovl3 gene.
-
Animal Husbandry: Mice are maintained under standard laboratory conditions with a regular light-dark cycle and free access to food and water. For obesity studies, a high-fat diet is administered.[4][5]
Phenotypic Analysis
-
Growth and Body Composition: Body weight is monitored regularly. Body composition (fat and lean mass) can be determined using techniques like dual-energy X-ray absorptiometry (DEXA) or magnetic resonance imaging (MRI).
-
Metabolic Studies: Blood glucose, insulin (B600854), and lipid levels (triglycerides, cholesterol, free fatty acids) are measured from plasma or serum. Glucose and insulin tolerance tests are performed to assess glucose homeostasis.
-
Lipid Profiling: Total lipids are extracted from tissues (e.g., liver, adipose tissue, meibomian glands) and plasma. Fatty acid methyl esters are then prepared and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the fatty acid composition, including the relative abundance of specific branched-chain and very-long-chain fatty acids.[7]
-
Gene Expression Analysis: RNA is isolated from tissues of interest, and quantitative real-time PCR (qRT-PCR) or RNA sequencing is used to measure the expression levels of genes involved in lipid metabolism and other relevant pathways.
-
Behavioral and Neurological Assessment: A battery of behavioral tests can be employed to assess motor function, coordination, and cognitive abilities. Electroencephalography (EEG) can be used to monitor for seizure activity.[1]
Visualizing the Pathways
To better understand the metabolic context of these knockout models, the following diagrams illustrate the relevant biochemical pathways and experimental workflows.
Caption: Metabolic pathway from BCAAs to BCFAs, highlighting the roles of BCKDK and ELOVL3.
Caption: General experimental workflow for generating and analyzing knockout mouse models.
Conclusion and Future Directions
While a direct knockout model for this compound is not yet available, the comparative analysis of BCKDK and ELOVL3 knockout mice provides a valuable framework for understanding the broader physiological roles of branched-chain fatty acids.
-
The BCKDK knockout model highlights the critical importance of maintaining BCAA homeostasis for normal growth and neurological function. The observed reduction in acylglycerols suggests a potential link between BCAA catabolism and complex lipid synthesis that warrants further investigation. Future studies on these mice should include detailed lipidomic analyses to determine the specific impact of increased BCAA flux on the BCFA profile.
-
The ELOVL3 knockout model provides strong evidence for the role of this elongase in the synthesis of very-long-chain BCFAs. The resistance to diet-induced obesity and altered hepatic lipid metabolism in these mice suggest that specific BCFAs, or the process of their synthesis, are important regulators of energy balance and lipid storage.
To specifically validate the function of this compound, the development of a highly specific inhibitor or a conditional knockout mouse model for the enzyme directly responsible for the final elongation step to a C23 branched-chain fatty acid would be the next logical step. In the interim, the detailed analysis of existing models, such as the ELOVL3 knockout, using advanced lipidomic techniques, may help to further elucidate the metabolic network in which this compound and other BCFAs operate. This knowledge will be instrumental for researchers and professionals in the development of novel therapeutic strategies for metabolic and neurological disorders.
References
- 1. The case for regulating indispensable amino acid metabolism: the branched-chain α-keto acid dehydrogenase kinase-knockout mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Impaired growth and neurological abnormalities in branched-chain alpha-keto acid dehydrogenase kinase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ablation of the very-long-chain fatty acid elongase ELOVL3 in mice leads to constrained lipid storage and resistance to diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the pivotal role of Elovl3/ELOVL3 in meibogenesis and ocular physiology of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Phytanoyl-CoA and 20-Methyldocosanoyl-CoA on Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the effects of phytanoyl-CoA and 20-Methyldocosanoyl-CoA on the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. While phytanoyl-CoA is a well-documented agonist of PPARα, data on the direct interaction of this compound with PPARα is not extensively available. This guide summarizes the existing experimental data for phytanoyl-CoA and discusses the metabolic context of this compound as a very long-chain fatty acid (VLCFA).
Introduction to PPARα and Relevant Ligands
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that belongs to the nuclear receptor superfamily.[1][2] It is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, kidney, and brown adipose tissue.[1] PPARα plays a crucial role in regulating the expression of genes involved in fatty acid transport, uptake, and oxidation in both mitochondria and peroxisomes.[1][2][3] Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[3][4]
Phytanoyl-CoA is the CoA ester of phytanic acid, a branched-chain fatty acid derived from the metabolism of phytol, a constituent of chlorophyll (B73375) found in the human diet.[5][6][7] Accumulation of phytanic acid is characteristic of Refsum disease, a neurological disorder resulting from a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase.[6]
This compound is a very long-chain fatty acid (VLCFA). The metabolism of VLCFAs, which are fatty acids with 22 or more carbon atoms, is initiated in peroxisomes.[8][9] Deficiencies in the transport of VLCFA-CoAs into peroxisomes, often due to mutations in the ABCD1 gene, lead to X-linked adrenoleukodystrophy (X-ALD), a serious neurodegenerative disorder characterized by the accumulation of VLCFAs.[8][9][10][11][12]
Comparative Data on PPARα Activation
The following table summarizes the available quantitative data on the interaction of phytanoyl-CoA with PPARα. Direct experimental data for this compound is currently lacking in published literature.
| Parameter | Phytanoyl-CoA | This compound | Reference |
| Binding Affinity (Kd) | ~11 nM | Data not available | [3] |
| Receptor Activation | Strong agonist | Data not available | [5][13] |
| Target Gene Upregulation | Induces expression of genes with PPREs, such as those for peroxisomal β-oxidation enzymes. | Data not available | [13] |
Mechanism of Action and Signaling Pathway
Phytanic acid and its CoA ester are recognized as natural physiological ligands for PPARα.[3][5][13] The activation of PPARα by these molecules leads to the transcriptional regulation of numerous genes involved in lipid metabolism.
Caption: PPARα Signaling Pathway.
Experimental Protocols
The activation of PPARα by potential ligands can be assessed using various in vitro assays. A common method is the transcription factor ELISA.
Protocol: Transcription Factor ELISA for PPARα Activation
-
Nuclear Extract Preparation: Isolate nuclear extracts from cells treated with the test compounds (e.g., phytanoyl-CoA) and control vehicles.
-
Binding Assay: Add the nuclear extracts to a 96-well plate pre-coated with a specific double-stranded DNA sequence containing the PPRE. The PPARα in the nuclear extract will bind to this PPRE.
-
Primary Antibody Incubation: Add a primary antibody specific to PPARα to each well. This antibody will bind to the PPARα captured on the plate.
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to horseradish peroxidase (HRP) that will bind to the primary antibody.
-
Detection: Add a chromogenic substrate for HRP (e.g., TMB). The intensity of the color development is proportional to the amount of PPARα bound to the PPRE.
-
Quantification: Measure the absorbance at 450 nm using a microplate reader. An increase in absorbance in compound-treated wells compared to control wells indicates PPARα activation.
Caption: Workflow for PPARα Transcription Factor ELISA.
Discussion and Conclusion
The available evidence strongly supports phytanoyl-CoA as a potent natural agonist of PPARα.[3] Its ability to bind to and activate PPARα has been quantitatively demonstrated, linking it directly to the regulation of lipid metabolism. This activation is a key physiological process, and its dysregulation is associated with metabolic diseases.
In contrast, there is a significant gap in the literature regarding the direct effects of this compound on PPARα activation. As a VLCFA-CoA, its metabolism is intrinsically linked to peroxisomal function, which is regulated by PPARα. However, it is currently unknown whether this compound itself acts as a direct ligand for PPARα or if its effects are indirect and related to the overall flux of fatty acids through peroxisomal β-oxidation.
For researchers and professionals in drug development, phytanoyl-CoA serves as a valuable tool and positive control for studying PPARα activation. The lack of data on this compound highlights an area for future investigation. Understanding how different VLCFAs interact with PPARα could provide new insights into the pathophysiology of diseases like X-linked adrenoleukodystrophy and may uncover novel therapeutic targets. Further research, employing assays such as the one described, is necessary to elucidate the specific role of this compound and other VLCFAs in PPARα signaling.
References
- 1. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytanoyl-CoA hydroxylase activity is induced by phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytanic acid activates PPARα to promote beige adipogenic differentiation of preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-Linked Adrenoleukodystrophy [dhhr.wv.gov]
- 11. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism, ABC half-transporters and the complicated route to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. X-linked adrenoleukodystrophy: MedlinePlus Genetics [medlineplus.gov]
- 13. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Protein Binding of 20-Methyldocosanoyl-CoA and Lignoceroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the protein binding characteristics of two very-long-chain acyl-CoA molecules: 20-Methyldocosanoyl-CoA and lignoceroyl-CoA. Due to a lack of direct comparative studies in the existing scientific literature, this document outlines the known protein interactions of each molecule individually and presents a detailed experimental framework for their direct comparison.
Introduction
Lignoceroyl-CoA (C24:0-CoA) is a saturated very-long-chain acyl-CoA that is a key intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). Its metabolism primarily occurs through peroxisomal β-oxidation, and defects in this pathway are associated with severe genetic disorders such as X-linked adrenoleukodystrophy (X-ALD)[1][2]. In contrast, this compound is a branched-chain very-long-chain acyl-CoA. While the protein interactions of lignoceroyl-CoA are relatively well-characterized, specific protein binding partners for this compound are not well-documented in publicly available research.
Understanding the differential protein binding of these molecules is crucial for elucidating their distinct metabolic fates and potential roles in cellular signaling and pathology. This guide aims to provide the necessary background and experimental protocols to facilitate such investigations.
Known Protein Interactions
Lignoceroyl-CoA
Lignoceroyl-CoA is known to interact with several key proteins involved in its metabolism:
-
Lignoceroyl-CoA Ligase (ACSL-like): This peroxisomal enzyme is responsible for the activation of lignoceric acid to lignoceroyl-CoA, the first step in its degradation. Deficiencies in this enzyme lead to the accumulation of VLCFAs, a hallmark of X-ALD[1][2][3].
-
Acyl-CoA Binding Protein (ACBP): ACBP is a small intracellular protein that binds to medium- and long-chain acyl-CoA esters with high affinity[4][5]. It is believed to function as an intracellular carrier and to be involved in the formation of an intracellular acyl-CoA pool[6]. ACBP exhibits a preference for acyl-CoA esters with 14-22 carbon atoms[7][8].
-
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): VLCAD is a key enzyme in the mitochondrial β-oxidation of long-chain fatty acids. The crystal structure of human VLCAD reveals a binding channel that can accommodate acyl chains as long as 24 carbons, indicating its potential to bind lignoceroyl-CoA[9][10].
This compound
Specific protein binding partners for this compound have not been extensively studied. However, it is plausible that it interacts with proteins that have broad substrate specificity for very-long-chain acyl-CoAs, such as certain isoforms of Acyl-CoA Synthetases (ACSLs) and Acyl-CoA Binding Proteins (ACBPs). Direct experimental evidence is required to confirm these potential interactions.
Quantitative Data on Protein Binding
Direct comparative binding affinity data for this compound and lignoceroyl-CoA is not available. The following table summarizes the known binding affinities of long-chain acyl-CoAs to Acyl-CoA Binding Protein (ACBP) to provide a general reference.
| Acyl-CoA Ester | Protein | Method | Dissociation Constant (Kd) | Reference |
| Oleoyl-CoA (C18:1) | Bovine ACBP | Fluorescence Displacement | 0.014 µM | [11] |
| Docosahexaenoyl-CoA (C22:6) | Bovine ACBP | Fluorescence Displacement | 0.016 µM | [11] |
| Palmitoyl-CoA (C16:0) | Rat ACBP | In silico | 0.29 µM | [12] |
| Stearoyl-CoA (C18:0) | Rat ACBP | In silico | 0.14 µM | [12] |
| Oleoyl-CoA (C18:1) | Rat ACBP | In silico | 0.15 µM | [12] |
| Linoleoyl-CoA (C18:2) | Rat ACBP | In silico | 5.6 µM | [12] |
Proposed Experimental Protocols for Direct Comparison
To directly compare the protein binding of this compound and lignoceroyl-CoA, a series of experiments can be conducted. The following protocols outline a general approach using a candidate protein like Acyl-CoA Binding Protein (ACBP).
Protein Expression and Purification
Objective: To obtain a highly pure and active preparation of the target protein (e.g., recombinant human ACBP).
Methodology:
-
Gene Synthesis and Cloning: Synthesize the human ACBP gene and clone it into a suitable expression vector (e.g., pET-28a) containing a purification tag (e.g., a hexahistidine tag).
-
Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8) and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a suitable temperature (e.g., 18°C) for an appropriate duration (e.g., 16-18 hours)[13].
-
Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells using sonication or a French press.
-
Purification: Clarify the cell lysate by centrifugation. Purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Quality Control: Assess the purity of the protein by SDS-PAGE and determine its concentration using a Bradford protein assay[14]. Confirm the protein's identity by Western blotting or mass spectrometry.
Binding Affinity Measurement by Isothermal Titration Calorimetry (ITC)
Objective: To quantitatively determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound and lignoceroyl-CoA to the purified protein.
Methodology:
-
Sample Preparation: Prepare solutions of the purified protein and the acyl-CoA esters in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Degas all solutions before use.
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the acyl-CoA ester solution into the injection syringe.
-
Perform a series of injections of the acyl-CoA ester into the protein solution while monitoring the heat changes.
-
A control experiment with the acyl-CoA ester injected into the buffer alone should be performed to account for the heat of dilution.
-
-
Data Analysis: Analyze the resulting thermograms using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction[15].
Visualizations
Signaling and Metabolic Pathways
The primary known pathway involving lignoceroyl-CoA is its degradation via peroxisomal β-oxidation.
Caption: Metabolic pathway of lignoceroyl-CoA degradation.
Experimental Workflow
The following diagram illustrates the proposed workflow for comparing the protein binding of the two acyl-CoA molecules.
Caption: Experimental workflow for comparative protein binding analysis.
Conclusion
While direct comparative data on the protein binding of this compound and lignoceroyl-CoA is currently unavailable, this guide provides a framework for researchers to conduct such investigations. By following the proposed experimental protocols, it will be possible to obtain quantitative data on their respective binding affinities to key proteins like ACBP. Such studies will be instrumental in understanding the distinct biological roles of these two very-long-chain acyl-CoA molecules and could provide valuable insights for the development of therapeutics targeting VLCFA metabolism.
References
- 1. Lignoceroyl-CoASH ligase: enzyme defect in fatty acid beta-oxidation system in X-linked childhood adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisomal lignoceroyl-CoA ligase deficiency in childhood adrenoleukodystrophy and adrenomyeloneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal lignoceroyl-CoA ligase deficiency in childhood adrenoleukodystrophy and adrenomyeloneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 5. Acyl-CoA-binding protein (ACBP) and its relation to fatty acid-binding protein (FABP): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Functional and Structural Diversity of Acyl-coA Binding Proteins in Oil Crops [frontiersin.org]
- 8. Characterization of ligand binding to acyl-CoA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Basis for Substrate Fatty Acyl Chain Specificity: Crystal Structure of Human Very-Long-Chain Acyl-CoA Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 10. S-EPMC2431035 - Structural basis for substrate fatty acyl chain specificity: crystal structure of human very-long-chain acyl-CoA dehydrogenase. - OmicsDI [omicsdi.org]
- 11. The interaction of acyl-CoA with acyl-CoA binding protein and carnitine palmitoyltransferase I. | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for evaluating S-acylated protein membrane affinity using protein-lipid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 15. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Lipid-Binding Antibody Cross-Reactivity with 20-Methyldocosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hypothetical lipid-binding antibodies and their potential cross-reactivity with 20-Methyldocosanoyl-CoA, a very-long-chain fatty acyl-CoA. Due to the limited availability of specific antibodies targeting this molecule, this document serves as a framework for evaluating antibody specificity and outlines the experimental protocols necessary for such an assessment. The data presented is illustrative to guide researchers in their experimental design and interpretation.
Introduction to Lipid-Binding Antibody Specificity
Antibodies that recognize lipid antigens are crucial tools in lipid research and diagnostics. However, their utility is contingent on their specificity. Cross-reactivity, the binding of an antibody to lipids other than its primary target, can lead to inaccurate results and misinterpretation of data. This compound is a C23:0 branched-chain fatty acyl-CoA, and its unique structure, featuring a long acyl chain and a methyl branch, presents a distinct antigenic profile. Understanding the potential for cross-reactivity of lipid-binding antibodies with this and structurally similar molecules is paramount for reliable experimental outcomes.
Comparison of Hypothetical Lipid-Binding Antibodies
The following tables summarize the binding characteristics of three hypothetical monoclonal antibodies (mAb-A, mAb-B, and mAb-C) against this compound and other relevant lipids. These illustrative data are what one might aim to generate through the experimental protocols detailed in this guide.
Table 1: Binding Affinity (K D) of Hypothetical Antibodies to Various Lipids
| Lipid Antigen | mAb-A (K_D_, nM) | mAb-B (K_D_, nM) | mAb-C (K_D_, nM) |
| This compound | 5.2 | 550 | 15.8 |
| Docosanoyl-CoA (C22:0) | 10.5 | 600 | 25.4 |
| Tricosanoyl-CoA (C23:0) | 8.9 | 580 | 20.1 |
| 18-Methyl-eicosanoyl-CoA (C21:0) | 50.3 | >1000 | 150.7 |
| Palmitoyl-CoA (C16:0) | >1000 | >1000 | 890.2 |
| Coenzyme A | >1000 | 50.1 | >1000 |
Table 2: Cross-Reactivity Profile of Hypothetical Antibodies
| Antibody | Primary Target | Notable Cross-Reactivities |
| mAb-A | This compound | High affinity for long-chain acyl-CoAs, with some recognition of the methyl branch position. |
| mAb-B | Coenzyme A | Binds to the Coenzyme A moiety, showing broad reactivity with all acyl-CoAs regardless of chain length or structure. |
| mAb-C | Long-Chain Acyl-CoAs | Moderate affinity for various long-chain acyl-CoAs, with some preference for branched chains. |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the specificity and cross-reactivity of lipid-binding antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Lipid-Binding Antibodies
This protocol describes an indirect ELISA to assess the binding of antibodies to immobilized lipids.
-
Lipid Coating:
-
Dissolve this compound and other lipids in an appropriate organic solvent (e.g., chloroform/methanol, 2:1).
-
Add 100 µL of the lipid solution (1-10 µg/mL in coating buffer, e.g., bicarbonate/carbonate buffer, pH 9.6) to the wells of a high-binding microtiter plate.[1]
-
Allow the solvent to evaporate overnight in a fume hood, leaving the lipid coated on the well surface.
-
-
Blocking:
-
Antibody Incubation:
-
Secondary Antibody and Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG), diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution (e.g., TMB).[5]
-
Incubate in the dark until color develops.
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄).[5]
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).[5]
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of binding kinetics and affinity.[6][7][8]
-
Liposome (B1194612) Preparation:
-
Prepare large unilamellar vesicles (LUVs) incorporating this compound or other lipids of interest. This is achieved by drying a lipid mixture into a thin film and rehydrating with buffer, followed by extrusion through a polycarbonate membrane.
-
-
Chip Preparation:
-
Liposome Immobilization:
-
Inject the prepared liposomes over the sensor chip surface at a low flow rate to allow for capture and formation of a lipid bilayer.
-
-
Analyte Binding:
-
Inject a series of concentrations of the lipid-binding antibody over the immobilized liposome surface.
-
Monitor the change in the resonance angle in real-time to obtain association and dissociation curves.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).[9]
-
Liposome Binding Assay
This assay assesses the binding of an antibody to its target lipid in a more biologically relevant membrane context.
-
Liposome Preparation:
-
Prepare LUVs containing the lipid of interest (e.g., this compound) and a fluorescently labeled lipid.
-
Extrude the liposomes through a polycarbonate membrane to obtain a uniform size distribution.[10]
-
-
Binding Reaction:
-
Incubate the fluorescently labeled liposomes with varying concentrations of the antibody in a binding buffer.[10]
-
-
Separation of Bound and Unbound Liposomes:
-
Separate the antibody-bound liposomes from the unbound liposomes. This can be achieved by co-immunoprecipitation with protein A/G beads if the antibody is an IgG.
-
-
Quantification:
-
Measure the fluorescence of the pulled-down liposomes.
-
Plot the fluorescence intensity against the antibody concentration to determine the binding affinity.
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway involving this compound.
Experimental Workflows
Caption: Workflows for ELISA and SPR experiments.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Lipid bilayer coatings for rapid enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indirect ELISA Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 5. ELISA 프로토콜 [sigmaaldrich.com]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. Surface plasmon resonance for measuring interactions of proteins with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Antibody Polyspecificity and Lipid Reactivity in Binding of Broadly Neutralizing Anti-HIV-1 Envelope Human Monoclonal Antibodies 2F5 and 4E10 to Glycoprotein 41 Membrane Proximal Envelope Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposome binding assay [protocols.io]
A Comparative Guide to the Identification of 20-Methyldocosanoyl-CoA Using an Authentic Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the unambiguous identification of 20-Methyldocosanoyl-CoA in biological matrices. Given the unavailability of a commercial standard for this specific very-long-chain branched-chain acyl-CoA, this guide focuses on the synthesis of an authentic standard and its use in comparative analysis against a commercially available straight-chain analogue, Tricosanoyl-CoA. The methodologies detailed herein leverage high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) for robust and sensitive detection.
Introduction
This compound is a very-long-chain acyl-coenzyme A that may play a role in various metabolic pathways. Accurate identification and quantification of this molecule are crucial for understanding its biological function and its potential as a biomarker or therapeutic target. The gold standard for the identification of a molecule in a complex mixture is the direct comparison of its analytical properties to an authentic, pure standard. This guide outlines the necessary steps to achieve this, from the synthesis of the standard to the comparative analysis of its chromatographic and mass spectrometric behavior.
Data Presentation: Comparative Analysis
The following tables summarize the expected and experimental data for the authentic this compound standard and the commercially available Tricosanoyl-CoA standard.
Table 1: Mass Spectrometry Data for Authentic Standards
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Key Product Ions (m/z) |
| This compound | C44H80N7O17P3S | 1104.13[1] | 1105.13 | 598.1 (Quantitative) [M-507+H]⁺, 428.0 (Qualitative) |
| Tricosanoyl-CoA | C44H80N7O17P3S | 1104.13 | 1105.13 | 598.1 (Quantitative) [M-507+H]⁺, 428.0 (Qualitative) |
Table 2: Chromatographic Data for Authentic Standards
| Analyte | Expected Retention Time (min) on C18 Column | Relative Retention Time (vs. Tricosanoyl-CoA) |
| This compound | ~15-20 | < 1.0 |
| Tricosanoyl-CoA | ~16-22 | 1.0 |
Note: The exact retention times will vary depending on the specific LC system, column, and gradient conditions.
Experimental Protocols
Synthesis of Authentic this compound Standard
Materials:
-
20-Methyldocosanoic acid
-
Coenzyme A trilithium salt
-
Ethyl chloroformate
-
Triethylamine (B128534) (TEA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous methanol (B129727)
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (C18)
Procedure:
-
Activation of the Fatty Acid:
-
Dissolve 20-methyldocosanoic acid in anhydrous THF.
-
Add triethylamine to the solution and cool to 0°C.
-
Slowly add ethyl chloroformate to the reaction mixture and stir for 1 hour at 0°C to form the mixed anhydride (B1165640).
-
-
Thioesterification:
-
In a separate flask, dissolve Coenzyme A trilithium salt in water and cool to 0°C.
-
Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Purification:
-
Acidify the reaction mixture with a dilute acid (e.g., 0.1 M HCl).
-
Purify the this compound using solid-phase extraction on a C18 cartridge.
-
Wash the cartridge with water to remove salts and unreacted Coenzyme A.
-
Elute the product with a mixture of methanol and water.
-
Lyophilize the purified product to obtain a stable powder.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound by LC-MS/MS analysis, comparing the observed mass-to-charge ratios of the precursor and product ions with the theoretical values in Table 1.
-
LC-MS/MS Analysis of Acyl-CoAs
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% B to 100% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Monitor the transition of the precursor ion [M+H]⁺ to the quantitative product ion [M-507+H]⁺ and the qualitative product ion at m/z 428.0.
-
-
Collision Energy: Optimize for the specific instrument and analytes.
Mandatory Visualizations
References
A Comparative Analysis of the Physicochemical Properties of Branched and Linear C23 Acyl-CoAs
For Immediate Release to the Scientific Community
This guide presents a detailed comparative analysis of the physicochemical properties of linear C23 acyl-Coenzyme A (tricosanoyl-CoA) and its branched-chain isomers. As direct experimental data for these specific very-long-chain acyl-CoAs (VLCACoAs) are limited in the current body of scientific literature, this document serves as a valuable resource for researchers by combining established principles of lipid biochemistry with data extrapolated from similar long-chain acyl-CoAs. This guide is intended for researchers, scientists, and professionals in drug development with an interest in the metabolism and function of VLCACoAs.
Quantitative Data Summary
The table below provides a side-by-side comparison of the anticipated physicochemical properties of linear and a representative branched C23 acyl-CoA (iso-22-methyl-tricosanoyl-CoA). It is critical to note that where specific experimental data for C23 acyl-CoAs are unavailable, values are estimated based on documented trends for other long-chain fatty acyl-CoAs.
| Physicochemical Property | Linear C23 Acyl-CoA (Tricosanoyl-CoA) | Branched C23 Acyl-CoA (e.g., iso-22-methyl-tricosanoyl-CoA) | Scientific Rationale for Differences |
| Molecular Weight | ~1128.6 g/mol | ~1142.6 g/mol | The addition of a methyl group in the branched isomer results in a higher molecular weight. |
| Aqueous Solubility | Extremely Low (Estimated: < 1 µM) | Expected to be marginally higher than the linear form | The methyl branch disrupts the uniform packing of the acyl chains, which can slightly increase its interaction with water molecules.[1] |
| Critical Micelle Concentration (CMC) | Very Low (Estimated: < 5 µM) | Expected to be higher than the linear form | Branching can create steric hindrance that interferes with the efficient packing of molecules into micelles, thus requiring a higher concentration for micelle formation.[2] |
| Stability in Aqueous Solution | Susceptible to hydrolysis, particularly at alkaline pH | Similar stability profile to the linear form | The thioester bond is inherently unstable in aqueous solutions, a characteristic shared by both linear and branched acyl-CoAs.[3] |
| Melting Point (of parent fatty acid) | High (Tricosanoic acid: 79.1 °C) | Lower than the linear form | The presence of a methyl branch disrupts the ordered, crystalline structure of the fatty acid chains, leading to a decrease in the melting point.[4] |
| Protein Binding Affinity (e.g., to PPARα) | High Affinity | High Affinity | Both very-long-chain and branched-chain acyl-CoAs are recognized as high-affinity ligands for key metabolic regulatory proteins such as PPARα.[5][6] |
Detailed Experimental Protocols
The following methodologies are standard procedures for determining the physicochemical properties of long-chain acyl-CoAs and are directly applicable to the study of C23 variants.
1. Determination of Aqueous Solubility
-
Principle: The solubility of an acyl-CoA is determined by quantifying the amount dissolved in an aqueous buffer after reaching equilibrium.
-
Protocol:
-
An excess amount of the C23 acyl-CoA is suspended in a buffered aqueous solution (e.g., 50 mM potassium phosphate, pH 7.4).
-
The suspension is agitated at a constant temperature for 24-48 hours to ensure that equilibrium is achieved.
-
The mixture is then subjected to ultracentrifugation to pellet the undissolved acyl-CoA.
-
The concentration of the acyl-CoA in the clear supernatant is quantified using a highly sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), with an appropriate internal standard.[7]
-
2. Assessment of Thioester Bond Stability
-
Principle: The stability of the thioester bond is assessed by measuring its rate of hydrolysis, which results in the release of free Coenzyme A.
-
Protocol:
-
The C23 acyl-CoA is dissolved in aqueous buffers at various pH values (e.g., 5.5, 7.4, 8.5).
-
The solutions are incubated at a controlled temperature (e.g., 37°C), and aliquots are removed at specific time intervals.
-
The amount of free Coenzyme A produced is quantified by reacting the free sulfhydryl group with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) and measuring the absorbance of the resulting colored product at 412 nm.[3]
-
The rate of hydrolysis is calculated from the change in absorbance over time.
-
3. Measurement of Critical Micelle Concentration (CMC)
-
Principle: The CMC is identified as the concentration at which the acyl-CoA molecules begin to self-assemble into micelles. This is often detected by a change in the fluorescence of a probe that is sensitive to the polarity of its environment.[8]
-
Protocol:
-
A series of solutions with increasing concentrations of the C23 acyl-CoA are prepared in a suitable buffer.
-
A fluorescent probe, such as 2-toluidinylnaphthalene-6-sulfonate (TNS), is added to each solution. TNS exhibits enhanced fluorescence in the nonpolar interior of micelles compared to the aqueous environment.
-
The fluorescence intensity is measured for each concentration.
-
The CMC is determined by plotting fluorescence intensity against the acyl-CoA concentration. The point at which a sharp increase in fluorescence occurs signifies the onset of micelle formation.[2]
-
Visual Representations of Workflow and Structure
Caption: Workflow for comparative physicochemical analysis.
References
- 1. Self-assembly of long chain fatty acids: effect of a methyl branch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tricosanoic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional validation of 20-Methyldocosanoyl-CoA's role in cell signaling pathways
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular communication, lipid molecules have emerged as critical players, acting as messengers and modulators of complex signaling networks. Among these, acyl-Coenzyme A (acyl-CoA) thioesters, intermediates in fatty acid metabolism, are gaining recognition for their roles beyond bioenergetics. This guide provides a comparative analysis of the functional roles of two distinct acyl-CoA species: the well-characterized polyunsaturated arachidonoyl-CoA and the lesser-known very-long-chain saturated 20-methyldocosanoyl-CoA.
While arachidonoyl-CoA is a pivotal precursor to the potent eicosanoid signaling molecules, the direct signaling functions of this compound remain largely unexplored. This guide will, therefore, juxtapose the established signaling paradigms of arachidonoyl-CoA with the hypothesized roles of this compound, drawing inferences from the known functions of other very-long-chain fatty acyl-CoAs (VLCFA-CoAs). This comparative framework aims to stimulate further investigation into the signaling capabilities of this understudied class of molecules.
Comparative Analysis of Acyl-CoA Signaling Properties
The following table summarizes the known and hypothesized characteristics of arachidonoyl-CoA and this compound, providing a clear overview for comparative purposes.
| Feature | Arachidonoyl-CoA (C20:4-CoA) | This compound (C23:0-CoA) (Hypothesized) |
| Primary Metabolic Fate | Precursor for eicosanoid biosynthesis, incorporation into phospholipids. | Primarily chain-shortening via peroxisomal β-oxidation, incorporation into complex lipids like sphingolipids. |
| Established Signaling Role | Indirect signaling as a precursor to prostaglandins, leukotrienes, thromboxanes, and lipoxins.[1][2] | Direct modulation of protein function (e.g., enzyme activity, transcription factor binding). |
| Key Downstream Mediators | Eicosanoids (e.g., PGE2, LTB4).[1][2] | Direct protein targets (kinases, phosphatases, transcription factors). |
| Cellular Processes Modulated | Inflammation, immunity, pain perception, blood pressure regulation.[2] | Membrane fluidity, protein acylation, regulation of gene expression related to lipid metabolism. |
| Receptor Interaction | Eicosanoids act on specific G-protein coupled receptors.[1] | May directly bind to and allosterically regulate intracellular proteins. |
Signaling Pathways: A Visual Comparison
The signaling cascades initiated by arachidonoyl-CoA are well-documented and contrast with the more direct, though putative, mechanisms of this compound.
Experimental Protocols for Functional Validation
To investigate the largely unknown signaling functions of this compound, a series of robust experimental approaches are required. The following protocols provide a foundation for elucidating its synthesis, protein interactions, and effects on cellular pathways.
Measurement of Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) Activity
This protocol is adapted for the synthesis of this compound from its corresponding fatty acid.
Objective: To quantify the enzymatic activity of VLC-ACS responsible for the synthesis of this compound.
Methodology:
-
Cell Lysate Preparation:
-
Harvest cells of interest (e.g., hepatocytes, neurons) and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5)
-
ATP
-
Coenzyme A
-
MgCl2
-
[1-14C]-20-methyldocosanoic acid (custom synthesis may be required) complexed to fatty acid-free BSA.
-
-
Initiate the reaction by adding a known amount of cell lysate.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Extraction and Quantification:
-
Stop the reaction by adding a mixture of isopropanol/heptane (B126788)/H2SO4.
-
Add heptane and water to partition the phases.
-
The radiolabeled this compound will partition into the aqueous phase, while the unreacted fatty acid remains in the organic phase.
-
Measure the radioactivity in an aliquot of the aqueous phase using liquid scintillation counting.
-
Calculate the specific activity of VLC-ACS (nmol/min/mg protein).
-
Acyl-CoA:Protein Binding Assay
This protocol aims to identify proteins that directly interact with this compound.
Objective: To identify and validate protein binding partners of this compound.
Methodology:
-
Synthesis of an Affinity Probe:
-
Synthesize a this compound analog containing a clickable tag (e.g., an alkyne or azide (B81097) group) or a photo-crosslinkable moiety.
-
-
Cell Treatment and Lysis:
-
Treat cells with the affinity probe.
-
Lyse the cells under conditions that preserve protein-ligand interactions.
-
-
Affinity Pull-Down:
-
For a clickable probe, perform a click chemistry reaction to attach a biotin (B1667282) handle.
-
Incubate the lysate with streptavidin-coated beads to pull down the probe-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Protein Identification:
-
Elute the bound proteins from the beads.
-
Separate the proteins by SDS-PAGE and visualize by silver staining or perform in-solution digestion followed by LC-MS/MS analysis for protein identification.
-
-
Validation:
-
Validate potential binding partners using orthogonal methods such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) with unlabeled this compound.
-
In Vitro Enzyme Activity Modulation Assay
This protocol is designed to assess the direct effect of this compound on the activity of a purified enzyme.
Objective: To determine if this compound can directly modulate the activity of a specific enzyme (e.g., a protein kinase or phosphatase).
Methodology:
-
Enzyme and Substrate Preparation:
-
Obtain a purified, active form of the enzyme of interest.
-
Prepare the appropriate substrate for the enzyme (e.g., a peptide substrate for a kinase).
-
-
Kinetic Assay:
-
Set up a reaction mixture containing the enzyme, its substrate, and necessary co-factors in a suitable buffer.
-
Add varying concentrations of this compound (and a control acyl-CoA, such as palmitoyl-CoA).
-
Initiate the reaction (e.g., by adding ATP for a kinase assay).
-
Monitor the reaction progress over time using a suitable detection method (e.g., incorporation of [γ-32P]ATP for a kinase, or a colorimetric/fluorometric readout).
-
-
Data Analysis:
-
Determine the initial reaction velocities at each concentration of this compound.
-
Plot the enzyme activity as a function of the acyl-CoA concentration to determine the IC50 (for inhibition) or EC50 (for activation).
-
Perform kinetic analysis (e.g., Michaelis-Menten plots) to understand the mechanism of modulation (e.g., competitive, non-competitive inhibition).
-
This comparative guide highlights the significant knowledge gap in our understanding of very-long-chain saturated acyl-CoAs as signaling molecules. By employing the outlined experimental strategies, researchers can begin to functionally validate the role of this compound and related molecules in cellular signaling, potentially uncovering novel therapeutic targets for metabolic and signaling-related disorders.
References
Comparative lipidomics of cells treated with 20-Methyldocosanoyl-CoA versus control
A detailed guide for researchers, scientists, and drug development professionals on the lipidomic alterations induced by 20-Methyldocosanoyl-CoA treatment in cellular models.
This guide provides a comparative analysis of the lipidomic profiles of cells treated with this compound versus a control group. While direct experimental data for this compound is not extensively available in public literature, this guide synthesizes data from studies on structurally similar very-long-chain fatty acids (VLCFAs) to present a representative and predictive overview of the expected lipidomic shifts. The methodologies and potential signaling pathway alterations are detailed to support further research in this area.
Quantitative Lipidomic Analysis: A Comparative Snapshot
The following tables summarize the anticipated quantitative changes in major lipid classes and species in cells treated with this compound compared to a vehicle-treated control group. The data is presented as a hypothetical but plausible representation based on the known effects of other VLCFAs.
Table 1: Fold Change in Major Lipid Classes
| Lipid Class | Fold Change (this compound vs. Control) | p-value |
| Sphingomyelins (SM) | 1.8 | <0.05 |
| Ceramides (B1148491) (Cer) | 2.5 | <0.01 |
| Hexosylceramides (HexCer) | 1.6 | <0.05 |
| Phosphatidylcholines (PC) | 1.1 | >0.05 |
| Phosphatidylethanolamines (PE) | 1.2 | >0.05 |
| Triacylglycerols (TAG) | 0.8 | >0.05 |
| Cholesterol Esters (CE) | 1.3 | >0.05 |
Table 2: Alterations in Specific Very-Long-Chain Fatty Acid-Containing Lipid Species
| Lipid Species | Fold Change (this compound vs. Control) | p-value |
| SM (d18:1/22:0) | 2.1 | <0.01 |
| Cer (d18:1/22:0) | 3.2 | <0.001 |
| SM (d18:1/24:0) | 1.5 | <0.05 |
| Cer (d18:1/24:1) | 1.4 | <0.05 |
| PC (16:0/22:0) | 1.3 | >0.05 |
| PE (18:0/22:0) | 1.4 | >0.05 |
Experimental Protocols
The following is a detailed methodology for a typical comparative lipidomics experiment to assess the effects of this compound.
1. Cell Culture and Treatment:
-
Cell Line: Human embryonic kidney cells (HEK293) or a relevant cell line for the research question.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 6-well plates and grown to 80% confluency. The media is then replaced with serum-free DMEM containing either 10 µM this compound (solubilized in a suitable vehicle like ethanol (B145695) or DMSO) or the vehicle alone (control group). Cells are incubated for 24 hours.
2. Lipid Extraction:
-
Harvesting: After incubation, the media is removed, and cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Lipids are extracted using a modified Bligh-Dyer method.[1] Briefly, 1 mL of a chloroform (B151607):methanol (1:2, v/v) mixture is added to each well, and cells are scraped. The cell lysate is transferred to a glass tube, and an additional 1 mL of chloroform and 1 mL of water are added. The mixture is vortexed and centrifuged to induce phase separation. The lower organic phase containing the lipids is collected.
3. Mass Spectrometry-Based Lipidomics:
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-Exactive Orbitrap or a Q-TOF instrument, coupled with an ultra-high-performance liquid chromatography (UHPLC) system is used for analysis.[1][2]
-
Chromatographic Separation: Lipid extracts are separated on a C18 reversed-phase column.[2] A gradient elution with mobile phases containing solvents like acetonitrile, isopropanol, and water with additives like formic acid and ammonium (B1175870) formate (B1220265) is employed.
-
Mass Spectrometry Analysis: Data is acquired in both positive and negative ion modes to cover a broad range of lipid classes. Full scan MS and data-dependent MS/MS scans are performed for lipid identification and quantification.[1]
4. Data Analysis:
-
Lipid Identification: Lipid species are identified by matching the accurate mass and MS/MS fragmentation patterns with lipid databases such as LIPID MAPS.
-
Quantification: The peak areas of the identified lipids are integrated, and the data is normalized to an internal standard and the total protein content or cell number.
-
Statistical Analysis: Statistical significance between the treated and control groups is determined using a t-test or ANOVA, with a p-value < 0.05 considered significant.
Visualizing the Cellular Processes
Experimental Workflow
Caption: A streamlined workflow for comparative lipidomics analysis.
VLCFA Metabolism and Potential Signaling Interactions
Very-long-chain fatty acids (VLCFAs) like this compound are metabolized through specific pathways and can influence cellular signaling.[3][4]
Caption: Overview of VLCFA metabolism and its potential cellular roles.
Discussion and Interpretation
The introduction of exogenous this compound is expected to lead to its incorporation into various lipid classes, most notably sphingolipids such as ceramides and sphingomyelins.[3][4] This is a common fate for VLCFAs and can have significant downstream effects. An increase in VLCFA-containing sphingolipids can alter the biophysical properties of cell membranes, potentially affecting membrane fluidity and the formation of lipid rafts.[3] These membrane microdomains are crucial for the proper functioning of membrane-bound receptors and signaling proteins.
The accumulation of specific ceramide species containing VLCFAs may also trigger cellular stress responses and influence signaling pathways related to inflammation and apoptosis. While the direct signaling roles of this compound are yet to be fully elucidated, the broader class of VLCFAs has been implicated in modulating inflammatory responses.[5]
The presented hypothetical data and pathways provide a foundational framework for designing and interpreting experiments aimed at understanding the precise cellular and lipidomic consequences of this compound treatment. Further research is warranted to validate these predictions and to explore the full spectrum of biological activities of this and other modified VLCFAs.
References
- 1. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 2. Lipidomics Workflows | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 20-Methyldocosanoyl-CoA
Personal Protective Equipment (PPE)
When handling 20-Methyldocosanoyl-CoA, a risk assessment should be conducted to determine the appropriate level of PPE. Based on the handling of similar chemicals, the following PPE is recommended to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or latex) | To prevent skin contact with the substance. Gloves must be inspected prior to use and disposed of properly after handling.[1] |
| Eye & Face Protection | Safety glasses with side shields or goggles. A face shield may be required if there is a splash hazard.[1][2][3] | To protect the eyes and face from splashes, dust, and other particles.[1][3] |
| Skin & Body Protection | Laboratory coat or coveralls. | To protect skin and personal clothing from contamination.[2][4] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. If dusts are generated or working in a poorly ventilated space, a NIOSH-approved respirator may be necessary.[5] | To protect against inhalation of dusts or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.[5]
-
Prevent the formation of dusts or aerosols during handling.
-
After handling, wash hands thoroughly with soap and water.[6]
Storage Procedures:
-
Store in a tightly sealed container in a cool, dry place.[6]
-
Refer to the product label for specific storage temperature recommendations.
-
Some similar compounds are air-sensitive; store under an inert atmosphere if necessary.
Disposal Plan
Contaminated materials and waste must be disposed of in accordance with institutional, local, state, and federal regulations.
Disposal Guidelines:
-
Dispose of contaminated gloves and other disposable PPE in a designated chemical waste container.
-
Unused or waste this compound should be disposed of as chemical waste. Do not pour down the drain.[6][7]
-
Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.
Experimental Workflow: Safe Handling and Disposal
The following diagram outlines the standard workflow for safely handling and disposing of this compound in a laboratory setting.
Caption: Standard operating procedure for handling and disposing of this compound.
References
- 1. fatfinger.io [fatfinger.io]
- 2. Personal Protective Equipment | US EPA [epa.gov]
- 3. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
